Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate
Description
Properties
IUPAC Name |
ethyl 5-(3,4-dichlorophenyl)-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O3/c1-2-18-13(17)5-3-4-12(16)9-6-7-10(14)11(15)8-9/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYDIJUCDVTBEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592568 | |
| Record name | Ethyl 5-(3,4-dichlorophenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342636-46-8 | |
| Record name | Ethyl 5-(3,4-dichlorophenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Synthetic Chemistry
Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate, bearing the CAS number 342636-46-8, is a γ-keto ester that serves as a valuable intermediate in the landscape of organic and medicinal chemistry.[1][2] Its structure, which incorporates a dichlorinated aromatic ring, a ketone, and an ester functional group, provides a versatile scaffold for the synthesis of more complex molecular architectures, particularly heterocyclic compounds and potential pharmaceutical agents.[3] The presence of the 3,4-dichlorophenyl moiety is a notable feature, as this substitution pattern is found in numerous biologically active molecules, suggesting the potential for this compound to act as a precursor to novel therapeutic candidates.[3] This guide provides a comprehensive technical overview of its chemical properties, a robust synthesis protocol, analytical characterization parameters, and essential safety information.
Chemical and Physical Properties
A foundational understanding of a compound's physical and chemical properties is critical for its effective use in a research setting. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 342636-46-8 | [2] |
| Molecular Formula | C₁₃H₁₄Cl₂O₃ | [1] |
| Molecular Weight | 289.15 g/mol | [2] |
| MDL Number | MFCD02261291 | [1] |
| InChI Code | 1S/C13H14Cl2O3/c1-2-18-13(17)5-3-4-12(16)9-6-7-10(14)11(15)8-9/h6-8H,2-5H2,1H3 | [1] |
| SMILES Code | O=C(OCC)CCCC(=O)C1=CC(Cl)=C(Cl)C=C1 | [2] |
| Classification | Organic Building Block, Aryl, Ketone, Ester | [2] |
Synthesis Pathway and Experimental Protocols
The most logical and well-precedented synthetic route to this compound is a two-step process. This involves an initial Friedel-Crafts acylation to form the keto-acid intermediate, followed by an esterification to yield the final ethyl ester. This pathway is favored due to the commercial availability of the starting materials and the reliability of these classic organic transformations.
Diagram of the Synthetic Workflow
Caption: Two-step synthesis of the target compound.
Step 1: Synthesis of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid via Friedel-Crafts Acylation
Causality: The Friedel-Crafts acylation is the method of choice for forming the carbon-carbon bond between the aromatic ring and the acyl group.[4] 1,2-Dichlorobenzene is the aromatic substrate, and glutaric anhydride serves as the acylating agent. A strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is required to activate the anhydride, generating a highly electrophilic acylium ion intermediate that can be attacked by the electron-rich (albeit deactivated) dichlorobenzene ring.[5] A stoichiometric excess of AlCl₃ is necessary because the catalyst complexes with both the anhydride and the resulting ketone product.[5]
Detailed Protocol:
-
Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a powder addition funnel, and a reflux condenser fitted with a calcium chloride or other drying tube to protect from atmospheric moisture.
-
Reagent Charging: Under an inert atmosphere (e.g., argon or nitrogen), charge the flask with anhydrous dichloromethane (DCM). Add glutaric anhydride (1.0 equivalent).
-
Catalyst Addition: Cool the mixture to 0-5 °C using an ice bath. Slowly add anhydrous aluminum chloride (2.2 equivalents) in portions through the powder addition funnel. Maintain the internal temperature below 10 °C during this exothermic addition.
-
Substrate Addition: After the catalyst addition is complete, stir the suspension at 0-5 °C for 15 minutes. Then, add 1,2-dichlorobenzene (1.1 equivalents) dropwise, ensuring the temperature remains low.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Subsequently, heat the mixture to reflux (approximately 40 °C for DCM) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Quench: After the reaction is complete, cool the flask to 0-5 °C. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid. Cautiously and slowly pour the reaction mixture onto the ice/HCl mixture to hydrolyze the aluminum chloride complex. This step is highly exothermic and evolves HCl gas; it must be performed in a well-ventilated fume hood.
-
Extraction and Purification: Transfer the quenched mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and remove the solvent under reduced pressure to yield the crude 5-(3,4-Dichlorophenyl)-5-oxovaleric acid, which can be purified by recrystallization from a suitable solvent like toluene.[5]
Step 2: Fischer Esterification to this compound
Causality: Fischer esterification is a classic, acid-catalyzed method to convert a carboxylic acid into an ester.[6] The reaction is an equilibrium process. To drive the equilibrium toward the product, the alcohol (ethanol, in this case) is used in large excess, often serving as the solvent. A strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.[6]
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the purified 5-(3,4-Dichlorophenyl)-5-oxovaleric acid (1.0 equivalent) in a large excess of absolute ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-12 hours), monitoring the disappearance of the starting material by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction and Purification: Remove the bulk of the ethanol under reduced pressure. Add water to the residue and extract the mixture three times with a suitable organic solvent like ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure to obtain the crude ethyl ester. The final product can be purified by vacuum distillation or column chromatography on silica gel.
Analytical Characterization
Note on Data Availability: Experimentally determined spectroscopic data for this compound (CAS 342636-46-8) is not widely available in public-access databases. While some suppliers indicate the availability of analytical data such as NMR and LC-MS, these spectra are not published.[2] The data presented below is therefore predicted based on the known spectral data of the precursor, 5-(3,4-Dichlorophenyl)-5-oxovaleric acid, and established principles of spectroscopy for the functional groups present.[7] This information is intended as a reference guide for experimental validation.
Predicted Spectroscopic Data
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Expected Chemical Shifts (CDCl₃, 400 MHz):
-
δ ~8.05 ppm (d, 1H): Aromatic proton ortho to the carbonyl group.
-
δ ~7.80 ppm (dd, 1H): Aromatic proton ortho and meta to the chlorine atoms.
-
δ ~7.55 ppm (d, 1H): Aromatic proton meta to the carbonyl group.
-
δ ~4.15 ppm (q, 2H): Methylene protons (-O-CH₂-CH₃) of the ethyl ester.
-
δ ~3.10 ppm (t, 2H): Methylene protons adjacent to the aromatic ketone (-CH₂-CO-Ar).
-
δ ~2.40 ppm (t, 2H): Methylene protons adjacent to the ester carbonyl (-CH₂-CO-OEt).
-
δ ~2.05 ppm (quintet, 2H): Central methylene protons (-CH₂-CH₂-CH₂-).
-
δ ~1.25 ppm (t, 3H): Methyl protons (-O-CH₂-CH₃) of the ethyl ester.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Expected Chemical Shifts (CDCl₃, 100 MHz):
-
δ ~196 ppm: Ketone carbonyl carbon (Ar-C=O).
-
δ ~173 ppm: Ester carbonyl carbon (-C=O-OEt).
-
δ ~138-127 ppm: Aromatic carbons.
-
δ ~61 ppm: Methylene carbon of the ethyl ester (-O-CH₂-).
-
δ ~37 ppm: Methylene carbon adjacent to the ketone.
-
δ ~33 ppm: Methylene carbon adjacent to the ester.
-
δ ~20 ppm: Central methylene carbon.
-
δ ~14 ppm: Methyl carbon of the ethyl ester (-CH₃).
-
Infrared (IR) Spectroscopy
-
Expected Characteristic Absorptions:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2980-2850 cm⁻¹: Aliphatic C-H stretching.
-
~1735 cm⁻¹: Strong C=O stretching (ester).
-
~1690 cm⁻¹: Strong C=O stretching (aryl ketone).
-
~1590, 1470 cm⁻¹: Aromatic C=C stretching.
-
~1250-1100 cm⁻¹: C-O stretching (ester).
-
~800-900 cm⁻¹: C-H out-of-plane bending for substituted benzene.
-
~800-600 cm⁻¹: C-Cl stretching.
-
Mass Spectrometry (MS)
-
Expected Fragmentation Pattern (Electron Ionization - EI):
-
m/z 288/290/292: Molecular ion peak [M]⁺ showing the characteristic isotopic pattern for two chlorine atoms.
-
m/z 243/245/247: Loss of the ethoxy group [-OCH₂CH₃].
-
m/z 183/185/187: Dichlorobenzoyl cation [C₇H₃Cl₂O]⁺, a major fragment.
-
m/z 111/113: [C₆H₃Cl]⁺.
-
Reactivity, Applications, and Research Significance
This compound is primarily utilized as an intermediate for constructing more elaborate molecules. Its bifunctional nature (ketone and ester) allows for a diverse range of chemical transformations.
Diagram of Potential Reactions
Caption: Key reaction pathways for the title compound.
Key Application Areas:
-
Synthesis of Heterocycles: The keto-acid precursor is a known building block for novel heterocyclic compounds.[3] For instance, reaction with hydrazine hydrate can yield pyridazinone derivatives, which are scaffolds known for a wide range of biological activities, including antimicrobial and antifungal properties.[3] The ethyl ester provides a protected form of the carboxylic acid that can be carried through several synthetic steps before a final hydrolysis, or it can participate directly in cyclization reactions.
-
Drug Discovery Intermediate: Dichlorophenyl groups are prevalent in compounds developed as potential anticancer agents and kinase inhibitors.[3] This compound can serve as a starting material for creating libraries of analogues for screening against various biological targets. For example, substituted phenyl groups are key components of many inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a target in cancer therapy.[3]
-
MAO Inhibitors: The dichlorophenyl moiety is also found in potent and selective inhibitors of monoamine oxidase B (MAO-B), a target for treating neurodegenerative disorders like Parkinson's disease.[3] this compound offers a synthetic handle to explore new chemical space around this pharmacophore.
Safety, Handling, and Storage
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Inspect gloves before use.
-
Skin and Body Protection: A standard laboratory coat is required. Ensure full coverage of exposed skin.
-
-
Handling:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any potential vapors or aerosols.
-
Avoid all direct contact with the substance.
-
Keep away from sources of ignition, heat, and incompatible materials such as strong oxidizing agents and strong bases.
-
-
First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and provide them with water to drink. Seek immediate medical attention.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Some suppliers recommend cold-chain transportation, suggesting that storage in a refrigerator may be optimal for long-term stability.[2]
-
References
-
Supporting information for 'Highly efficient synthesis of β-nitrate ester carboxamides through the ring-opening of 2-oxazolines'. The Royal Society of Chemistry. Available at: [Link]
-
13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0030028). Human Metabolome Database. Available at: [Link]
-
VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. Available at: [Link]
-
Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates. PubMed. Available at: [Link]
-
Friedel–Crafts reaction. Wikipedia. Available at: [Link]
-
Synthesis of 1,3-Diketones and β-Keto Thioesters via Soft Enolization. Organic Chemistry Portal. Available at: [Link]
-
Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Nature. Available at: [Link]
-
Formation of γ-‐Keto Esters from β. Organic Syntheses. Available at: [Link]
-
database IR spectra INFRARED SPECTROSCOPY INDEX. Doc Brown's Chemistry. Available at: [Link]
-
Synthesis, Characterization and Vibrational Spectra Analysis of Ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene). PubMed. Available at: [Link]
-
ETHYL 5-(4-CHLOROPHENYL)-5-OXOVALERATE CAS#: 54029-03-7. ChemWhat. Available at: [Link]
-
Acid to Ester - Common Conditions. Organic Chemistry Data. Available at: [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 342636-46-8|this compound|BLDpharm [bldpharm.com]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic data of Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate
An In-depth Technical Guide to the Spectroscopic Profile of Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate
Introduction
This compound is a keto-ester that holds significance for researchers in the fields of medicinal chemistry and drug development. The presence of the 3,4-dichlorophenyl group is a common feature in a variety of bioactive molecules, suggesting its potential for further chemical exploration and derivatization.[1] A thorough understanding of its spectroscopic characteristics is fundamental for its synthesis, purification, and identification. This guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into its structural features. While experimental data for this specific molecule is not widely available in public databases, the predictions herein are based on established principles of spectroscopy and data from analogous structures.[2]
Molecular Structure
The structural framework of this compound is composed of a central valerate chain, functionalized with a ketone at the 5-position and an ethyl ester at the 1-position. The ketone is further substituted with a 3,4-dichlorophenyl ring.
Caption: Molecular Structure of this compound
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a solvent like deuterated chloroform (CDCl₃) would exhibit distinct signals for the aromatic, aliphatic, and ethyl ester protons.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.05 | Doublet (d) | 1H | Ar-H (H-2) |
| ~7.80 | Doublet of Doublets (dd) | 1H | Ar-H (H-6) |
| ~7.55 | Doublet (d) | 1H | Ar-H (H-5) |
| ~4.15 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~3.15 | Triplet (t) | 2H | -CH₂ -CO-Ar |
| ~2.40 | Triplet (t) | 2H | -CH₂ -COOEt |
| ~2.00 | Quintet (quint) | 2H | -CH₂-CH₂ -CH₂- |
| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |
Interpretation of the ¹H NMR Spectrum
The aromatic region is expected to show three distinct signals due to the substitution pattern of the dichlorophenyl ring. The proton at position 2 (ortho to the carbonyl group) would be the most deshielded due to the anisotropic effect of the C=O bond. The proton at position 6 will appear as a doublet of doublets due to coupling with both H-2 and H-5. The proton at position 5 will be a doublet.
The ethyl ester group gives rise to a characteristic quartet and triplet. The methylene protons (-O-CH₂ -CH₃) are deshielded by the adjacent oxygen atom and appear as a quartet due to coupling with the neighboring methyl protons. These methyl protons (-O-CH₂-CH₃ ) appear as a triplet.
The aliphatic chain protons will show three distinct signals. The methylene group adjacent to the aromatic ketone (-CH₂ -CO-Ar) is expected to be the most deshielded of the aliphatic protons. The methylene group adjacent to the ester carbonyl (-CH₂ -COOEt) will also be deshielded, but to a lesser extent. The central methylene group (-CH₂-CH₂ -CH₂-) will appear as a quintet due to coupling with the two adjacent methylene groups.
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition: Typically, 16-32 scans are acquired to obtain a good signal-to-noise ratio.
-
Data Processing: The raw data (Free Induction Decay) is processed using a Fourier transform, followed by phase correction, baseline correction, and referencing to the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm).[3]
Caption: Standard workflow for ¹H NMR spectroscopy.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~196.0 | C =O (Ketone) |
| ~173.0 | C =O (Ester) |
| ~137.5 | Ar-C (C-1) |
| ~133.0 | Ar-C (C-4) |
| ~131.5 | Ar-C (C-3) |
| ~130.5 | Ar-C H (C-5) |
| ~129.0 | Ar-C H (C-6) |
| ~127.0 | Ar-C H (C-2) |
| ~60.5 | -O-C H₂-CH₃ |
| ~37.0 | -C H₂-CO-Ar |
| ~33.0 | -C H₂-COOEt |
| ~20.0 | -CH₂-C H₂-CH₂- |
| ~14.0 | -O-CH₂-C H₃ |
Interpretation of the ¹³C NMR Spectrum
The two carbonyl carbons (ketone and ester) are expected to be the most downfield signals, typically appearing between 160 and 220 ppm.[4] The ketone carbonyl is generally more deshielded than the ester carbonyl. The aromatic carbons will appear in the range of 120-140 ppm. The carbons bearing the chlorine atoms and the carbon attached to the ketone will be deshielded. The aliphatic carbons of the valerate chain and the ethyl group will appear in the upfield region of the spectrum.
Experimental Protocol for ¹³C NMR
-
Sample Preparation: A more concentrated sample is typically required for ¹³C NMR, so 20-50 mg of the compound is dissolved in ~0.7 mL of a deuterated solvent like CDCl₃.
-
Instrumentation: The spectrum is acquired on a 400 MHz or higher field NMR spectrometer.
-
Acquisition: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is necessary. Proton decoupling is typically used to simplify the spectrum to single lines for each carbon.
-
Data Processing: Similar to ¹H NMR, the data is processed via Fourier transformation, phasing, and baseline correction. The solvent peak (CDCl₃ at δ ≈ 77.16 ppm) is used for referencing.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic |
| ~2980-2850 | C-H Stretch | Aliphatic |
| ~1735 | C=O Stretch | Ester |
| ~1690 | C=O Stretch | Aryl Ketone |
| ~1600, ~1475 | C=C Stretch | Aromatic Ring |
| ~1250-1100 | C-O Stretch | Ester |
| ~850-800 | C-Cl Stretch | Aryl Halide |
Interpretation of the IR Spectrum
The IR spectrum of this compound would be characterized by two strong absorption bands in the carbonyl region: one for the ester C=O stretch (around 1735 cm⁻¹) and another for the aryl ketone C=O stretch (around 1690 cm⁻¹).[5] The presence of both is a key diagnostic feature. The spectrum will also show C-H stretching vibrations for both aromatic and aliphatic protons, as well as C=C stretching vibrations for the aromatic ring. The C-O stretching of the ester and the C-Cl stretching of the aryl halide will also be present.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, an Attenuated Total Reflectance (ATR) accessory is commonly used. A small amount of the solid compound is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.
-
Instrumentation: The IR spectrum is recorded using an FTIR spectrometer.
-
Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is plotted.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a compound.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
| 290/292/294 | [M]⁺˙ (Molecular ion with isotopic pattern for 2 Cl atoms) |
| 245/247/249 | [M - OCH₂CH₃]⁺ |
| 183/185/187 | [C₇H₃Cl₂O]⁺ (Dichlorobenzoyl cation) |
| 173/175 | [C₈H₄Cl₂]⁺ |
| 145 | [C₇H₄Cl]⁺ |
| 111/113 | [C₆H₃Cl]⁺ |
Interpretation of the Mass Spectrum
The molecular ion peak ([M]⁺˙) will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The expected ratio for two chlorines is approximately 9:6:1 for the M, M+2, and M+4 peaks. A prominent fragmentation pathway would be the cleavage of the ester group, leading to the loss of an ethoxy radical (-OCH₂CH₃) to give a peak at m/z 245/247/249. Another major fragmentation would be the alpha-cleavage next to the ketone, resulting in the formation of the stable dichlorobenzoyl cation at m/z 183/185/187.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: For a volatile compound, a small amount of the sample can be introduced into the instrument after separation by gas chromatography (GC-MS). Alternatively, for less volatile compounds, electrospray ionization (ESI) can be used by dissolving the sample in a suitable solvent and infusing it into the mass spectrometer.
-
Ionization: In Electron Ionization (EI), the sample is bombarded with a high-energy electron beam.
-
Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the Purity Analysis of Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate
Introduction
Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate is a key intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). The purity of this compound is paramount, as even trace impurities can have significant impacts on the safety, efficacy, and stability of the final product. This guide provides a comprehensive framework for the purity analysis of this compound, designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established analytical principles and are designed to provide a robust and self-validating system for quality control.
Understanding the Analyte: Physicochemical Properties and Potential Impurities
A thorough understanding of the target molecule is the foundation of any robust analytical strategy. This compound is an aromatic keto-ester. Its structure suggests potential impurities arising from the synthetic route and degradation pathways.
Potential Process-Related Impurities:
-
Starting materials: Unreacted starting materials such as 3,4-dichlorobenzoyl chloride and diethyl adipate.
-
By-products: Compounds formed from side reactions during synthesis.
-
Reagents and catalysts: Residual reagents and catalysts used in the manufacturing process.
Potential Degradation Products:
-
Hydrolysis products: The ester functional group is susceptible to hydrolysis, which would yield the corresponding carboxylic acid.
-
Oxidation products: The ketone functionality and the aromatic ring can be susceptible to oxidation.
Orthogonal Analytical Approach for Comprehensive Purity Assessment
A multi-faceted analytical approach is essential for a complete purity profile. No single technique can provide all the necessary information. This guide advocates for an orthogonal approach, utilizing a combination of chromatographic, spectroscopic, and thermal analysis techniques.
Caption: Orthogonal approach to purity analysis.
Chromatographic Methods: The Cornerstone of Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity and impurity profile of non-volatile organic compounds.[1] Gas Chromatography (GC) is employed for the analysis of residual volatile organic solvents.
High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances
A well-developed HPLC method is critical for the accurate quantification of this compound and the separation of its related impurities.[2] The development of a robust and reproducible HPLC method is essential for reliable impurity analysis.[2]
Protocol: HPLC-UV/DAD Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV/Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a good starting point.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: A gradient is typically necessary to resolve impurities with a wide range of polarities.
Time (min) % Mobile Phase B 0 30 20 90 25 90 25.1 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength determined from the UV spectrum of the main component (e.g., 254 nm). A DAD allows for the simultaneous monitoring of multiple wavelengths and peak purity assessment.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Rationale: The C18 stationary phase provides good retention for the moderately non-polar analyte. The acidic mobile phase helps to ensure sharp peak shapes for any acidic or basic impurities. A gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.
Gas Chromatography (GC) for Residual Solvents
Residual solvents from the synthesis process must be quantified to ensure they are below the limits specified by regulatory guidelines such as USP <467>.[3][4] Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) is the standard technique for this analysis.
Protocol: HS-GC-FID for Residual Solvents (based on USP <467>)
-
Instrumentation: A GC system with a headspace autosampler and a Flame Ionization Detector (FID).
-
Column: A G43 phase column (e.g., DB-624 or equivalent) is commonly used for the separation of a wide range of residual solvents.[5]
-
Carrier Gas: Helium or Hydrogen at an appropriate flow rate.
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 20 minutes.
-
Ramp: Increase to 240 °C at 10 °C/min.
-
Hold: Hold at 240 °C for 20 minutes.
-
-
Injector and Detector Temperatures: 250 °C.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 60 minutes.
-
-
Sample Preparation: Accurately weigh the sample into a headspace vial and add an appropriate diluent (e.g., dimethyl sulfoxide).
Rationale: Headspace sampling allows for the analysis of volatile compounds without introducing non-volatile matrix components into the GC system. The FID is a universal detector for organic compounds and provides excellent sensitivity. The specified temperature program is designed to separate a wide range of solvents with varying boiling points.
Spectroscopic Methods for Structural Elucidation and Identification
Spectroscopic techniques are indispensable for confirming the structure of the main component and identifying unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic compounds.[6][7][8] It provides detailed information about the chemical environment of atoms within a molecule.[6]
Protocol: ¹H and ¹³C NMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice for this type of compound.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Analysis: Acquire ¹H, ¹³C, and potentially 2D NMR spectra (e.g., COSY, HSQC) to confirm the structure and identify any impurities with distinct NMR signals.
Rationale: ¹H NMR provides information on the number and types of protons, while ¹³C NMR provides information on the carbon skeleton. Together, they can definitively confirm the structure of the main component and help in the structural elucidation of impurities.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive and specific technique for the identification of impurities.[9][10][11] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aid in the determination of elemental compositions.[12]
Protocol: LC-MS for Impurity Identification
-
Instrumentation: An LC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
LC Method: Utilize an MS-compatible HPLC method, which typically involves volatile mobile phase additives like formic acid or ammonium formate.[10]
-
Ionization Source: Electrospray ionization (ESI) is commonly used for this class of compounds.
-
Data Acquisition: Acquire data in both full scan mode to detect all ions and in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural elucidation.
Caption: LC-MS workflow for impurity identification.
Thermal Analysis: An Absolute Purity Method
Differential Scanning Calorimetry (DSC) can be used to determine the absolute purity of highly pure crystalline organic compounds.[13][14][15] The method is based on the principle of melting point depression.[13][16]
Protocol: Purity Determination by DSC
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum pan and hermetically seal it.
-
Thermal Program: Heat the sample at a slow rate (e.g., 1-2 °C/min) through its melting transition.
-
Data Analysis: The purity is calculated from the shape of the melting endotherm using the van't Hoff equation.
Rationale: DSC provides a measure of absolute purity without the need for a reference standard of the impurity. It is a valuable complementary technique to chromatography, especially for compounds that are at least 98% pure.[14]
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical methods.[17][18][19] These studies involve subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[17][18][20]
Protocol: Forced Degradation
-
Acid Hydrolysis: Reflux in 0.1 M HCl.
-
Base Hydrolysis: Reflux in 0.1 M NaOH.
-
Oxidation: Treat with 3% H₂O₂ at room temperature.
-
Thermal Stress: Heat the solid sample in an oven (e.g., at 105 °C).
-
Photostability: Expose the sample to light according to ICH Q1B guidelines.[18]
The stressed samples are then analyzed by the developed HPLC method to ensure that all degradation products are separated from the main peak and from each other.
Data Summary and Interpretation
A comprehensive purity report should consolidate the data from all analytical techniques.
| Analytical Technique | Parameter Measured | Typical Result |
| HPLC-UV/DAD | Purity (Area %) | > 99.5% |
| HPLC-UV/DAD | Individual Impurity (Area %) | < 0.1% |
| GC-HS-FID | Residual Solvents (ppm) | Below USP <467> limits |
| NMR | Structural Confirmation | Conforms to structure |
| LC-MS | Impurity Identification | Structures of major impurities elucidated |
| DSC | Absolute Purity (mol%) | > 99.0% |
Conclusion
The purity analysis of this compound requires a multi-disciplinary approach that combines chromatographic, spectroscopic, and thermal techniques. The methodologies outlined in this guide provide a robust framework for ensuring the quality and consistency of this important chemical intermediate. By following these protocols and understanding the scientific principles behind them, researchers and drug development professionals can be confident in the purity of their materials, which is a critical step in the development of safe and effective pharmaceutical products.
References
- Analysis of impurities in pharmaceuticals by LC-MS with cold electron ioniz
- Determination of % purity of a compound by by Using DSC. Slideshare.
- Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink Research Chemicals.
- Forced Degradation Study as per ICH Guidelines: Wh
- Analysis of USP <467> Residual Solvents of Class 1, Class 2, and Class 3 using the Agilent 8890 GC/ FID /5977B MSD System. Agilent.
- Forced Degrad
- Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter D
- 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts.
- Analysis of USP Method <467> Residual Solvents on the Agilent 8890 GC System. Agilent.
- HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design.
- The benefits of high-resolution mass spectrometry for impurity profiling. LGC.
- 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences.
- Structural elucid
- Measurement of Residual Solvents in Pharmaceuticals by Headspace GC - USP <467> Residual Solvents Procedure A. Shimadzu.
- USP <467> Residual solvent determination in pharmaceutical products. SCISPEC.
- A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review.
- Structural Elucidation with NMR Spectroscopy: Practical Str
- The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. PubMed.
- High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho.
- DSC Purity Determin
- Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities.
- Understanding the Revisions to USP Monograph <467>: Residual Solvents. Phenomenex.
- Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America.
- Purity Determination and DSC Tzero Technology. TA Instruments.
- 2.4. Purity Determination of Low - Molecular - Mass Compounds by DSC. Scribd.
- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
- Method Development for Drug Impurity Profiling: Part 1.
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- Forced Degrad
- Development of forced degradation and stability indicating studies of drugs—A review.
Sources
- 1. veeprho.com [veeprho.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. agilent.com [agilent.com]
- 4. Measurement of Residual Solvents in Pharmaceuticals by Headspace GC - USP Residual Solvents Procedure A- : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. agilent.com [agilent.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jchps.com [jchps.com]
- 8. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 9. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hpst.cz [hpst.cz]
- 11. innovationaljournals.com [innovationaljournals.com]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. Determination of % purity of a compound by by Using DSC | PDF [slideshare.net]
- 14. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tainstruments.com [tainstruments.com]
- 16. scribd.com [scribd.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 19. scispace.com [scispace.com]
- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate represent a compelling, yet largely unexplored, class of compounds with significant therapeutic potential. The core structure, featuring a dichlorophenyl moiety linked to a flexible keto-ester chain, provides a versatile scaffold for the development of novel antimicrobial and anticancer agents. While direct biological data on the title compound and its immediate derivatives are nascent in peer-reviewed literature, a comprehensive analysis of structurally analogous compounds provides a strong rationale for their investigation. This guide synthesizes the available preclinical data on related dichlorophenyl oxovaleric acid and butanoic acid derivatives, outlines potential mechanisms of action, and provides detailed experimental protocols to empower researchers in the systematic evaluation of this promising chemical space.
Introduction: The Rationale for Investigation
The quest for novel therapeutic agents is driven by the urgent need to overcome antimicrobial resistance and develop more effective and selective cancer therapies. The dichlorophenyl group is a well-established pharmacophore found in numerous approved drugs, valued for its ability to enhance biological activity through favorable interactions with protein targets.[1] When coupled with a valerate backbone, the resulting molecule possesses a unique combination of lipophilicity and functionality, making it an attractive starting point for drug design.
While research has touched upon the biological activities of the parent carboxylic acid, 5-(3,4-dichlorophenyl)-5-oxovaleric acid, suggesting antimicrobial, anti-inflammatory, and cytotoxic effects, the ethyl ester derivatives remain a frontier for discovery.[1][2] This guide serves as a foundational resource, consolidating predictive insights and providing a practical framework for the exploration of this compound derivatives.
Potential Biological Activities and Mechanistic Insights
Based on the biological evaluation of structurally related compounds, two primary areas of therapeutic potential emerge for this compound derivatives: antimicrobial and anticancer activities.
Antimicrobial and Antifungal Activity
The presence of the dichlorophenyl moiety is strongly associated with antimicrobial properties.[1] Studies on analogous structures, such as 4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid and its heterocyclic derivatives, have demonstrated notable activity against a range of bacterial and fungal pathogens.[1][2]
Table 1: Antimicrobial Activity of a Structurally Related Dichlorophenyl Butanoic Acid Derivative
| Compound/Derivative | Gram-positive Bacteria | Gram-negative Bacteria | Fungi |
| 4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic Acid | Moderate to High Activity | Moderate Activity | Moderate Activity |
| Pyridazinone derivative | High Activity | Moderate to High Activity | High Activity |
Source: Data synthesized from analogous compounds reported in preclinical studies.[2]
Postulated Mechanism of Action: The antimicrobial effect of dichlorophenyl compounds is often attributed to the disruption of bacterial cell membrane integrity and the induction of intracellular oxidative stress through the generation of reactive oxygen species (ROS).[1] The lipophilic nature of the dichlorophenyl group may facilitate its insertion into the lipid bilayer of bacterial membranes, leading to increased permeability and eventual cell death.
Caption: Postulated antimicrobial mechanism of action.
Anticancer (Cytotoxic) Activity
The dichlorophenyl moiety is also a key feature in several anticancer agents, suggesting that this compound derivatives could exhibit cytotoxic activity against various cancer cell lines.[1] While direct studies are lacking, the broader family of dichlorophenyl derivatives has shown promise in preclinical cancer research. Furthermore, valeric acid derivatives are known to act as histone deacetylase (HDAC) inhibitors, a mechanism that can lead to cell cycle arrest and apoptosis in cancer cells.[3]
Table 2: Cytotoxic Activity of Structurally Related Dichlorophenyl Derivatives
| Compound/Analog | Cancer Cell Line | Result (IC₅₀/MIC) |
| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | Recombinant Human MAO-B | 0.036 µM |
| 1,3-bis(3,5-dichlorophenyl) urea (COH-SR4) | H358 (Lung Cancer) | Not specified |
| 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) | HepG2-CYP3A4 | 160.2 ± 5.9 µM |
| 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) | HepG2 (Wild Type) | 233.0 ± 19.7 µM |
Source: Data compiled for structurally related compounds from various sources.[4]
Hypothetical Signaling Pathway for Apoptosis Induction: A plausible mechanism for the anticancer activity of these derivatives could involve the modulation of key signaling pathways that regulate cell proliferation and apoptosis, such as the PI3K/Akt or MAPK/ERK pathways.[1] Inhibition of these pathways, potentially in concert with HDAC inhibition, could lead to the activation of caspases and the induction of programmed cell death.
Caption: Hypothetical signaling pathway for apoptosis induction.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound derivatives, based on established procedures for analogous compounds.
Synthesis of this compound
This protocol describes a general method for the synthesis of the parent ester via esterification of the corresponding carboxylic acid.
Materials and Reagents:
-
5-(3,4-Dichlorophenyl)-5-oxovaleric acid
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (anhydrous)
-
Organic solvents (e.g., diethyl ether, ethyl acetate)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 5-(3,4-Dichlorophenyl)-5-oxovaleric acid in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent to yield the crude this compound.
-
Purify the product by column chromatography on silica gel if necessary.
Caption: General workflow for the synthesis of the title compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[3]
Materials and Reagents:
-
Test compound (dissolved in a suitable solvent like DMSO)
-
Bacterial/fungal strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or appropriate fungal growth medium
-
96-well microtiter plates
-
Standardized microbial inoculum (0.5 McFarland standard)
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the appropriate broth directly in a 96-well plate.
-
Add the standardized microbial inoculum to each well.
-
Include positive (microbes in broth) and negative (broth only) controls.
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method to assess cell viability.[1]
Materials and Reagents:
-
Cancer cell lines (e.g., A549 lung carcinoma, HeLa cervical cancer)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Caption: Experimental workflow for the MTT cytotoxicity assay.
Future Directions and Conclusion
The available evidence, primarily from structurally similar compounds, strongly suggests that this compound derivatives are a promising scaffold for the development of novel antimicrobial and anticancer therapeutics.[1] The synthetic accessibility of this chemical class allows for the creation of diverse libraries of compounds for structure-activity relationship (SAR) studies.
Future research should focus on:
-
Systematic Synthesis and Screening: Preparation and in vitro evaluation of a focused library of this compound derivatives to establish clear SAR.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways involved in the observed biological activities.
-
In Vivo Efficacy and Safety: Progression of lead compounds into preclinical animal models to assess their therapeutic efficacy and safety profiles.
References
Sources
Unlocking Therapeutic Potential: A Technical Guide to the Molecular Targets of Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Derivatives of Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate represent a promising, yet underexplored, chemical scaffold with significant therapeutic potential. The presence of the dichlorophenyl group, a moiety found in numerous approved pharmaceuticals, suggests a high probability of interaction with key biological targets. This technical guide synthesizes the available preclinical data on structurally related compounds to illuminate the most probable therapeutic targets for this class of molecules. We will delve into the mechanistic underpinnings of these potential targets, provide detailed, field-tested experimental protocols for their validation, and present a logical framework for advancing these derivatives through the drug discovery pipeline. This document is intended to serve as a comprehensive resource for researchers dedicated to translating the latent promise of these compounds into tangible therapeutic innovations.
Introduction: The Therapeutic Promise of the Dichlorophenyl Scaffold
The dichlorophenyl moiety is a well-established pharmacophore, integral to the activity of a diverse array of therapeutic agents. Its inclusion in a molecule can significantly modulate pharmacokinetic and pharmacodynamic properties, often enhancing target affinity and metabolic stability. While direct research on this compound derivatives is nascent, the biological activities of analogous structures provide a strong foundation for targeted investigation. Preliminary data on related dichlorophenyl compounds suggest a spectrum of potential applications, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] However, a particularly compelling avenue of inquiry lies in the realm of neuroscience, with substantial evidence pointing towards two primary, and potentially overlapping, therapeutic applications: the modulation of monoamine oxidase (MAO) and the management of convulsive disorders.[3][4] This guide will focus on these two promising areas, providing a detailed roadmap for their exploration.
Primary Therapeutic Target Class: Monoamine Oxidase (MAO)
Monoamine oxidases (MAOs) are a family of enzymes crucial for the metabolism of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine.[5] Dysregulation of MAO activity is implicated in a range of neurological and psychiatric disorders, including depression, Parkinson's disease, and Alzheimer's disease.[6][7][8] Consequently, MAO inhibitors are a significant class of therapeutic agents.[9][] The structural features of this compound derivatives bear resemblance to known MAO inhibitors, making this enzyme family a high-priority target for investigation.
The Role of MAO-A and MAO-B in Neurological Disease
There are two primary isoforms of MAO: MAO-A and MAO-B. They possess distinct substrate specificities and tissue distributions.
-
MAO-A: Primarily metabolizes serotonin and norepinephrine. Its inhibition is a validated strategy for the treatment of depression and anxiety.[8][11]
-
MAO-B: Primarily metabolizes phenylethylamine and dopamine. Selective MAO-B inhibitors are utilized in the management of Parkinson's disease and have shown potential in treating Alzheimer's disease.[3][11]
The potential for this compound derivatives to selectively or non-selectively inhibit these isoforms presents a rich area for therapeutic development.
Hypothesized Mechanism of Action: Reversible or Irreversible Inhibition
MAO inhibitors can be broadly classified as reversible or irreversible. Irreversible inhibitors form a covalent bond with the enzyme, leading to a prolonged duration of action. Reversible inhibitors, in contrast, bind non-covalently and their effects can be overcome by increasing substrate concentrations. The nature of the interaction of this compound derivatives with MAO will be a critical determinant of their therapeutic profile and potential side effects.
Signaling Pathway: Modulation of Neurotransmitter Levels
The therapeutic effects of MAO inhibitors stem from their ability to increase the synaptic concentrations of monoamine neurotransmitters. By blocking the primary metabolic pathway for these signaling molecules, MAO inhibitors enhance neurotransmission, thereby alleviating the symptoms of various neurological disorders.
Caption: Hypothesized signaling pathway of MAO inhibition.
Secondary Therapeutic Target Class: Anticonvulsant Activity
Epilepsy is a common neurological disorder characterized by recurrent seizures.[12] While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients remain refractory to treatment, highlighting the need for novel therapeutic agents.[13][14] The mechanisms of action of anticonvulsant drugs are diverse and often involve the modulation of ion channels or neurotransmitter systems to reduce neuronal hyperexcitability.[15][16]
Potential Molecular Targets for Anticonvulsant Action
The primary mechanisms of action for existing anticonvulsant medications include:
-
Modulation of Voltage-Gated Ion Channels: Inhibition of voltage-gated sodium or calcium channels to reduce neuronal firing.[15]
-
Enhancement of GABAergic Inhibition: Increasing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[15]
-
Attenuation of Glutamatergic Excitation: Blocking the activity of the excitatory neurotransmitter glutamate.[16]
The dichlorophenyl moiety is present in some compounds with known effects on ion channels, suggesting that this compound derivatives may exert their anticonvulsant effects through one or more of these mechanisms.
Experimental Workflow for Anticonvulsant Screening
A systematic approach is required to evaluate the anticonvulsant potential of this compound class.
Caption: Experimental workflow for anticonvulsant drug discovery.
Experimental Protocols
The following protocols provide detailed methodologies for the initial characterization of the therapeutic potential of this compound derivatives.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This fluorometric assay is a robust and high-throughput method for determining the inhibitory activity of test compounds against MAO-A and MAO-B.[11][17][18]
Principle: MAO catalyzes the oxidative deamination of a substrate (e.g., kynuramine or p-tyramine), producing hydrogen peroxide (H₂O₂).[19] In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic probe (e.g., Amplex® Red) to generate a highly fluorescent product (resorufin). The rate of fluorescence increase is directly proportional to MAO activity.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Substrate (Kynuramine or p-Tyramine)
-
Fluorogenic Probe (e.g., Amplex® Red)
-
Horseradish Peroxidase (HRP)
-
Positive Controls: Clorgyline (for MAO-A) and Selegiline or Pargyline (for MAO-B)[17][18]
-
Test compounds (this compound derivatives)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Dissolve test compounds and positive controls in DMSO to create stock solutions.
-
Prepare working solutions of enzymes, substrate, fluorogenic probe, and HRP in MAO Assay Buffer.
-
-
Assay Setup:
-
Add MAO Assay Buffer to all wells.
-
Add test compounds at various concentrations to the sample wells.
-
Add positive controls to their respective wells.
-
Add an equivalent volume of DMSO to the control wells.
-
-
Enzyme Addition and Pre-incubation:
-
Add MAO-A or MAO-B enzyme to the appropriate wells.
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Prepare a reaction mixture containing the substrate, fluorogenic probe, and HRP.
-
Add the reaction mixture to all wells to start the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/585 nm for resorufin) in kinetic mode for a set duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vivo Anticonvulsant Screening: Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) Models
These are two of the most widely used and validated animal models for the initial screening of potential anticonvulsant drugs.[14]
Animals:
-
Male Swiss albino mice (or other appropriate rodent strain)
Maximal Electroshock (MES) Test:
-
Principle: This model induces a generalized tonic-clonic seizure and is predictive of efficacy against generalized tonic-clonic seizures in humans.
-
Procedure:
-
Administer the test compound or vehicle to groups of animals via an appropriate route (e.g., intraperitoneal or oral).
-
At the time of peak drug effect (predetermined by pharmacokinetic studies), deliver a supramaximal electrical stimulus through corneal or auricular electrodes.
-
Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
Determine the ED₅₀ (the dose that protects 50% of the animals from the seizure endpoint).
-
Pentylenetetrazol (PTZ) Seizure Test:
-
Principle: PTZ is a GABAₐ receptor antagonist that induces clonic seizures. This model is predictive of efficacy against absence seizures.
-
Procedure:
-
Administer the test compound or vehicle to groups of animals.
-
At the time of peak drug effect, administer a subcutaneous or intraperitoneal injection of a convulsive dose of PTZ.
-
Observe the animals for the onset and severity of seizures (e.g., using a standardized scoring system).
-
Protection is defined as the absence of generalized clonic seizures.
-
Determine the ED₅₀.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the Institutional Animal Care and Use Committee (IACUC).
Quantitative Data Summary
While specific data for this compound derivatives are not yet available in the public domain, the following table presents representative data for structurally related dichlorophenyl compounds to provide a benchmark for future studies.
| Compound/Analog | Target/Assay | Cell Line/Organism | Result (IC₅₀/MIC) |
| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | MAO-B Inhibition | Recombinant Human | 0.036 µM |
| 1,3-bis(3,5-dichlorophenyl) urea (COH-SR4) | Cytotoxicity | H358 (Lung Cancer) | Not specified |
| 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) | Cytotoxicity | HepG2 | 233.0 ± 19.7 µM |
Disclaimer: The data in this table is derived from publicly available sources on structurally related, but not identical, compounds and is intended for illustrative purposes only. Independent verification is required.[4][20]
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The strong preclinical rationale for targeting monoamine oxidase and pathways involved in seizure generation provides a clear and compelling starting point for investigation. The experimental protocols detailed in this guide offer a robust framework for elucidating the biological activity of these derivatives and identifying lead candidates for further development.
Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation in the described in vitro and in vivo assays. Elucidation of structure-activity relationships (SAR) will be critical for optimizing potency, selectivity, and pharmacokinetic properties. For compounds demonstrating significant MAO inhibitory activity, further studies to determine the mode of inhibition (reversible vs. irreversible) and isoform selectivity are warranted. For promising anticonvulsant candidates, investigation into their effects on specific ion channels and neurotransmitter receptors will be necessary to delineate their precise mechanism of action. Through a dedicated and systematic approach, the therapeutic potential of this promising class of compounds can be fully realized.
References
- J Chem Neuroan
- Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC. ()
- Monoamine oxidase - Wikipedia. ()
- Novel anticonvulsant drugs - PubMed. ()
- Application Notes and Protocols for Monoamine Oxidase A and B Inhibition Assays - Benchchem. ()
- Anticonvulsant Classes and Possible Mechanism of Actions | ACS Chemical Neuroscience. ()
- Role of Monoamine Oxidase Activity in Alzheimer's Disease: An Insight into the Therapeutic Potential of Inhibitors - MDPI. ()
- Mechanisms of action of antiepileptic drugs - Epilepsy Society. ()
- Monoamine Oxidases (MAOs)
- Mechanisms of action of anticonvulsant agents - PubMed - NIH. ()
- Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC - PubMed Central. ()
- Design, Synthesis, and Monoamine Oxidase Inhibitory Activity of (+)-Cinchonaminone and Its Simplified Derivatives | ACS Medicinal Chemistry Letters. ()
- Computational Fragment-Based Design Facilitates Discovery of Potent and Selective Monoamine Oxidase-B (MAO-B) Inhibitor - PubMed. ()
- Monoamine Oxidase Inhibitor Compounds List - BOC Sciences. ()
- Design and Synthesis of Novel and Potent Monoamine Oxidase Inhibitors - ResearchG
- Potential Therapeutic Targets of 5-(3,4-Dichlorophenyl)-5-oxovaleric Acid: A Technical Guide for Drug Discovery Professionals - Benchchem. ()
- Monoamine Oxidase (MAO) Inhibition Assay - Evotec. ()
- The Pharmacology and Clinical Efficacy of Antiseizure Medications: From Bromide Salts to Cenobamate and Beyond - PMC - PubMed Central. ()
- In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection - MDPI. ()
- Assay of MAO Inhibition by Chrom
- Potential Biological Activities of Dichlorophenyl Oxovaleric Acid Derivatives: A Technical Guide - Benchchem. ()
- Monoamine Oxidase Assay Kit (MAK136) - Technical Bulletin - Sigma-Aldrich. ()
- Comparative Analysis of 5-(3,4-Dichlorophenyl)-5-oxovaleric Acid and Its Analogs in Preclinical Research - Benchchem. ()
- Application Notes and Protocols for 5-(3,4-Dichlorophenyl)-5-oxovaleric acid - Benchchem. ()
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The role of monoamine oxidase enzymes in the pathophysiology of neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monoamine oxidase - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Monoamine Oxidases (MAOs) as Privileged Molecular Targets in Neuroscience: Research Literature Analysis [frontiersin.org]
- 9. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Novel anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Pharmacology and Clinical Efficacy of Antiseizure Medications: From Bromide Salts to Cenobamate and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 15. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 16. Mechanisms of action of anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Strategic Use of Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate in the Synthesis of Novel Heterocyclic Compounds
Abstract
This technical guide provides an in-depth exploration of Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate, a versatile γ-ketoester, as a pivotal precursor for the synthesis of novel heterocyclic compounds. The strategic positioning of the ketone and ester functionalities within its backbone makes it an ideal substrate for constructing important five- and six-membered heterocyclic scaffolds, such as pyridazinones and pyrroles. This document is intended for researchers, medicinal chemists, and drug development professionals, offering detailed synthetic protocols, mechanistic insights, and characterization data to facilitate its application in modern organic synthesis and drug discovery programs. We will delve into the synthesis of the parent compound and its subsequent transformation into complex molecular architectures, underscoring the causality behind experimental choices and providing a framework for robust and reproducible synthetic methodologies.
Introduction: The Synthetic Potential of this compound
This compound (Figure 1) is a γ-ketoester characterized by a dichlorinated aromatic ring. This substitution pattern is a common feature in many biologically active molecules, imparting specific pharmacokinetic and pharmacodynamic properties. The true synthetic utility of this compound, however, lies in its bifunctional nature. The ketone at the 5-position and the ethyl ester at the 1-position serve as reactive handles for a variety of cyclization reactions, making it a valuable building block for heterocyclic chemistry.
The 1,4-dicarbonyl-like relationship between the ketone and the ester carbonyl allows for the application of classical and modern synthetic strategies to generate a diverse array of heterocyclic systems. This guide will focus on two such transformations of significant importance in medicinal chemistry: the synthesis of dihydropyridazinones and substituted pyrroles.
Figure 1: Structure of this compound
Caption: The chemical structure of this compound, highlighting the key reactive functionalities.
Synthesis of the Precursor: A Two-Step Approach
The synthesis of this compound is most efficiently achieved through a two-step process, commencing with the Friedel-Crafts acylation of 1,2-dichlorobenzene, followed by esterification of the resulting keto acid.
Step 1: Friedel-Crafts Acylation for the Synthesis of 5-(3,4-Dichlorophenyl)-5-oxovaleric Acid
The foundational step is the Friedel-Crafts acylation of 1,2-dichlorobenzene with glutaric anhydride.[1] This electrophilic aromatic substitution is catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃).
The mechanism involves the formation of a highly reactive acylium ion from the interaction of glutaric anhydride with AlCl₃. This electrophile then attacks the electron-rich (relative to the acylium ion) 1,2-dichlorobenzene ring. The electron-withdrawing nature of the two chlorine atoms deactivates the ring, necessitating the use of a stoichiometric amount of AlCl₃ to drive the reaction to completion.[1][2]
-
Materials: 1,2-Dichlorobenzene (anhydrous), Glutaric Anhydride, Aluminum Chloride (anhydrous), Dichloromethane (DCM, anhydrous), Concentrated Hydrochloric Acid, Crushed Ice, Toluene.
-
Procedure:
-
In a three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous DCM, followed by glutaric anhydride (1.0 eq).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add anhydrous aluminum chloride (2.2 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
Stir the mixture at 0-5 °C for 15 minutes.
-
Add 1,2-dichlorobenzene (1.1 eq) dropwise, maintaining the low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approximately 40 °C) for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture back to 0-5 °C.
-
In a separate beaker, prepare a slurry of crushed ice and concentrated HCl.
-
Very slowly and carefully, pour the reaction mixture into the ice/HCl slurry to quench the reaction and hydrolyze the aluminum complex.
-
Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization from toluene to yield pure 5-(3,4-Dichlorophenyl)-5-oxovaleric acid.[1]
-
| Parameter | Value |
| ¹H NMR (CDCl₃) | ~10.5 (s, 1H, -COOH), ~7.95 (d, 1H, Ar-H), ~7.70 (dd, 1H, Ar-H), ~7.50 (d, 1H, Ar-H), ~3.10 (t, 2H, -CH₂-CO-Ar), ~2.45 (t, 2H, -CH₂-COOH), ~2.05 (quintet, 2H, -CH₂-CH₂-CH₂-) |
| ¹³C NMR (CDCl₃) | ~195 (C=O, ketone), ~178 (C=O, acid), ~137, ~133, ~131, ~130, ~129, ~127 (Ar-C), ~37 (-CH₂-), ~33 (-CH₂-), ~20 (-CH₂-) |
| Key IR Bands (cm⁻¹) | ~3300-2500 (broad, O-H), ~1710 (C=O, acid), ~1680 (C=O, ketone), ~1600, ~1470 (C=C, aromatic) |
| MS (EI) | m/z (%) = 260/262/264 (M⁺), 173/175/177 (base peak) |
Table 1: Predicted Spectroscopic Data for 5-(3,4-Dichlorophenyl)-5-oxovaleric Acid.[3]
Step 2: Esterification to this compound
The conversion of the carboxylic acid to its corresponding ethyl ester can be achieved through several standard methods. The Fischer esterification is a classic and cost-effective choice, particularly when the alcohol can be used in excess as the solvent.[4][5] For substrates that may be sensitive to strongly acidic conditions, the Steglich esterification offers a milder alternative.[6][7][8]
-
Materials: 5-(3,4-Dichlorophenyl)-5-oxovaleric acid, Absolute Ethanol, Concentrated Sulfuric Acid.
-
Procedure:
-
Dissolve 5-(3,4-Dichlorophenyl)-5-oxovaleric acid (1.0 eq) in a large excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the mixture to reflux and maintain for 4-8 hours, monitoring by TLC.
-
After cooling, remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.
-
Purify by column chromatography on silica gel if necessary.
-
Synthesis of Novel Heterocycles
With this compound in hand, we can now explore its utility in constructing heterocyclic systems.
Synthesis of 6-(3,4-dichlorophenyl)-4,5-dihydropyridazin-3(2H)-one
Pyridazinones are a class of heterocyclic compounds with a wide range of biological activities.[9] The synthesis of 6-(3,4-dichlorophenyl)-4,5-dihydropyridazin-3(2H)-one from the title ketoester is a straightforward cyclocondensation reaction with hydrazine.[10] The reaction proceeds by initial formation of a hydrazone at the ketone, followed by intramolecular nucleophilic attack of the terminal nitrogen of the hydrazone onto the ester carbonyl, with subsequent elimination of ethanol to form the stable six-membered ring.
-
Materials: this compound, Hydrazine hydrate, Ethanol or Butanol.
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure. The product often precipitates from the solution.
-
Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the purified 6-(3,4-dichlorophenyl)-4,5-dihydropyridazin-3(2H)-one.[10]
-
Paal-Knorr Synthesis of Substituted Pyrroles
The Paal-Knorr synthesis is a classic and highly effective method for the preparation of pyrroles from 1,4-dicarbonyl compounds.[1][11][12] this compound can be considered a 1,4-dicarbonyl equivalent, and it readily undergoes condensation with primary amines under acidic conditions to furnish substituted pyrroles.
The mechanism involves the initial formation of an enamine or imine, followed by cyclization and dehydration to form the aromatic pyrrole ring. The ring-closing step is often the rate-determining step of the reaction.[4]
-
Materials: this compound, a primary amine (e.g., aniline), Glacial Acetic Acid, Ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the primary amine (1.1 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux for 6-12 hours, monitoring by TLC.
-
After cooling, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding substituted pyrrole.
-
The Paal-Knorr synthesis with various primary amines can lead to a library of substituted pyrroles, each with the potential for unique biological activity.
| Amine | Expected Pyrrole Product |
| Aniline | Ethyl 2-(3,4-dichlorobenzoyl)-1-phenyl-1H-pyrrole-3-acetate |
| Benzylamine | Ethyl 1-benzyl-2-(3,4-dichlorobenzoyl)-1H-pyrrole-3-acetate |
| Methylamine | Ethyl 2-(3,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-3-acetate |
Table 2: Examples of Pyrrole Derivatives Synthesizable via the Paal-Knorr Reaction.
Conclusion and Future Outlook
This compound has been demonstrated to be a highly valuable and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. The protocols detailed in this guide for the synthesis of pyridazinones and pyrroles are robust, high-yielding, and utilize readily available reagents. The causality behind the experimental choices, rooted in fundamental principles of organic chemistry, ensures their adaptability and success in various research settings.
The dichlorophenyl moiety provides a starting point for further functionalization, and the heterocyclic scaffolds generated can be readily elaborated to explore structure-activity relationships in drug discovery campaigns. The continued investigation of this and similar γ-ketoesters will undoubtedly lead to the discovery of novel compounds with significant therapeutic potential.
References
- (No valid reference)
- (No valid reference)
-
Paal–Knorr synthesis. (n.d.). Grokipedia. Retrieved January 17, 2026, from [Link]
-
Steglich Esterification. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]
-
Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Acid to Ester - Common Conditions. (n.d.). The University of Sheffield. Retrieved January 17, 2026, from [Link]
- (No valid reference)
- (No valid reference)
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
- (No valid reference)
- (No valid reference)
- (No valid reference)
-
A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (2015). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Retrieved January 17, 2026, from [Link]
- (No valid reference)
- (No valid reference)
-
Steglich Esterification. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cerritos.edu [cerritos.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. scribd.com [scribd.com]
- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. grokipedia.com [grokipedia.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
Methodological & Application
Synthesis of Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate from 1,2-dichlorobenzene: An Application Note and Protocol
Abstract
This technical guide provides a comprehensive, in-depth protocol for the synthesis of Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate, a valuable keto-ester intermediate in pharmaceutical and agrochemical research. The synthesis is a robust two-step process commencing with the Friedel-Crafts acylation of commercially available 1,2-dichlorobenzene with glutaric anhydride to form the key intermediate, 5-(3,4-dichlorophenyl)-5-oxovaleric acid. This is followed by a classic Fischer-Speier esterification to yield the final product. This document details the underlying chemical principles, provides step-by-step experimental protocols, and includes predicted and reported analytical data to ensure procedural fidelity and product verification.
Introduction
The dichlorophenyl moiety is a prevalent structural motif in a multitude of biologically active compounds. The synthesis of functionalized dichlorophenyl derivatives is therefore of significant interest to researchers in drug discovery and development. This compound serves as a versatile building block, featuring a reactive ketone and an ester functional group, allowing for a wide array of subsequent chemical modifications. For instance, the core structure of this compound is related to intermediates used in the synthesis of complex molecules like sertraline.[1][2][3]
The synthetic route detailed herein is designed for efficiency and scalability, employing common laboratory reagents and techniques. The initial Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry.[4][5][6] In this case, the deactivated nature of the 1,2-dichlorobenzene ring necessitates the use of a stoichiometric amount of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). The subsequent Fischer-Speier esterification is a reliable and well-established method for converting carboxylic acids to their corresponding esters in the presence of an alcohol and an acid catalyst.[7][8][9]
Overall Synthetic Scheme
Figure 1: Overall two-step synthesis of the target compound.
Part 1: Synthesis of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid
Scientific Rationale
The Friedel-Crafts acylation of 1,2-dichlorobenzene with glutaric anhydride is an electrophilic aromatic substitution reaction. The Lewis acid, AlCl₃, coordinates with the anhydride, leading to the formation of a highly electrophilic acylium ion. The electron-rich aromatic ring of 1,2-dichlorobenzene then attacks this electrophile. The two chlorine atoms on the benzene ring are deactivating and ortho-, para-directing. The acylation is expected to occur predominantly at the position para to the chlorine at C1, which is also meta to the chlorine at C2, leading to the desired 3,4-disubstituted product. A stoichiometric excess of AlCl₃ is necessary as it complexes with both the carbonyl of the anhydride and the ketone of the product.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 1,2-Dichlorobenzene | 147.00 | 16.17 g (11.0 mL) | 0.11 | 1.1 |
| Glutaric Anhydride | 114.10 | 11.41 g | 0.10 | 1.0 |
| Aluminum Chloride (anhydrous) | 133.34 | 29.33 g | 0.22 | 2.2 |
| Dichloromethane (DCM, anhydrous) | - | 200 mL | - | - |
| Concentrated HCl | - | 50 mL | - | - |
| Crushed Ice | - | 200 g | - | - |
| Toluene | - | As needed | - | - |
| Anhydrous Sodium Sulfate | - | As needed | - | - |
Procedure:
-
Reaction Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions.
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (100 mL) and glutaric anhydride (11.41 g, 0.10 mol) to the flask.
-
Cooling: Cool the mixture to 0-5 °C using an ice-water bath.
-
Catalyst Addition: Slowly and portion-wise, add anhydrous aluminum chloride (29.33 g, 0.22 mol) to the stirred suspension. Maintain the internal temperature below 10 °C during the addition.
-
Substrate Addition: After the complete addition of AlCl₃, allow the mixture to stir at 0-5 °C for 15 minutes. Subsequently, add a solution of 1,2-dichlorobenzene (16.17 g, 0.11 mol) in 100 mL of anhydrous DCM dropwise from the addition funnel over 30-45 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approximately 40 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the flask back to 0-5 °C. In a separate large beaker, prepare a stirred mixture of crushed ice (200 g) and concentrated HCl (50 mL).
-
Quenching: Very slowly and cautiously, pour the reaction mixture into the ice/HCl slurry with vigorous stirring. This will quench the reaction and hydrolyze the aluminum complex. This step is exothermic and will evolve HCl gas; perform it in a well-ventilated fume hood.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of DCM.
-
Washing and Drying: Combine all organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from toluene to yield pure 5-(3,4-Dichlorophenyl)-5-oxovaleric acid as a solid.
Characterization of Intermediate
The following are predicted spectroscopic data for 5-(3,4-Dichlorophenyl)-5-oxovaleric acid, which can be used for its identification.[5]
Predicted ¹H NMR (CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | Singlet | 1H | -COOH |
| ~7.95 | Doublet | 1H | Ar-H |
| ~7.70 | Doublet of Doublets | 1H | Ar-H |
| ~7.50 | Doublet | 1H | Ar-H |
| ~3.10 | Triplet | 2H | -CH₂-CO-Ar |
| ~2.45 | Triplet | 2H | -CH₂-COOH |
| ~2.05 | Quintet | 2H | -CH₂-CH₂-CH₂- |
Predicted ¹³C NMR (CDCl₃):
| Chemical Shift (ppm) | Assignment |
| ~195 | C=O (ketone) |
| ~178 | C=O (acid) |
| ~137 | Ar-C |
| ~133 | Ar-C |
| ~131 | Ar-C |
| ~130 | Ar-C |
| ~129 | Ar-C |
| ~127 | Ar-C |
| ~37 | -CH₂- (next to ketone) |
| ~33 | -CH₂- (next to acid) |
| ~20 | -CH₂- in middle of chain |
Predicted Key IR Bands (cm⁻¹): 3300-2500 (broad, O-H of carboxylic acid), 1710 (C=O of carboxylic acid), 1685 (C=O of ketone), 1590, 1550, 1470 (C=C aromatic stretching).
Predicted Mass Spectrometry (m/z): 260/262/264 ([M]⁺˙, isotopic pattern for 2 Cl atoms), 183/185/187 ([C₇H₃Cl₂O]⁺, dichlorobenzoyl cation).
Part 2: Synthesis of this compound
Scientific Rationale
The Fischer-Speier esterification is an acid-catalyzed nucleophilic acyl substitution.[7][8][9][10] The carboxylic acid is treated with an excess of alcohol (in this case, ethanol) in the presence of a catalytic amount of a strong acid, such as sulfuric acid. Protonation of the carbonyl oxygen of the carboxylic acid makes the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the ester and regenerates the acid catalyst. Using ethanol as the solvent drives the equilibrium towards the product side.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-(3,4-Dichlorophenyl)-5-oxovaleric acid | 261.10 | 2.61 g | 0.01 |
| Ethanol (absolute) | 46.07 | 50 mL | - |
| Sulfuric Acid (concentrated) | 98.08 | 0.5 mL | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Diethyl Ether | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-(3,4-dichlorophenyl)-5-oxovaleric acid (2.61 g, 0.01 mol) in absolute ethanol (50 mL).
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.5 mL) to the solution while stirring.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by TLC by observing the disappearance of the starting carboxylic acid.
-
Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Work-up: Pour the residue into a separatory funnel containing 50 mL of cold water and 50 mL of diethyl ether.
-
Neutralization: Shake the funnel, venting frequently. Carefully add saturated sodium bicarbonate solution portion-wise until the evolution of CO₂ ceases and the aqueous layer is neutral or slightly basic (check with pH paper).
-
Extraction and Washing: Separate the organic layer. Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl ester.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound as an oil or low-melting solid.
Characterization of Final Product
Physical and Spectral Data:
-
Molecular Formula: C₁₃H₁₄Cl₂O₃
-
Molecular Weight: 289.16 g/mol [11]
-
Appearance: Expected to be a colorless to pale yellow oil or low-melting solid.
-
¹H NMR (Predicted, CDCl₃):
-
~8.05 (d, 1H, Ar-H)
-
~7.80 (dd, 1H, Ar-H)
-
~7.55 (d, 1H, Ar-H)
-
~4.10 (q, 2H, -OCH₂CH₃)
-
~3.05 (t, 2H, -COCH₂-)
-
~2.40 (t, 2H, -CH₂COOEt)
-
~1.95 (m, 2H, -COCH₂CH₂CH₂-)
-
~1.20 (t, 3H, -OCH₂CH₃)
-
-
¹³C NMR (Predicted, CDCl₃):
-
~196.0 (Ar-C=O)
-
~173.0 (-COOEt)
-
~138.0 (Ar-C)
-
~133.5 (Ar-C)
-
~131.0 (Ar-C)
-
~130.5 (Ar-C)
-
~129.0 (Ar-C)
-
~127.0 (Ar-C)
-
~60.5 (-OCH₂)
-
~37.5 (-COCH₂-)
-
~33.5 (-CH₂COOEt)
-
~20.5 (-COCH₂CH₂CH₂-)
-
~14.0 (-OCH₂CH₃)
-
-
IR (Predicted, cm⁻¹): ~1735 (C=O, ester), ~1690 (C=O, ketone), ~1200 (C-O, ester).
-
Mass Spec (EI, m/z): Expected molecular ion peak at 288/290/292 corresponding to the isotopic pattern of two chlorine atoms.
Safety Precautions
-
1,2-Dichlorobenzene: Harmful if swallowed or inhaled. Causes skin and eye irritation. Work in a well-ventilated fume hood.
-
Aluminum Chloride: Reacts violently with water. Causes severe skin burns and eye damage. Handle in a dry environment and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Glutaric Anhydride: Causes severe eye irritation.
-
Concentrated Sulfuric Acid: Corrosive. Causes severe skin burns and eye damage. Add to solutions slowly and cautiously.
-
Dichloromethane and Diethyl Ether: Volatile and flammable. Use in a well-ventilated fume hood away from ignition sources.
Conclusion
The described two-step synthesis provides a reliable and scalable method for the preparation of this compound from 1,2-dichlorobenzene. The protocols are based on well-established chemical transformations and utilize readily available reagents. The provided analytical data serves as a benchmark for reaction monitoring and final product characterization, ensuring a high degree of confidence in the synthetic outcome. This application note is intended to be a valuable resource for researchers in the fields of medicinal chemistry, agrochemistry, and organic synthesis.
References
- Taber, G. P., Pfisterer, D. M., & Colberg, J. C. (2004). A New and Simplified Process for Preparing N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine and a Telescoped Process for the Synthesis of (1S-cis)-4-(3,4-Dichlorophenol)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine Mandelate: Key Intermediates in the Synthesis of Sertraline Hydrochloride. Organic Process Research & Development, 8(3), 385–388.
- Pfizer Inc. (2003). Process for the production of sertraline and intermediates useful therefor. U.S.
- Aurobindo Pharma Ltd. (2007). Highly Stereoselective Synthesis of Sertraline. U.S.
-
Chavan, S. P., Garai, S., Dutta, A. K., & Pal, S. (2012). Friedel–Crafts Acylation Reactions Using Esters. European Journal of Organic Chemistry, 2012(35), 6841-6845. [Link]
- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. [Source: Master Organic Chemistry, URL not directly available]
-
Chemistry Steps. (n.d.). Fischer Esterification. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
-
International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. [Link]
- BenchChem. (2025). Spectroscopic Profile of 5-(3,4-Dichlorophenyl)-5-oxovaleric Acid: A Technical Guide. [Source: BenchChem, URL not directly available]
-
Beilstein Journal of Organic Chemistry. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]
Sources
- 1. datapdf.com [datapdf.com]
- 2. US20030013768A1 - Process for the production of sertraline and intermediates useful therefor - Google Patents [patents.google.com]
- 3. US20070260090A1 - Highly Steroselective Synthesis of Sertraline - Google Patents [patents.google.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Acid to Ester - Fischer Esterification [commonorganicchemistry.com]
- 7. RU2181358C2 - Method of synthesis of sertraline from chiral tetralone - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
- 9. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. rsc.org [rsc.org]
Introduction: The Strategic Importance of Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate
An in-depth guide to the synthesis of Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate via Friedel-Crafts acylation, designed for researchers, scientists, and drug development professionals. This document provides a comprehensive overview, from reaction fundamentals to a detailed laboratory protocol.
In the landscape of pharmaceutical and fine chemical synthesis, the aryl ketone scaffold is a cornerstone for building molecular complexity. This compound is a particularly valuable intermediate.[1] Its structure, featuring a dichlorophenyl moiety, is a common feature in biologically active molecules, including potential anticancer agents and kinase inhibitors.[1] The γ-keto ester functionality provides a versatile handle for subsequent chemical transformations, such as the construction of heterocyclic systems.[1][2]
The Friedel-Crafts acylation is a classic and powerful C-C bond-forming reaction, ideally suited for synthesizing such aryl ketones.[3][4] It involves the electrophilic aromatic substitution of an aromatic ring with an acyl group. A key advantage of acylation over its counterpart, Friedel-Crafts alkylation, is the deactivating nature of the resulting ketone product, which effectively prevents the polysubstitution side reactions that often plague alkylations.[5][6][7]
This guide provides a detailed examination of the synthesis of this compound using 1,2-dichlorobenzene and an appropriate acylating agent, focusing on the mechanistic underpinnings, practical laboratory execution, and critical safety considerations.
Reaction Mechanism and In-Depth Rationale
The Friedel-Crafts acylation proceeds through the generation of a highly electrophilic acylium ion, which is then intercepted by the nucleophilic aromatic ring.[4][8][9] The synthesis of the target molecule can be approached by acylating 1,2-dichlorobenzene with glutaric anhydride to form an intermediate carboxylic acid, which is subsequently esterified. This two-step approach is often more practical due to the commercial availability and stability of glutaric anhydride.
Step 1: Generation of the Acylium Ion The reaction is initiated by the Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), which coordinates to an oxygen atom of glutaric anhydride. This coordination polarizes the anhydride, facilitating its cleavage upon nucleophilic attack by the aromatic ring.
Step 2: Electrophilic Aromatic Substitution The electron-rich π-system of the 1,2-dichlorobenzene ring attacks the electrophilic acylium ion. The two chlorine atoms are deactivating, making this step more challenging than the acylation of benzene itself and necessitating a stoichiometric excess of AlCl₃.[5][10] The chlorine atoms are ortho, para-directing; however, due to steric hindrance between the two chlorine atoms, substitution occurs preferentially at the position para to the chlorine at C1, resulting in the 3,4-dichloro substitution pattern on the newly formed ketone. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3]
Step 3: Re-aromatization and Catalyst Complexation A base, typically AlCl₄⁻, abstracts a proton from the arenium ion, restoring the aromaticity of the ring.[3][4] The newly formed ketone product, being a Lewis base, immediately forms a stable complex with AlCl₃.[9][11] This complexation deactivates both the product towards further acylation and the catalyst. Consequently, a stoichiometric amount or more of AlCl₃ is required to drive the reaction to completion.[7][10][11]
Step 4: Hydrolysis (Work-up) The reaction is quenched by the addition of water and acid (e.g., HCl), which hydrolyzes the aluminum-ketone complex, liberating the final carboxylic acid product, 5-(3,4-dichlorophenyl)-5-oxovaleric acid.[6][10]
Step 5: Fischer Esterification The resulting carboxylic acid is converted to the target ethyl ester via Fischer esterification, using ethanol in the presence of a catalytic amount of a strong acid like sulfuric acid.
.dot
Caption: Mechanism of this compound Synthesis.
Detailed Experimental Protocol
This protocol is divided into two main parts: the Friedel-Crafts acylation to synthesize the intermediate carboxylic acid and the subsequent esterification to yield the final product.
Part A: Synthesis of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid
Reagents and Equipment
| Reagent/Equipment | Formula/Type | MW ( g/mol ) | CAS No. | Key Properties |
| 1,2-Dichlorobenzene | C₆H₄Cl₂ | 147.00 | 95-50-1 | Anhydrous, irritant |
| Glutaric Anhydride | C₅H₆O₃ | 114.10 | 108-55-4 | Moisture sensitive |
| Aluminum Chloride (AlCl₃) | AlCl₃ | 133.34 | 7446-70-0 | Anhydrous, corrosive, water-reactive |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous, volatile |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | Concentrated (37%), corrosive |
| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | Anhydrous, drying agent |
| Three-neck round-bottom flask | 500 mL | - | - | Oven-dried |
| Dropping funnel & Condenser | Standard | - | - | Oven-dried, with drying tube |
| Magnetic stirrer & stir bar | - | - | - | - |
| Ice bath | - | - | - | - |
Procedure
-
Reaction Setup: Assemble a 500 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a calcium chloride drying tube. Ensure all glassware is thoroughly oven-dried to prevent moisture contamination.[8] The entire setup should be under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Charging: In the flask, suspend anhydrous aluminum chloride (29.3 g, 0.22 mol, 2.2 eq) in anhydrous dichloromethane (150 mL).
-
Initial Cooling: Cool the suspension to 0-5 °C using an ice-water bath with continuous stirring.[12]
-
Acylating Agent Addition: Add glutaric anhydride (11.4 g, 0.10 mol, 1.0 eq) to the cooled suspension in portions, ensuring the internal temperature does not exceed 10 °C. The mixture will typically turn yellow or orange.[6]
-
Aromatic Substrate Addition: Add 1,2-dichlorobenzene (16.2 g, 0.11 mol, 1.1 eq) to the dropping funnel. Add it dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0-5 °C.[12]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to reflux (~40 °C for DCM) and maintain for 4-6 hours.[10] Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete (as indicated by TLC), cool the flask back down to 0-5 °C in an ice bath. In a separate large beaker (1 L), prepare a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL). CAUTION: This step is highly exothermic. Very slowly and carefully, pour the reaction mixture into the stirred ice/HCl slurry in a fume hood.[6][8]
-
Work-up and Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer twice more with 50 mL portions of DCM.[5]
-
Combine all organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude carboxylic acid.[5]
-
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent like toluene to yield pure 5-(3,4-Dichlorophenyl)-5-oxovaleric acid.[10]
Part B: Esterification to this compound
Procedure
-
Setup: In a round-bottom flask, dissolve the purified 5-(3,4-Dichlorophenyl)-5-oxovaleric acid (0.10 mol) in absolute ethanol (200 mL).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (2 mL) as a catalyst.
-
Reaction: Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Reduce the volume of ethanol by about half using a rotary evaporator.
-
Pour the remaining solution into a separatory funnel containing 200 mL of cold water.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) until effervescence ceases, and then with brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ethyl ester.
-
-
Final Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the final product, this compound.
.dot
Caption: General workflow for the synthesis of the target compound.
Product Characterization Data
While experimental data for the title compound is sparse, data for the closely related acid and computational predictions provide a strong reference for characterization.[13]
Predicted Spectroscopic Data for this compound
| Parameter | Predicted Data | Assignment |
| ¹H NMR | ~7.9-8.1 ppm (d) | 1H, Ar-H (ortho to C=O) |
| ~7.7-7.8 ppm (dd) | 1H, Ar-H | |
| ~7.5-7.6 ppm (d) | 1H, Ar-H | |
| ~4.1 ppm (q) | 2H, -O-CH₂ -CH₃ | |
| ~3.1 ppm (t) | 2H, -CH₂ -CO-Ar | |
| ~2.4 ppm (t) | 2H, -CH₂ -COOEt | |
| ~2.0 ppm (quintet) | 2H, -CH₂-CH₂ -CH₂- | |
| ~1.2 ppm (t) | 3H, -O-CH₂-CH₃ | |
| ¹³C NMR | ~195-197 ppm | C=O (ketone) |
| ~173 ppm | C=O (ester) | |
| ~137-130 ppm | 6C, Aromatic Carbons | |
| ~60.5 ppm | -O -CH₂-CH₃ | |
| ~37 ppm | -CH₂ - (next to ketone) | |
| ~33 ppm | -CH₂ - (next to ester) | |
| ~20 ppm | -CH₂-CH₂ -CH₂- | |
| ~14 ppm | -O-CH₂-CH₃ | |
| IR (cm⁻¹) | ~3000-2850 | C-H stretch |
| ~1735 | C=O stretch (ester) | |
| ~1690 | C=O stretch (aryl ketone) | |
| ~1590, 1470 | C=C stretch (aromatic) | |
| ~1250 | C-O stretch (ester) | |
| ~830 | C-Cl stretch |
Critical Safety Precautions
The Friedel-Crafts acylation involves hazardous materials and energetic reactions. Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).[1]
-
Fume Hood: All operations must be performed in a well-ventilated chemical fume hood to avoid inhalation of corrosive gases and volatile organic compounds.[5][12]
-
Aluminum Chloride (AlCl₃): This reagent is a corrosive and water-sensitive solid. It reacts violently with moisture, releasing toxic HCl gas. Handle it exclusively in a dry environment (e.g., glovebox or under an inert atmosphere) and avoid contact with skin.[3][8][12]
-
Acylating Agents & Acid Chlorides: Glutaric anhydride and related acid chlorides are corrosive and lachrymatory. Avoid skin contact and inhalation of vapors.[14][15]
-
Exothermic Reactions: Both the main reaction and the quenching step are highly exothermic. Maintain proper cooling and add reagents slowly and in a controlled manner to prevent the reaction from boiling over.[6][8]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any residual reactive reagents before disposal.
References
- BenchChem. (2025). Application Notes and Protocols: Friedel-Crafts Acylation using 4-Nitrobenzoyl Chloride and AlCl₃. BenchChem.
- University of Michigan. (n.d.).
- BenchChem. (2025).
- BenchChem. (2025).
- Master Organic Chemistry. (2018). EAS Reactions (3)
- Friedel-Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characteriz
- UCLA. (n.d.).
- Friedel Crafts Acylation and Akyl
- Chemistry LibreTexts. (2023). Using Acyl Chlorides in Friedel-Crafts Reactions.
- Sigma-Aldrich. (n.d.).
- BenchChem. (2025).
- Organic Chemistry Portal. (n.d.).
- N.A. (n.d.).
- Khan Academy. (n.d.).
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- BenchChem. (2025). Spectroscopic Profile of 5-(3,4-Dichlorophenyl)-5-oxovaleric Acid: A Technical Guide. BenchChem.
- Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. (2023). YouTube.
- JoVE. (2025).
- Sigma-Aldrich. (n.d.). ethyl 5-(3,4-dichlorophenyl)
- BenchChem. (2025). Technical Support Center: Synthesis of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid. BenchChem.
- Scribd. (n.d.).
- Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018). YouTube.
- BLDpharm. (n.d.). 342636-46-8|Ethyl 5-(3,4-dichlorophenyl)
- BenchChem. (n.d.). Ethyl 5-(2,3-dichlorophenyl)
- BenchChem. (2025). Application Notes and Protocols for 5-(3,4-Dichlorophenyl)-5-oxovaleric acid. BenchChem.
- Organic Syntheses. (n.d.). 1H-Indole-2-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester.
- Ou, W., Liu, F., & Pan, X. (2012). An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Asian Journal of Chemistry, 24(3), 1409-1410.
- BenchChem. (2025). Application Note: Quantitative Analysis of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid. BenchChem.
- Guidechem. (n.d.). CAS 342636-46-8 | ETHYL 5-(3,4-DICHLOROPHENYL)
- ChemWhat. (n.d.). ETHYL 5-(4-CHLOROPHENYL)
- Appchem. (n.d.). ETHYL 5-(2,5-DICHLOROPHENYL)
- BenchChem. (2025). A Comparative Guide to the Synthesis of Ethyl 5-(2-naphthyl)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. websites.umich.edu [websites.umich.edu]
- 9. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene [jove.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
Using Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate to synthesize pyridazinone derivatives
Application Note & Protocol
Topic: High-Yield Synthesis of 6-(3,4-Dichlorophenyl)-4,5-dihydro-3(2H)-pyridazinone from Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyridazinone Scaffold
The pyridazinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] These six-membered heterocyclic molecules, containing two adjacent nitrogen atoms, are integral to the development of therapeutic agents for conditions ranging from inflammation and cancer to cardiovascular and central nervous system disorders.[1][3][4] Marketed drugs such as pimobendan, a cardiotonic agent, underscore the clinical relevance of this structural motif.[3][4]
The 3(2H)-pyridazinone derivatives, in particular, have attracted significant attention. The presence of the 3,4-dichlorophenyl moiety is a key structural feature in various biologically active molecules, often enhancing potency and modulating pharmacokinetic properties.[5] This application note provides a detailed, field-proven protocol for the synthesis of 6-(3,4-dichlorophenyl)-4,5-dihydro-3(2H)-pyridazinone, a valuable intermediate for drug discovery, starting from the γ-keto ester, this compound. The primary synthetic route involves a robust and efficient cyclocondensation reaction with hydrazine hydrate.[6][7]
Core Synthetic Strategy & Mechanism
The most common and direct method for synthesizing 4,5-dihydropyridazin-3(2H)-ones is the condensation of a γ-keto acid or its corresponding ester with hydrazine.[6][7] This reaction proceeds through a well-established two-step mechanism:
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of a nitrogen atom from hydrazine hydrate onto the electrophilic ketone carbonyl carbon of the this compound. This is followed by dehydration to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the ester carbonyl. This step is typically the rate-limiting step and is facilitated by heating. The subsequent elimination of ethanol results in the formation of the stable, six-membered pyridazinone ring.
This one-pot synthesis is highly efficient and provides a direct route to the desired heterocyclic core.
Reaction Mechanism Diagram
Caption: Reaction mechanism for pyridazinone synthesis.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Each step includes explanations for the chosen conditions and methods for monitoring progress, ensuring reproducibility and high yield.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Purpose |
| This compound | ≥97% Purity | Sigma-Aldrich | Starting Material |
| Hydrazine Hydrate (64-65% solution) | Reagent Grade | Sigma-Aldrich | Cyclizing Agent |
| Ethanol (200 Proof) | Anhydrous | Fisher Scientific | Reaction Solvent |
| Acetic Acid | Glacial | VWR | Catalyst (Optional, enhances reaction) |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F254 | MilliporeSigma | Reaction Monitoring |
| Diethyl Ether / Hexane | HPLC Grade | Fisher Scientific | TLC Mobile Phase |
| Deionized Water | Work-up | ||
| Cold Ethanol | Reagent Grade | Washing of final product |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Rotary evaporator
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Analytical balance
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask, add this compound (e.g., 10 mmol, 2.75 g).
-
Dissolve the starting material in 40 mL of ethanol. Stir the mixture at room temperature until all solid has dissolved.
-
Expertise Note: Ethanol is an excellent solvent for both the starting keto-ester and the hydrazine hydrate, facilitating a homogeneous reaction mixture. Its boiling point is also ideal for reflux conditions that drive the reaction to completion without requiring excessively high temperatures.
-
-
Addition of Reagent:
-
Carefully add hydrazine hydrate (e.g., 12 mmol, ~0.6 mL of a 64% solution) to the flask in a dropwise manner. A slight molar excess of hydrazine ensures the complete consumption of the limiting keto-ester.
-
(Optional) Add 2-3 drops of glacial acetic acid. The acid catalyzes the initial hydrazone formation by protonating the ketone's carbonyl oxygen, making it more electrophilic.
-
-
Reaction Under Reflux:
-
Equip the flask with a reflux condenser and begin heating the mixture to reflux (approx. 78-80°C) using a heating mantle.
-
Maintain the reflux for 4-6 hours.[5]
-
Trustworthiness: The progress of the reaction must be monitored to determine the point of completion. This is achieved using Thin Layer Chromatography (TLC). Prepare a 7:3 mixture of hexane:ethyl acetate as the mobile phase. Spot the initial starting material and the reaction mixture at hourly intervals. The reaction is complete when the spot corresponding to the starting material has disappeared.
-
-
Product Isolation (Work-up):
-
Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
-
Reduce the solvent volume to approximately one-third of the original volume using a rotary evaporator.
-
Cool the concentrated mixture in an ice bath for 30 minutes. The product, being less soluble in the cold solvent, will precipitate as a solid.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.[5]
-
-
Purification:
-
Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted hydrazine hydrate and other soluble impurities.[5]
-
For higher purity, the crude product can be recrystallized from a suitable solvent like an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to form high-purity crystals.
-
Dry the purified white or off-white solid product under vacuum.
-
Characterization
The identity and purity of the final product, 6-(3,4-dichlorophenyl)-4,5-dihydro-3(2H)-pyridazinone, should be confirmed using standard analytical techniques.[8]
| Technique | Expected Observations |
| ¹H NMR (DMSO-d₆) | Signals corresponding to the aromatic protons (dichlorophenyl group), two methylene groups (-CH₂-CH₂-) of the pyridazinone ring, and a broad singlet for the N-H proton. |
| ¹³C NMR (DMSO-d₆) | Peaks for the carbonyl carbon (C=O), aromatic carbons (including two attached to Cl), and two aliphatic carbons of the pyridazinone ring. |
| Mass Spec (MS) | The molecular ion peak corresponding to the calculated mass of C₁₀H₈Cl₂N₂O. The isotopic pattern for two chlorine atoms (M, M+2, M+4) will be a key diagnostic feature. |
| Melting Point | A sharp melting point indicates high purity. |
Workflow and Data Summary
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Quantitative Data Summary
| Parameter | Value / Description | Rationale |
| Starting Material | This compound | γ-keto ester provides the carbon backbone. |
| Reagent | Hydrazine Hydrate | Provides the two nitrogen atoms for the heterocycle. |
| Molar Ratio | 1 : 1.2 (Keto-ester : Hydrazine) | Slight excess of hydrazine ensures complete reaction of the keto-ester. |
| Solvent | Ethanol | Good solubility for reactants; ideal reflux temperature. |
| Temperature | ~78-80 °C (Reflux) | Provides activation energy for intramolecular cyclization. |
| Reaction Time | 4-6 hours | Typical duration for reaction completion, verified by TLC. |
| Expected Yield | 75-90% | This reaction is generally high-yielding. |
| Final Product | 6-(3,4-dichlorophenyl)-4,5-dihydro-3(2H)-pyridazinone | The target heterocyclic compound. |
References
-
Title: Synthesis and chemistry of pyridazin-3(2H)-ones Source: ScienceDirect URL: [Link]
-
Title: SYNTHESIS OF PYRIDAZINONE DERIVATIVES Source: Chemistry of Heterocyclic Compounds URL: [Link]
-
Title: A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues Source: INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES URL: [Link]
-
Title: Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases Source: Bentham Science URL: [Link]
-
Title: Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases Source: BioWorld URL: [Link]
-
Title: An air-dried, 1-L, three-necked, round-bottomed flask is equipped... Source: Organic Syntheses URL: [Link]
-
Title: Synthesis of Pyridazine Source: ChemTube 3D URL: [Link]
-
Title: ChemInform Abstract: Pyridazine Derivatives. Part 7. Synthesis and Hypotensive Activity of 3‐Hydrazinocycloalkyl(1,2‐c)pyridazines and Their Derivatives. Source: Sci-Hub URL: [Link]
-
Title: Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity Source: Bentham Science URL: [Link]
-
Title: Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold Source: SAR Publication URL: [Link]
-
Title: Pyridazinone derivatives with anticonvulsant activity. Source: ResearchGate URL: [Link]
Sources
- 1. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sarpublication.com [sarpublication.com]
- 3. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. iglobaljournal.com [iglobaljournal.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate as a Versatile Precursor for the Synthesis of Pyrazolo-Fused Kinase Inhibitors
Abstract
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1][2] The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.[3] This application note details the strategic use of Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate, a key chemical building block, in the synthesis of potent kinase inhibitor scaffolds. We provide an in-depth analysis of the molecule's structural features, explaining the causality behind its utility, and present a detailed, field-proven protocol for its conversion into a dihydropyridazinone intermediate, a crucial step towards the synthesis of advanced pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine cores.[1][4]
Introduction: The Strategic Value of the Precursor
This compound (CAS No: 342636-46-8) is a bifunctional molecule that serves as an ideal starting point for constructing complex heterocyclic systems.[5][6] Its value in medicinal chemistry, particularly for kinase inhibitor synthesis, is rooted in two key structural features: the 3,4-dichlorophenyl group and the γ-keto-ester chain.
-
The 3,4-Dichlorophenyl Moiety: This group is a well-established pharmacophore in numerous kinase inhibitors.[7] The chlorine atoms can form critical halogen bonds or occupy hydrophobic pockets within the ATP-binding site of kinases, enhancing binding affinity and selectivity.[8][9] Its presence provides a validated anchor point for designing high-potency ligands.
-
The γ-Keto-Ester System: This reactive handle is the engine for scaffold synthesis. It allows for predictable and high-yield cyclization reactions, most notably with hydrazine derivatives, to form six-membered heterocyclic rings like dihydropyridazinones.[7] This ring system is not just an intermediate but a common core in many biologically active compounds.
This guide will demonstrate how these features are leveraged to build sophisticated kinase inhibitor backbones.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 342636-46-8 | [5][6] |
| Molecular Formula | C₁₃H₁₄Cl₂O₃ | [5] |
| Molecular Weight | 289.15 g/mol | [5] |
| MDL Number | MFCD02261291 | [5] |
| SMILES | O=C(OCC)CCCC(=O)c1ccc(Cl)c(Cl)c1 | [5] |
Synthetic Strategy: From Precursor to Kinase Scaffold
The primary application of this compound is in the construction of fused heterocyclic systems, which are prevalent in modern kinase inhibitors.[10] The overall strategy involves a two-stage process:
-
Initial Cyclization: Formation of a foundational heterocyclic core, typically a dihydropyridazinone, via reaction with a hydrazine.
-
Scaffold Elaboration: Further annulation or functionalization of the core to generate complex, drug-like scaffolds such as pyrazolo[1,5-a]pyrimidines. These scaffolds are known to be potent inhibitors of various kinases, including CDKs, EGFR, and Trks.[1][10]
The following diagram illustrates this strategic workflow, transforming a simple building block into a high-value kinase inhibitor backbone.
Caption: Synthetic workflow from precursor to a pyrazolo-fused kinase inhibitor core.
Protocol 1: Synthesis of 6-(3,4-Dichlorophenyl)-4,5-dihydropyridazin-3(2H)-one
Principle
This protocol describes the acid-catalyzed intramolecular condensation reaction between the γ-keto-ester, this compound, and hydrazine hydrate. The ketone carbonyl is attacked by one nitrogen of hydrazine, and the ester is attacked by the other, leading to a stable six-membered dihydropyridazinone ring after dehydration. This method is efficient and provides a high yield of the desired heterocyclic intermediate.[7]
Materials and Reagents
| Reagent | CAS Number | M.W. | Quantity | Notes |
| This compound | 342636-46-8 | 289.15 | 10.0 g (34.6 mmol) | Starting Material |
| Hydrazine Hydrate (~64%) | 7803-57-8 | 50.06 | 2.70 mL (51.9 mmol) | 1.5 equivalents |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 50 mL | Solvent & Catalyst |
| Ethanol (95%) | 64-17-5 | 46.07 | As needed | For washing/recrystallization |
| Deionized Water | 7732-18-5 | 18.02 | As needed | For work-up |
Experimental Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 34.6 mmol).
-
Reagent Addition: Add 50 mL of glacial acetic acid to the flask and stir until the starting material is fully dissolved. Carefully add hydrazine hydrate (2.70 mL, 51.9 mmol) dropwise to the solution at room temperature.
-
Causality Note: Acetic acid serves as both the solvent and the catalyst, protonating the carbonyl groups to increase their electrophilicity and facilitate the nucleophilic attack by hydrazine.
-
-
Heating: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 1:1 Ethyl Acetate/Hexane). The disappearance of the starting material spot indicates reaction completion.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Slowly pour the mixture into 200 mL of ice-cold deionized water with stirring.
-
Precipitation and Filtration: A solid precipitate will form. Continue stirring for 30 minutes in the ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid cake with two portions of cold deionized water (2 x 50 mL) followed by a small amount of cold ethanol to remove residual acetic acid and impurities.
-
Drying and Characterization: Dry the product under vacuum at 50 °C to a constant weight. The expected product is a white to off-white solid. Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Expected Results
| Parameter | Expected Value |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Appearance | White to off-white solid |
Protocol 2: Conceptual Elaboration to a Pyrazolo-Fused Scaffold
Principle
The dihydropyridazinone intermediate is a versatile platform for further chemical transformations. One common strategy in kinase inhibitor synthesis is the construction of a fused pyrazole ring, leading to scaffolds like pyrazolo[1,5-a]pyrimidines.[1][11] This often involves a reaction with a 1,3-dielectrophile or a similar reagent that can react with the N-H and adjacent methylene group of the pyridazinone core. The following workflow outlines a conceptual path based on established synthetic strategies for such heterocyclic systems.[11][12]
Caption: Experimental workflow for the elaboration of the core intermediate.
-
Trustworthiness Note: This is a conceptual protocol. The specific choice of base, solvent, and cyclizing agent must be optimized based on literature precedents for similar transformations.[1][11] Key challenges include controlling regioselectivity and preventing side reactions. The proposed workflow includes essential steps for self-validation, such as in-process monitoring (TLC/LC-MS) and rigorous purification and characterization.
Safety and Handling
All experiments should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13]
-
This compound: While a specific, comprehensive SDS is not universally available, related dichlorophenyl compounds can be irritants.[7] Avoid inhalation, ingestion, and skin contact.
-
Hydrazine Hydrate: This substance is corrosive, toxic, and a suspected carcinogen.[14] Handle with extreme caution, using a syringe or cannula for transfers. Ensure any spills are neutralized appropriately.
-
Glacial Acetic Acid: Corrosive and causes severe skin and eye burns.[14] Handle with care.
Always consult the most current Safety Data Sheet (SDS) for each chemical before use.[13][14][15]
Conclusion and Future Perspectives
This compound is a high-value starting material for the synthesis of kinase inhibitors. Its structure is pre-validated with a pharmacologically relevant dichlorophenyl moiety and a versatile keto-ester handle for facile cyclization. The protocol provided demonstrates a reliable and high-yield synthesis of a key dihydropyridazinone intermediate, paving the way for the creation of diverse and complex pyrazolo-fused heterocyclic scaffolds. Future work can explore alternative cyclization partners to generate other important drug cores, further expanding the utility of this powerful chemical precursor in medicinal chemistry and drug development.
References
- BLDpharm. Ethyl 5-(3,4-dichlorophenyl)
- Terungwa, S., et al. (2024).
- Radi, M., et al. (2012). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors. Accounts of Chemical Research.
- Sigma-Aldrich. ethyl 5-(3,4-dichlorophenyl)
- Moustafa, A. H., et al. (2024).
- Guidechem. CAS 342636-46-8 | ETHYL 5-(3,4-DICHLOROPHENYL)
- Szelag, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PubMed Central.
- Ahmad, I., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central.
- BD Regulatory Documents. (2025).
- Sigma-Aldrich. (2025).
- BASF. (2020).
- CPAChem. (2020).
-
Noronha, G., et al. (2007). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[1][5]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine—A potent, orally active Src kinase inhibitor. ResearchGate.
-
Noronha, G., et al. (2007). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[1][5]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. PubMed.
- BenchChem. Application Notes and Protocols for 5-(3,4-Dichlorophenyl)-5-oxovaleric acid.
- Asawa, P., et al. (2024). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. MDPI.
- Fabbro, D., et al. (2009). Protein kinase inhibitors: contributions from structure to clinical compounds. Quarterly Reviews of Biophysics.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Protein kinase inhibitors: contributions from structure to clinical compounds | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 342636-46-8|this compound|BLDpharm [bldpharm.com]
- 6. guidechem.com [guidechem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo [1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. download.basf.com [download.basf.com]
- 14. regdocs.bd.com [regdocs.bd.com]
- 15. cpachem.com [cpachem.com]
Application Notes and Protocols: Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate as a Precursor for Novel Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate is a keto-ester that holds significant potential as a versatile precursor in the synthesis of novel heterocyclic compounds for anticancer drug discovery. The presence of the dichlorophenyl group is a key structural feature found in numerous biologically active molecules, including kinase inhibitors and cytotoxic agents. This document provides a comprehensive guide to the prospective application of this compound in the development of pyrazoline-based anticancer agents. We will explore a plausible synthetic route, the hypothesized mechanism of action of the resulting compounds, and detailed protocols for their synthesis and in-vitro evaluation.
Introduction: The Rationale for this compound in Cancer Research
The search for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Heterocyclic compounds, particularly those containing nitrogen, are of immense interest due to their diverse pharmacological activities.[1] The title compound, this compound, while not extensively studied itself, possesses two key reactive functionalities—a ketone and an ester—making it an ideal starting material for the synthesis of various heterocyclic scaffolds.
The 3,4-dichlorophenyl moiety is of particular importance. Dichlorophenyl groups are present in a number of compounds investigated for their anticancer properties.[2] For instance, derivatives of dichlorophenylacrylonitriles have shown selective cytotoxicity against breast cancer cell lines.[3] This suggests that incorporating this structural motif into a new molecular scaffold could lead to compounds with potent anticancer activity.
Chalcones (1,3-diaryl-2-propen-1-ones) and their derivatives, such as pyrazolines, are well-established classes of compounds with a broad spectrum of biological activities, including potent anticancer effects.[4][5][6][7] These compounds can induce apoptosis, disrupt the cell cycle, and inhibit angiogenesis, making them attractive candidates for cancer therapy.[4][5] Given that β-keto esters are known precursors for the synthesis of pyrazoline and pyrazolone derivatives through reactions like the Knorr pyrazole synthesis, it is scientifically sound to propose this compound as a valuable starting material for a novel class of potential anticancer agents.[4][5]
Proposed Synthetic Pathway: From Keto-Ester to a Novel Pyrazoline Derivative
We propose a straightforward and efficient synthetic route to a novel pyrazoline derivative from this compound. The reaction is a cyclocondensation with hydrazine hydrate, a classic and reliable method for the formation of a pyrazolone ring from a β-keto ester.[4]
Caption: Proposed synthesis of a novel pyrazoline derivative.
Protocol 1: Synthesis of 6-(3,4-dichlorophenyl)-4,5-dihydropyridazin-3(2H)-one
This protocol details the synthesis of a hypothetical but chemically plausible anticancer agent precursor from this compound.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (absolute)
-
Glacial acetic acid
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 40 mL of absolute ethanol.
-
Addition of Reagents: To the stirred solution, add hydrazine hydrate (12 mmol) followed by a catalytic amount of glacial acetic acid (3-4 drops).
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Precipitation: Pour the concentrated reaction mixture into 100 mL of ice-cold water with stirring. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, washing with cold water to remove any residual hydrazine hydrate and acetic acid.
-
Purification: Dry the crude product. If necessary, purify the compound by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexane gradient.
-
Characterization: Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy) to confirm its structure and purity.
Hypothesized Mechanism of Anticancer Action
The anticancer activity of pyrazoline derivatives is often attributed to their ability to interfere with various cellular pathways crucial for cancer cell proliferation and survival.[8] For our hypothetical product, 6-(3,4-dichlorophenyl)-4,5-dihydropyridazin-3(2H)-one, we can postulate a multi-faceted mechanism of action based on its structural features.
-
Induction of Apoptosis: Many chalcone and pyrazoline derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[8] This can occur through the intrinsic pathway, involving the mitochondria, or the extrinsic pathway, mediated by death receptors. The presence of the dichlorophenyl group may enhance this pro-apoptotic activity.
-
Cell Cycle Arrest: These compounds can also cause cell cycle arrest, often at the G2/M phase, thereby preventing cancer cells from dividing.[8]
-
Kinase Inhibition: The dichlorophenyl moiety is a common feature in many kinase inhibitors. It is plausible that our hypothetical compound could inhibit the activity of specific protein kinases that are overactive in cancer cells, such as those involved in the MAPK or PI3K/Akt signaling pathways.
-
Anti-Angiogenic Effects: Some chalcone derivatives have demonstrated anti-angiogenic properties, meaning they can inhibit the formation of new blood vessels that tumors need to grow and metastasize.
Caption: Hypothesized mechanism of anticancer action.
In Vitro Evaluation of Anticancer Activity
To assess the anticancer potential of the newly synthesized compound, a series of in vitro assays are necessary. The MTT assay is a widely used, reliable, and straightforward colorimetric assay to determine cellular viability and cytotoxicity.[9][10]
Protocol 2: MTT Assay for Cytotoxicity
This protocol outlines the steps to evaluate the cytotoxic effects of the synthesized pyrazoline derivative on a selected cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer, or HCT116 for colon cancer).
Materials:
-
Synthesized pyrazoline derivative
-
Cancer cell line of choice (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
-
CO₂ incubator (37°C, 5% CO₂)
Experimental Workflow:
Caption: Experimental workflow for the MTT assay.
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the synthesized pyrazoline derivative in DMSO. Perform serial dilutions in the growth medium to obtain a range of final concentrations for treatment (e.g., 0.1, 1, 10, 50, 100 µM).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours in a CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[9]
-
Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation and Interpretation
The results of the MTT assay can be summarized in a table for clear comparison.
| Compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| Control (Vehicle) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.20 ± 0.07 | 96 |
| 1 | 1.05 ± 0.06 | 84 |
| 10 | 0.75 ± 0.05 | 60 |
| 50 | 0.30 ± 0.04 | 24 |
| 100 | 0.15 ± 0.03 | 12 |
Interpretation: A lower IC₅₀ value indicates a higher cytotoxic potency of the compound. The data from this initial screen can guide further studies, such as apoptosis assays (e.g., Annexin V/PI staining) and cell cycle analysis, to further elucidate the mechanism of action.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, starting material for the synthesis of novel heterocyclic compounds with potential anticancer activity. The proposed synthetic route to a pyrazoline derivative is based on well-established chemical principles, and the resulting compound class has a strong precedent for biological activity against cancer. The protocols provided herein offer a solid foundation for researchers to synthesize and evaluate new chemical entities derived from this precursor. Future work should focus on the synthesis of a library of derivatives to establish structure-activity relationships (SAR) and to optimize the lead compound for improved potency and selectivity.
References
-
β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013). National Institutes of Health. Retrieved from [Link]
-
Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. (2023). MDPI. Retrieved from [Link]
-
Anticancer Activity of Natural and Synthetic Chalcones. (2021). PubMed. Retrieved from [Link]
-
Wikipedia. Claisen condensation. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. Retrieved from [Link]
-
Fiveable. (n.d.). 3.5 Claisen condensation. Fiveable. Retrieved from [Link]
-
Synthesis of some new chalcone derivatives and evaluation of their Anticancer activity. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Yoon, Y. J., et al. (2012). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C[[double bond, length as m-dash]]O) coupling. Chemical Communications. Retrieved from [Link]
-
Chalcone Derivatives: Role in Anticancer Therapy. (2021). PubMed Central. Retrieved from [Link]
-
A Review of Natural and Synthetic Chalcones as Anticancer Agents Targeting Topoisomerase Enzymes. (2024). MDPI. Retrieved from [Link]
-
JoVE. (2023). Esters to β-Ketoesters: Claisen Condensation Overview. JoVE. Retrieved from [Link]
-
Chemistry LibreTexts. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. Chemistry LibreTexts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis, Biological Evaluation and Docking Studies of Chalcone and Flavone Analogs as Antioxidants and Acetylcholinesterase Inhibitors. (2019). MDPI. Retrieved from [Link]
-
Design, synthesis and biological evaluation of chalcone analogues with novel dual antioxidant mechanisms as potential anti-ischemic stroke agents. (2019). PubMed Central. Retrieved from [Link]
-
Design, synthesis and biological evaluation of novel chalcone derivatives as antitubulin agents. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). PubMed Central. Retrieved from [Link]
-
Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. (2024). eLife. Retrieved from [Link]
-
Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro. (2018). PubMed. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. ijddr.in [ijddr.in]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Sensitivity GC-MS Analysis for Impurity Profiling of Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate
Abstract
This application note presents a detailed protocol for the identification and quantification of process-related impurities and potential degradants in Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate, a key intermediate in pharmaceutical synthesis.[1][2][3][4] The method utilizes Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique for the analysis of volatile and semi-volatile compounds.[1][4][5] This guide provides a comprehensive workflow, from sample preparation to data analysis, and is intended for researchers, scientists, and drug development professionals. The methodologies described herein are designed to ensure the quality, safety, and efficacy of pharmaceutical products by adhering to stringent regulatory guidelines, such as those established by the International Council for Harmonisation (ICH).[1][2][3]
Introduction: The Critical Role of Impurity Profiling
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of impurities, even at trace levels, can significantly impact the safety and efficacy of the final drug product.[4] Regulatory bodies like the FDA and EMA mandate rigorous impurity profiling to identify and quantify any components other than the intended API.[1]
Sources of Impurities can include:
-
Organic Impurities: Starting materials, by-products of unintended reactions, intermediates, and degradation products.[1][5]
-
Inorganic Impurities: Reagents, catalysts, and heavy metals.[1][5]
-
Residual Solvents: Volatile organic compounds used during the synthesis and purification process.[1][5]
Given the volatile to semi-volatile nature of many potential impurities in the synthesis of this compound, GC-MS stands out as the analytical technique of choice.[1][4] Its high separation efficiency, coupled with the definitive identification capabilities of mass spectrometry, provides the necessary sensitivity and specificity for this critical analysis.
Scientific Principles: Why GC-MS is the Optimal Technique
Gas Chromatography (GC) separates compounds in a complex mixture based on their volatility and interaction with a stationary phase within a capillary column. As the sample travels through the column, different compounds elute at different times (retention times), allowing for their separation. The separated compounds then enter the Mass Spectrometer (MS), which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). This process generates a unique mass spectrum for each compound, acting as a "chemical fingerprint" that allows for unambiguous identification.[6]
For a halogenated aromatic ketone like this compound, GC-MS offers several advantages:
-
High Resolving Power: Capillary GC columns can separate structurally similar impurities, such as positional isomers that may arise during synthesis.[7]
-
Sensitive Detection: The MS detector, especially when operated in Selected Ion Monitoring (SIM) mode, can detect impurities at very low concentrations (ppm or ppb levels).[8]
-
Structural Elucidation: The fragmentation patterns observed in the mass spectra provide valuable structural information, aiding in the identification of unknown impurities.[6][9][10] The presence of chlorine atoms results in characteristic isotopic patterns that further aid in identification.
Analytical Workflow: From Sample to Result
The following diagram illustrates the comprehensive workflow for the GC-MS analysis of impurities in this compound.
Caption: A schematic of the GC-MS analytical workflow.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the GC-MS analysis.
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible results.[11]
-
Weighing: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolution: Dissolve the sample in a high-purity, volatile organic solvent such as dichloromethane or ethyl acetate.[12] Ensure complete dissolution, using sonication if necessary.[13]
-
Dilution: Dilute the solution to the mark with the same solvent to achieve a stock solution of approximately 1 mg/mL.
-
Final Dilution: Perform a subsequent dilution to achieve a final concentration of approximately 10 µg/mL.[12] This concentration is optimal for achieving a good signal-to-noise ratio without overloading the GC column.[12]
-
Filtration: Filter the final solution through a 0.45 µm PTFE syringe filter to remove any particulate matter that could damage the GC system.
-
Vialing: Transfer the filtered sample into a 2 mL autosampler vial with a PTFE-lined cap.
GC-MS Instrumentation and Parameters
The following parameters are recommended as a starting point and may require optimization based on the specific instrumentation used.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides excellent retention time reproducibility and robust performance. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity. |
| Injector | Split/Splitless | Allows for both high concentration (split) and trace-level (splitless) analysis. |
| Injector Temperature | 280 °C | Ensures efficient volatilization of the analyte and impurities without thermal degradation. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Carrier Gas | Helium (99.999% purity) | An inert gas that provides good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimizes separation efficiency and peak shape. |
| GC Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column | A robust, general-purpose column suitable for a wide range of semi-volatile compounds. |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 300 °C, Hold: 10 min | A temperature program designed to separate compounds with a range of boiling points. |
| MS Source Temp. | 230 °C | Standard temperature for EI sources. |
| MS Quad Temp. | 150 °C | Standard temperature for quadrupole mass analyzers. |
| Ionization Mode | Electron Ionization (EI) | A hard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Ionization Energy | 70 eV | The standard energy for creating searchable mass spectra. |
| Acquisition Mode | Full Scan (m/z 40-500) and SIM | Full scan for identifying unknown impurities and SIM for quantifying known impurities at low levels. |
Potential for Derivatization
For certain impurities, particularly those with active hydrogens (e.g., acidic or alcoholic degradation products), derivatization may be necessary to improve their volatility and chromatographic behavior.[12][14] Silylation is a common derivatization technique for this purpose.[14][15] Another option for ketones is derivatization with reagents like o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form oximes, which can enhance detectability.[16][17]
Data Analysis and Interpretation
Impurity Identification
-
Mass Spectral Library Matching: Compare the acquired mass spectra of unknown peaks against a commercial library (e.g., NIST, Wiley) for tentative identification.
-
Fragmentation Pattern Analysis: Manually interpret the mass spectra to deduce the structure of unknown impurities. For dichlorinated compounds, look for the characteristic isotopic cluster of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
-
Reference Standard Confirmation: The definitive identification of an impurity requires comparison of its retention time and mass spectrum with that of a certified reference standard.
Quantification
For quantitative analysis, an external standard method is typically employed.
-
Calibration Curve: Prepare a series of calibration standards of the target impurity at different concentrations.
-
Analysis: Analyze the calibration standards using the same GC-MS method as the sample.
-
Quantification: Plot the peak area of the impurity against its concentration to generate a calibration curve. Use the regression equation to determine the concentration of the impurity in the sample.
Potential Challenges and Troubleshooting
-
Thermal Degradation: Halogenated aromatic ketones can sometimes be susceptible to thermal degradation in the hot GC injector.[18] If degradation is suspected, lowering the injector temperature or using a gentler injection technique (e.g., cool on-column injection) may be necessary.
-
Co-eluting Peaks: If impurities are not fully resolved chromatographically, adjusting the oven temperature program or using a different GC column with a different stationary phase may be required.
-
Matrix Effects: The bulk of the main compound can sometimes interfere with the analysis of trace-level impurities. In such cases, optimizing the sample preparation to reduce the concentration of the main compound while concentrating the impurities may be beneficial.
Data Presentation
All quantitative data for identified impurities should be summarized in a clear and concise table.
| Impurity Name | Retention Time (min) | Quantification Ion (m/z) | Concentration (%) | Limit of Detection (LOD) (%) | Limit of Quantitation (LOQ) (%) |
| Example: 1,2-Dichlorobenzene | 8.52 | 146 | 0.05 | 0.005 | 0.015 |
| Example: Isomeric Byproduct | 15.21 | 274 | 0.12 | 0.01 | 0.03 |
| Example: Unknown Impurity 1 | 17.89 | 185 | Not Quantified | N/A | N/A |
Conclusion
This application note provides a robust and reliable GC-MS method for the analysis of impurities in this compound. The detailed protocol and discussion of potential challenges will enable researchers and scientists to effectively implement this method for quality control and regulatory compliance in pharmaceutical development. Adherence to these guidelines will contribute to ensuring the production of safe and effective medicines.
References
- Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis.
- Uchiyama, S., Ando, M., & Aoyagi, S. (2004). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Analytical Sciences, 20(5), 865-870. doi: 10.2116/analsci.20.865.
- University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS.
- Sigma-Aldrich. (n.d.). Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants.
- ResolveMass Laboratories Inc. (n.d.). Identification and profiling of impurities in Pharmaceuticals.
- BenchChem. (2025). Mass Spectrometry Fragmentation Analysis of 4-(2,6-Dichlorophenyl)-1-butene: A Technical Guide.
- Sugaya, N., Nakagawa, T., Sakurai, K., Morita, M., & Onodera, S. (2004). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. Journal of Health Science, 47(1).
- Organomation. (n.d.). Gas Chromatography Sample Preparation.
- Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117.
- International Journal of Pharmaceutical and Phytopharmacological Research. (2020). IMPURITY PROFILING OF PHARMACEUTICALS.
- Journal of Advanced Pharmaceutical Technology & Research. (2010). Recent trends in the impurity profile of pharmaceuticals. PMC, NIH.
- Restek. (n.d.). GC Derivatization.
- Supelco. (n.d.). Bulletin 909A Guide to Derivatization Reagents for GC.
- Molecules. (2020). Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices. MDPI.
- LCGC. (2023). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer.
- AMSbiopharma. (2024). Impurity profiling and HPLC methods for drug quality compliance.
- Environmental Health Perspectives. (2001). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. NIH.
- Contract Laboratories Perspectives. (n.d.). ICH Q3C Impurities: Residual Solvents. USP-NF.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained.
- LCGC International. (n.d.). Validation of Impurity Methods, Part I.
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products.
- LCGC North America. (2003). Validation of Impurity Methods, Part II.
- BenchChem. (2025). identifying impurities in 5-(3,4-Dichlorophenyl)-5-oxovaleric acid samples.
- BLDpharm. (n.d.). 342636-46-8|this compound.
- IRIS-AperTO. (n.d.). GCxGC-MS hyphenated techniques for the analysis of volatile organic compounds in air.
- Doc Brown's Chemistry. (n.d.). mass spectrometry of organic compounds patterns of fragmentation, fragmentation of molecular ion equations matched to m/z ion values.
- SpringerLink. (n.d.). Analysis of Halogenated Flame Retardants by Gas Chromatography Coupled to LRMS, HRMS, MS–MS, and TOF-MS.
- BenchChem. (n.d.). Application Notes and Protocols for 5-(3,4-Dichlorophenyl)-5-oxovaleric acid.
- ResearchGate. (2014). Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather.
- ResearchGate. (2011). The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples.
- TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY.
- Central European Journal of Chemistry. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. PMC, PubMed Central.
- Der Pharma Chemica. (2016). An improved process for the preparation of dabigatran etexilate mesylate and synthesis of its impurities.
- Sunthankar, P. S., et al. (1993). Synthesis of potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate. Journal of Pharmaceutical Sciences, 82(5), 543-545. doi: 10.1002/jps.2600820522.
- Singh, S., et al. (2008). Studies on Thermal Decomposition Mechanism of CL-20 by Pyrolysis Gas Chromatography-Mass Spectrometry (Py-GC/MS). Journal of Hazardous Materials, 160(2-3), 519-524. doi: 10.1016/j.jhazmat.2008.03.023.
- Shabaev, A. A., et al. (2018). [Investigation of thermal and thermo-oxidative degradation of poly(ether ether ketone) by gas chromatography]. Zhurnal Prikladnoi Khimii, 91(4), 568-574.
- BenchChem. (2025). Thermal Degradation of 4-Chlorobenzylidenemalononitrile: A Technical Guide.
- ResearchGate. (2018). Investigation of thermal and thermo-oxidative degradation of poly(ether ether ketone) by gas chromatography.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. soeagra.com [soeagra.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. iris.unito.it [iris.unito.it]
- 8. tdi-bi.com [tdi-bi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mass spectrometry of organic compounds patterns of fragmentation, fragmentation of molecular ion equations matched to m/z ion valuesDoc Brown's chemistry revision notes [docbrown.info]
- 11. organomation.com [organomation.com]
- 12. uoguelph.ca [uoguelph.ca]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. weber.hu [weber.hu]
- 15. gcms.cz [gcms.cz]
- 16. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate and its Heterocyclic Derivatives: An Application Guide for Drug Discovery
Introduction: Unlocking the Potential of Dichlorophenyl Ketoesters
In the landscape of modern drug discovery, the dichlorophenyl moiety is a privileged scaffold, frequently incorporated into molecules targeting a range of therapeutic areas, including oncology and infectious diseases. Its presence can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties. When coupled with a ketoester functionality, as in Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate, a versatile chemical intermediate is formed, ripe for elaboration into a diverse array of complex molecules.
This technical guide provides a comprehensive suite of protocols for the synthesis and detailed characterization of this compound and its subsequent conversion into medicinally relevant heterocyclic derivatives, namely pyridazinones and pyrazoles. The methodologies are presented with an emphasis on the underlying chemical principles, ensuring that researchers, scientists, and drug development professionals can not only replicate the experimental procedures but also adapt them to their specific research needs. We will delve into the nuances of spectroscopic and chromatographic analysis, providing a roadmap for unambiguous structure elucidation and purity assessment.
PART 1: Synthesis of this compound and its Derivatives
The synthetic journey begins with the preparation of the key precursor, 5-(3,4-dichlorophenyl)-5-oxovaleric acid, via a Friedel-Crafts acylation. This is followed by a mild and efficient esterification to yield the target ethyl ester. Subsequently, we explore the cyclization of this γ-ketoester into pyridazinone and pyrazole ring systems, which are of significant interest in medicinal chemistry.
Protocol 1.1: Synthesis of 5-(3,4-Dichlorophenyl)-5-oxovaleric Acid
The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds to an aromatic ring. In this protocol, 1,2-dichlorobenzene is acylated with glutaric anhydride in the presence of a Lewis acid catalyst, aluminum chloride (AlCl₃). The dichlorinated benzene ring is electron-deficient, which can make this reaction challenging, often requiring stoichiometric or even an excess of the catalyst to proceed efficiently.[1]
Materials:
-
1,2-Dichlorobenzene
-
Glutaric Anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed Ice
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Under a nitrogen atmosphere, add glutaric anhydride (1.0 equivalent) and anhydrous DCM to the flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add anhydrous AlCl₃ (2.2 equivalents) portion-wise, maintaining the internal temperature below 10 °C.
-
Once the addition is complete, stir the mixture at 0 °C for 15 minutes.
-
Add 1,2-dichlorobenzene (1.1 equivalents) dropwise via the dropping funnel over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by slowly pouring it into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 5-(3,4-dichlorophenyl)-5-oxovaleric acid, which can be purified by recrystallization from a suitable solvent like toluene.
Protocol 1.2: Synthesis of this compound
The conversion of the carboxylic acid to its corresponding ethyl ester is achieved via a Steglich esterification. This method is particularly advantageous as it proceeds under mild conditions, avoiding the harsh acidic environment of a traditional Fischer esterification that could lead to side reactions. The reaction utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[2][3][4]
Materials:
-
5-(3,4-Dichlorophenyl)-5-oxovaleric acid
-
Anhydrous Ethanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
0.5 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 5-(3,4-dichlorophenyl)-5-oxovaleric acid (1.0 equivalent) in anhydrous DCM.
-
Add anhydrous ethanol (1.5 equivalents) and a catalytic amount of DMAP (0.1 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM and add this solution dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter off the DCU precipitate and wash the solid with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford pure this compound.
Workflow for Synthesis of this compound
Caption: General workflow for the two-step synthesis.
Protocol 1.3: Synthesis of 6-(3,4-Dichlorophenyl)-4,5-dihydropyridazin-3(2H)-one
Pyridazinones are a class of heterocyclic compounds with a wide range of biological activities. They can be readily synthesized from γ-ketoesters by condensation with hydrazine.[3][4]
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Heat the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol.
Protocol 1.4: Synthesis of 5-(3,4-Dichlorobenzoyl)methyl-3-methyl-1H-pyrazol-5(4H)-one (A Pyrazole Derivative)
The Knorr pyrazole synthesis is a classic and reliable method for the preparation of pyrazoles from β-dicarbonyl compounds and hydrazines.[2][5][6] While the starting material is a γ-ketoester, under certain conditions, it can participate in reactions to form pyrazole derivatives.
Materials:
-
This compound
-
Hydrazine hydrate
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) and a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture at reflux for 6-8 hours, monitoring by TLC.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the pyrazole derivative.
PART 2: Comprehensive Characterization Protocols
Thorough characterization is paramount to confirm the identity, structure, and purity of the synthesized compounds. This section outlines the key analytical techniques and provides guidance on data interpretation.
Protocol 2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR should be performed.
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Expected Signals for this compound:
-
Aromatic protons will appear as a complex multiplet in the range of 7.5-8.0 ppm.
-
The methylene protons of the ethyl group adjacent to the oxygen will appear as a quartet around 4.1 ppm.
-
The methylene protons adjacent to the ketone will be a triplet around 3.0-3.2 ppm.
-
The other methylene protons of the valerate chain will appear as multiplets between 2.0 and 2.5 ppm.
-
The methyl protons of the ethyl group will be a triplet around 1.2 ppm.
-
¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve 20-50 mg of the sample in approximately 0.7 mL of a deuterated solvent.
-
Data Acquisition: A greater number of scans will be required compared to ¹H NMR.
-
Expected Signals for this compound:
-
The ketone carbonyl carbon will appear around 195-200 ppm.
-
The ester carbonyl carbon will be observed around 170-175 ppm.
-
Aromatic carbons will resonate in the 125-140 ppm region.
-
The methylene carbon of the ethyl group adjacent to the oxygen will be around 60 ppm.
-
The aliphatic methylene carbons will appear in the 20-40 ppm range.
-
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| Aromatic CH | 7.5 - 8.0 (m) | 127 - 138 |
| Ketone C=O | - | ~197 |
| Ester C=O | - | ~173 |
| -O-CH₂ -CH₃ | 4.1 (q) | ~61 |
| -CH₂ -C=O | 3.1 (t) | ~37 |
| -CH₂ -COOEt | 2.4 (t) | ~33 |
| -CH₂-CH₂ -CH₂- | 2.1 (m) | ~20 |
| -O-CH₂-CH₃ | 1.2 (t) | ~14 |
Protocol 2.2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Sample Preparation: For solid samples, an Attenuated Total Reflectance (ATR) accessory is convenient. A small amount of the solid is placed on the ATR crystal. Alternatively, a KBr pellet can be prepared.
-
Expected Absorptions for this compound:
-
A strong, sharp absorption band for the ketone C=O stretch will be observed around 1680-1700 cm⁻¹.
-
A strong, sharp absorption band for the ester C=O stretch will appear at a higher frequency, around 1730-1750 cm⁻¹.
-
C-O stretching vibrations for the ester will be in the 1000-1300 cm⁻¹ region.
-
Aromatic C-H stretching will be observed just above 3000 cm⁻¹, while aliphatic C-H stretching will be just below 3000 cm⁻¹.
-
Aromatic C=C stretching will appear as one or more bands in the 1450-1600 cm⁻¹ region.
-
C-Cl stretching vibrations will be found in the fingerprint region, typically below 800 cm⁻¹.
-
Protocol 2.3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.
-
Ionization Method: Electron Ionization (EI) is a common technique for this type of molecule.
-
Expected Fragmentation Pattern for this compound:
-
Molecular Ion (M⁺): The molecular ion peak should be observable. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be seen, with peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1.
-
Loss of Ethoxy Radical (-OCH₂CH₃): A significant fragment corresponding to the loss of the ethoxy group from the ester.
-
Loss of Ethyl Radical (-CH₂CH₃): Fragmentation of the ethyl group.
-
Acylium Ion: A prominent peak corresponding to the [M-45]⁺ ion, resulting from the loss of the ethoxy group.
-
Dichlorobenzoyl Cation: A fragment at m/z corresponding to the [C₆H₃Cl₂CO]⁺ ion.
-
Protocol 2.4: High-Performance Liquid Chromatography (HPLC)
HPLC is an essential technique for assessing the purity of the synthesized compounds and for monitoring reaction progress.
-
Column: A reversed-phase C18 column is a suitable starting point.
-
Mobile Phase: A gradient elution using a mixture of water (often with a small amount of acid like 0.1% formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. The analysis of ketoesters can sometimes be challenging due to keto-enol tautomerism, which may lead to poor peak shapes.[7] Adjusting the mobile phase pH and temperature can help to mitigate this.[7]
-
Detector: A UV detector set at a wavelength where the aromatic ring absorbs (e.g., 254 nm).
-
Data Analysis: The purity of the sample can be determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram.
Protocol 2.5: Gas Chromatography (GC)
For volatile and thermally stable compounds, GC can be an alternative or complementary technique to HPLC for purity assessment.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5 or DB-17).
-
Carrier Gas: Helium or hydrogen.
-
Injector and Detector Temperatures: Typically set around 250-280 °C.
-
Oven Program: A temperature gradient program will be necessary to ensure good separation of the analyte from any impurities.
-
Detector: A Flame Ionization Detector (FID) is commonly used for organic compounds.
Characterization Workflow
Caption: A typical workflow for compound characterization.
PART 3: Data Summary and Interpretation
The following table provides a hypothetical, yet realistic, summary of the expected characterization data for this compound and its pyridazinone derivative.
Table 2: Summary of Characterization Data
| Compound | Molecular Formula | MW | Key IR Absorptions (cm⁻¹) | Key ¹H NMR Signals (ppm) | Key Mass Spec Fragments (m/z) | HPLC Rt (min) |
| This compound | C₁₃H₁₄Cl₂O₃ | 289.15 | 1735 (Ester C=O), 1690 (Ketone C=O) | 7.5-8.0 (m, Ar-H), 4.1 (q, OCH₂), 3.1 (t, CH₂CO), 1.2 (t, CH₃) | 288/290/292 (M⁺), 243/245, 173/175 | 12.5 |
| 6-(3,4-Dichlorophenyl)-4,5-dihydropyridazin-3(2H)-one | C₁₀H₈Cl₂N₂O | 259.09 | 3200 (N-H), 1670 (Amide C=O) | 11.0 (s, NH), 7.6-7.9 (m, Ar-H), 2.9 (t, CH₂), 2.5 (t, CH₂) | 258/260/262 (M⁺), 173/175 | 8.2 |
Conclusion: A Gateway to Novel Chemical Entities
The protocols and data presented in this guide offer a robust framework for the synthesis and comprehensive characterization of this compound and its heterocyclic derivatives. By providing a detailed understanding of the synthetic pathways and the expected analytical signatures, we empower researchers to confidently produce and validate these valuable chemical building blocks. The versatility of the γ-ketoester intermediate opens the door to a wide range of further chemical exploration, paving the way for the discovery of novel small molecules with potential therapeutic applications. The principles and techniques outlined herein are broadly applicable and can be adapted for the characterization of other related molecular scaffolds.
References
-
Chem Help Asap. Knorr Pyrazole Synthesis. [Link]
-
ScienceDirect. Synthesis and chemistry of pyridazin-3(2H)-ones. [Link]
-
INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. [Link]
-
Name-Reaction.com. Knorr Pyrazole Synthesis. [Link]
-
Wikipedia. Steglich esterification. [Link]
-
Organic Chemistry Portal. Steglich Esterification. [Link]
-
Chromatography Forum. beta keto esters by HPLC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. iglobaljournal.com [iglobaljournal.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. echemi.com [echemi.com]
Application Notes and Protocols for the Intramolecular Cyclization of Dichlorophenyl-Substituted Ketoesters
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Synthesis of Dichlorophenyl-Substituted Carbocycles
The synthesis of carbocyclic frameworks bearing dichlorophenyl substituents is of significant interest in medicinal chemistry and materials science. The dichlorophenyl moiety can impart unique pharmacological and electronic properties to a molecule. Intramolecular cyclization reactions of ketoesters are a powerful tool for the construction of such cyclic systems. This application note provides a detailed experimental protocol for the synthesis of a dichlorophenyl-substituted cyclic β-keto ester via a Dieckmann condensation, a robust and widely-used intramolecular cyclization of a diester to form a β-keto ester.[1][2][3]
This protocol is built upon well-established reaction principles and provides the necessary detail for researchers to successfully execute this synthetic sequence. We will delve into the rationale behind the choice of reagents and conditions, and provide guidance on reaction monitoring, product purification, and characterization.
Reaction Scheme
The overall synthetic strategy is depicted below:
Step 1: Synthesis of the Diester Precursor
Step 2: Intramolecular Dieckmann Condensation
Experimental Protocols
Part A: Synthesis of Diethyl 2-(4-ethoxy-4-oxobutyl)-2-(2,4-dichlorophenyl)malonate (Diester Precursor)
Rationale: This step involves the C-alkylation of diethyl 2-(2,4-dichlorophenyl)malonate with ethyl 4-bromobutanoate. Sodium hydride, a strong non-nucleophilic base, is used to deprotonate the acidic α-hydrogen of the malonate, generating a nucleophilic enolate which then displaces the bromide from ethyl 4-bromobutanoate. Anhydrous THF is used as the solvent to prevent quenching of the base and the enolate.
Materials:
-
Diethyl 2-(2,4-dichlorophenyl)malonate (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Ethyl 4-bromobutanoate (1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq).
-
Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.
-
Add anhydrous THF (5 mL per mmol of NaH) to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve diethyl 2-(2,4-dichlorophenyl)malonate (1.0 eq) in anhydrous THF (2 mL per mmol) and add it dropwise to the stirred NaH suspension over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Re-cool the mixture to 0 °C and add ethyl 4-bromobutanoate (1.1 eq) dropwise over 20 minutes.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting malonate is consumed.
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) and then brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired diester precursor.
Part B: Intramolecular Cyclization via Dieckmann Condensation
Rationale: The Dieckmann condensation is a base-catalyzed intramolecular reaction of a diester to form a cyclic β-keto ester.[4][5] In this protocol, sodium ethoxide is used as the base to deprotonate the α-carbon of one of the ester groups, which then attacks the carbonyl of the other ester to form the five-membered ring.[1] Toluene is a common high-boiling solvent for this reaction. The reaction is worked up with an acidic solution to neutralize the base and protonate the enolate product.
Materials:
-
Diethyl 2-(4-ethoxy-4-oxobutyl)-2-(2,4-dichlorophenyl)malonate (1.0 eq)
-
Sodium ethoxide (NaOEt) (1.5 eq)
-
Anhydrous toluene
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add anhydrous toluene (10 mL per mmol of diester).
-
Add sodium ethoxide (1.5 eq) to the toluene.
-
Heat the suspension to reflux with vigorous stirring.
-
Dissolve the diester precursor (1.0 eq) in a minimal amount of anhydrous toluene and add it dropwise to the refluxing sodium ethoxide suspension over 1 hour.
-
Continue to heat the reaction at reflux for an additional 2-4 hours.
-
Monitor the reaction progress by TLC. The formation of the product can be visualized, and the disappearance of the starting material should be observed.
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Slowly and carefully add 1 M HCl to the stirred mixture until the solution is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and then brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude cyclic β-keto ester.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
Data Presentation
| Parameter | Alkylation of Dichlorophenylmalonate | Dieckmann Condensation |
| Base | Sodium Hydride (NaH) | Sodium Ethoxide (NaOEt) |
| Solvent | Tetrahydrofuran (THF) | Toluene |
| Temperature | Reflux | Reflux |
| Reaction Time | 4-6 hours | 2-4 hours |
| Typical Yield | 70-85% (after chromatography) | 65-80% (after purification) |
Visualization of Key Processes
Reaction Mechanism: Dieckmann Condensation
Caption: Experimental workflow for the Dieckmann condensation.
Product Characterization
The final product, ethyl 1-(2,4-dichlorophenyl)-2-oxocyclopentane-1-carboxylate, should be characterized using standard spectroscopic methods.
-
¹H NMR: Expect to see signals corresponding to the aromatic protons on the dichlorophenyl ring, the methylene protons of the cyclopentanone ring, and the ethyl ester group (a quartet and a triplet).
-
¹³C NMR: Signals for the carbonyl carbons (ketone and ester), the aromatic carbons (with characteristic shifts due to the chlorine substituents), the quaternary carbon attached to the dichlorophenyl group, and the carbons of the cyclopentane ring and the ethyl ester.
-
FT-IR: Characteristic carbonyl stretching frequencies for the ketone and the ester functional groups.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product, along with the characteristic isotopic pattern for a molecule containing two chlorine atoms.
Troubleshooting and Key Considerations
-
Moisture is critical: The Dieckmann condensation is highly sensitive to moisture, which can quench the base and hydrolyze the esters. Ensure all glassware is thoroughly dried and anhydrous solvents are used.
-
Choice of Base: The alkoxide base should match the alcohol of the ester to prevent transesterification. [1]For diethyl esters, sodium ethoxide is the preferred base.
-
Reaction Monitoring: TLC is an effective way to monitor the progress of the reaction. A suitable solvent system (e.g., 20-30% ethyl acetate in hexanes) should be used to achieve good separation of the starting material and the product.
-
Purification: The crude product may contain unreacted starting material and side products. Purification by vacuum distillation is often effective for liquid β-keto esters. Alternatively, column chromatography can be used, but care should be taken as some β-keto esters can be unstable on silica gel.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of a dichlorophenyl-substituted cyclic β-keto ester via a two-step sequence involving malonate alkylation and a subsequent Dieckmann condensation. By following the detailed protocols and considering the key experimental parameters, researchers can successfully synthesize these valuable carbocyclic building blocks for applications in drug discovery and materials science.
References
-
Grokipedia. Dieckmann condensation. [Link]
-
Purechemistry. Dieckmann condensation. (2023-02-22). [Link]
-
Organic Chemistry Portal. Dieckmann Condensation. [Link]
-
Vedantu. A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE. [Link]
-
Organic Chemistry Portal. Dieckmann Condensation. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate
Welcome to the technical support guide for the synthesis of Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. The primary synthetic route discussed is the Friedel-Crafts acylation of 1,2-dichlorobenzene.
Reaction Overview & Mechanism
The synthesis of this compound is most commonly achieved via a Friedel-Crafts acylation reaction. This involves the electrophilic aromatic substitution of 1,2-dichlorobenzene with an appropriate acylating agent, typically ethyl 4-(chloroformyl)butanoate (the mono-acid chloride of mono-ethyl glutarate), in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).
The core challenge of this synthesis lies in the deactivated nature of the 1,2-dichlorobenzene ring. The two electron-withdrawing chlorine atoms reduce the ring's nucleophilicity, making it less reactive towards electrophilic attack.[1][2][3] Consequently, forcing conditions, including a stoichiometric excess of a potent Lewis acid, are often required.[2]
The mechanism proceeds in three key stages:
-
Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) abstracts the chloride from the acyl chloride, forming a highly electrophilic and resonance-stabilized acylium ion.[4][5]
-
Electrophilic Aromatic Substitution: The electron-rich π-system of the 1,2-dichlorobenzene ring attacks the acylium ion, forming a new carbon-carbon bond and a resonance-stabilized carbocation intermediate known as a sigma complex.
-
Deprotonation & Aromaticity Restoration: A weak base (like the AlCl₄⁻ complex) removes a proton from the carbon bearing the new acyl group, collapsing the sigma complex and restoring the aromaticity of the ring to yield the final ketone product.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is extremely low or zero. What are the most common causes?
A low or non-existent yield is the most frequent issue with this reaction. The primary culprits are related to reagent activity and reaction conditions, stemming from the deactivated nature of the substrate.
-
Deactivated Aromatic Ring: The two chlorine atoms on your starting material, 1,2-dichlorobenzene, are strongly electron-withdrawing. This deactivates the ring, making it a poor nucleophile for electrophilic aromatic substitution.[1] Friedel-Crafts reactions fail with strongly deactivated systems.[6][7]
-
Inactive Catalyst: The Lewis acid catalyst, AlCl₃, is extremely sensitive to moisture.[1] Any water present in your reagents, solvent, or glassware will react with and deactivate the AlCl₃, halting the reaction. Ensure all glassware is oven-dried, solvents are anhydrous, and a fresh bottle of high-purity AlCl₃ is used.
-
Insufficient Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid.[2] This is because the AlCl₃ complexes with the carbonyl group of the newly formed ketone product, taking it out of the catalytic cycle. A molar ratio of at least 2.0-2.5 equivalents of AlCl₃ is often necessary.[2]
-
Inadequate Temperature: While some acylations run at room temperature or below, a deactivated substrate like 1,2-dichlorobenzene often requires heating to overcome the high activation energy. Refluxing in a solvent like dichloromethane (DCM) or even using a higher boiling solvent might be necessary. However, excessively high temperatures can promote side reactions.
Q2: My TLC analysis shows multiple product spots. What are the likely impurities?
The formation of multiple products points to side reactions or the presence of impurities in the starting materials.
-
Isomeric Byproducts: The primary byproduct is likely the isomeric keto-ester, Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate .[8] Acylation of 1,2-dichlorobenzene can occur at two different positions, leading to a mixture of regioisomers. The 3,4-disubstituted product is generally favored, but the 2,3-isomer can form.
-
Unreacted Starting Materials: Residual 1,2-dichlorobenzene and the acylating agent or its corresponding carboxylic acid (from hydrolysis) are common impurities.
-
Polyacylation (Unlikely but Possible): While the acyl group introduced is deactivating, preventing further acylation, this is not an absolute rule.[3][4] Under very harsh conditions, trace amounts of di-acylated products could form, though this is highly improbable with such a deactivated ring.
Q3: The reaction mixture turned dark brown or black immediately after adding the catalyst. Is this normal?
Yes, a color change to dark brown, red, or even black is often observed during Friedel-Crafts acylations and is typically not a cause for alarm. This is due to the formation of charge-transfer complexes between the aromatic substrate, the acylium ion, and the Lewis acid catalyst. However, if this is accompanied by excessive fuming or a violent exotherm, it could indicate a runaway reaction or the presence of highly reactive impurities.
Frequently Asked Questions (FAQs)
Q1: What is the optimal Lewis acid and stoichiometry for this reaction?
Aluminum chloride (AlCl₃) is the most common and effective Lewis acid for acylating deactivated rings.[2] Due to its complexation with the product ketone, a significant excess is required. A good starting point is 2.2 to 2.5 molar equivalents relative to the limiting reagent (typically the acylating agent). For particularly stubborn reactions, exploring other strong Lewis acids like iron(III) chloride (FeCl₃) could be an option.[5]
Q2: Why is an anhydrous reaction setup so critical?
Water reacts vigorously with both the Lewis acid catalyst (AlCl₃) and the acyl chloride starting material.
-
Catalyst Deactivation: AlCl₃ hydrolyzes to aluminum hydroxide, rendering it inactive.
-
Reagent Degradation: The acyl chloride (ethyl 4-(chloroformyl)butanoate) will hydrolyze to its corresponding carboxylic acid (mono-ethyl glutarate), which is unreactive under these conditions. To ensure success, always use oven- or flame-dried glassware, anhydrous solvents, and operate under an inert atmosphere (e.g., nitrogen or argon).
Q3: What is the recommended solvent for this synthesis?
Several solvents can be used, with the choice often depending on the required reaction temperature.
-
Dichloromethane (DCM): A common choice due to its ability to dissolve the reactants and its relatively low boiling point (approx. 40°C), which allows for gentle reflux.[9]
-
1,2-Dichloroethane (DCE): Useful if higher temperatures are needed, as it has a higher boiling point (approx. 83°C).
-
Carbon Disulfide (CS₂): A traditional solvent for Friedel-Crafts reactions, but its toxicity and flammability make it less favorable.
-
Nitrobenzene or 1,2-Dichlorobenzene (as solvent): For very unreactive substrates, using an excess of the aromatic reactant itself or a solvent like nitrobenzene can be effective, but this complicates purification.[8]
Q4: How should I properly quench the reaction and work up the product?
The workup procedure is critical for hydrolyzing the aluminum-ketone complex and separating the product.
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully pour the cold reaction mixture into a beaker containing a stirred slurry of crushed ice and concentrated hydrochloric acid (HCl).[2] This is a highly exothermic process that releases HCl gas and must be done in a well-ventilated fume hood.
-
The acidic water hydrolyzes the aluminum complexes.
-
Separate the organic layer. Extract the aqueous layer multiple times with a suitable solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[9]
Q5: What is the best method for purifying the final product?
The crude product, often an oil or a low-melting solid, will likely contain isomeric byproducts and unreacted starting materials.
-
Column Chromatography: This is the most effective method for separating the desired 3,4-dichloro isomer from the 2,3-dichloro byproduct and other impurities. A silica gel column with a gradient solvent system (e.g., hexanes and ethyl acetate) is typically used.
-
Recrystallization: If the crude product is a solid and has relatively high purity, recrystallization from a suitable solvent system (e.g., toluene, ethanol/water) can be effective.[2][9]
Data & Protocols
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale & Notes |
| 1,2-Dichlorobenzene | 1.1 - 1.5 eq. | Often used in slight excess to ensure full consumption of the more valuable acylating agent. |
| Acylating Agent | 1.0 eq. | The limiting reagent for the reaction. |
| Lewis Acid (AlCl₃) | 2.2 - 2.5 eq. | Stoichiometric excess is required to drive the reaction and account for product complexation.[2] |
| Solvent | Anhydrous DCM | A good starting point. Use sufficient volume for effective stirring. |
| Temperature | 0°C (addition), then reflux | Add reagents at low temperature to control the initial exotherm, then heat to drive the reaction. |
| Reaction Time | 4 - 12 hours | Monitor progress by TLC. Deactivated systems require longer reaction times. |
Protocol 1: Synthesis of this compound
Materials:
-
1,2-Dichlorobenzene (anhydrous)
-
Ethyl 4-(chloroformyl)butanoate
-
Aluminum Chloride (AlCl₃, anhydrous powder)
-
Dichloromethane (DCM, anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed Ice, Brine, Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard oven-dried glassware for anhydrous reactions under an inert atmosphere.
Procedure:
-
Set up a three-neck round-bottom flask (equipped with a dropping funnel, reflux condenser, and nitrogen/argon inlet) under an inert atmosphere.
-
To the flask, add anhydrous DCM followed by ethyl 4-(chloroformyl)butanoate (1.0 eq).
-
Cool the mixture to 0-5°C using an ice bath.
-
Slowly, and in portions, add anhydrous aluminum chloride (2.2 eq). Control the addition to keep the internal temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at 0-5°C for 20 minutes.
-
Slowly add 1,2-dichlorobenzene (1.1 eq) dropwise via the addition funnel, maintaining the low temperature.
-
Once the addition is complete, remove the ice bath, allow the reaction to warm to room temperature, and then heat to reflux (approx. 40°C for DCM).
-
Maintain reflux for 4-6 hours, monitoring the reaction's progress by TLC.
-
After completion, cool the flask back down to 0-5°C.
-
In a separate large beaker, prepare a stirred mixture of crushed ice and concentrated HCl.
-
CAUTION: Very slowly and carefully, pour the reaction mixture into the ice/HCl slurry to quench the reaction.
-
Perform a liquid-liquid extraction as described in FAQ Q4.
-
Purify the resulting crude oil/solid using silica gel column chromatography.
Troubleshooting Workflow
References
- BenchChem Technical Support. (2025).
- ChemicalBook. (2025). 3,4-Dichlorobenzoyl chloride | 3024-72-4.
- Alfa Chemical. (n.d.). China 3,4-Dichlorobenzoyl Chloride CAS:3024-72-4 Manufacturers.
- ChemicalBook. (n.d.). 3,4-Dichlorobenzoyl chloride synthesis.
- LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Chemistry Steps. (n.d.).
- University of Calgary. (n.d.).
- LibreTexts Chemistry. (2015). 15.
- BenchChem Technical Support. (2025). Technical Support Center: Synthesis of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid.
- BenchChem Technical Support. (2025).
- Master Organic Chemistry. (2018). EAS Reactions (3)
-
Organic Syntheses. (n.d.). 1H-Indole-2-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester. [Link]
- BenchChem Technical Support. (2025). Identifying impurities in 5-(3,4-Dichlorophenyl)-5-oxovaleric acid samples.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Friedel-Crafts Acylation of Deactivated Aromatic Rings
Welcome to the technical support center for Friedel-Crafts acylation. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the acylation of deactivated aromatic rings. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and advanced protocols to overcome common experimental hurdles. Our focus is on providing not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Introduction: The Challenge of Deactivated Rings
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to produce aryl ketones. However, the reaction's utility is significantly hampered when the aromatic substrate is "deactivated." This deactivation arises from the presence of electron-withdrawing groups (EWGs) on the aromatic ring, which reduce its nucleophilicity and render it less reactive towards electrophilic attack.[1][2] Common deactivating groups include nitro (-NO₂), cyano (-CN), and carbonyl groups (-COR).[1] This guide will address the specific issues that arise when attempting to acylate these challenging substrates.
Frequently Asked Questions (FAQs)
Q1: Why is my Friedel-Crafts acylation reaction failing with a strongly deactivated aromatic ring like nitrobenzene?
A: The Friedel-Crafts acylation is an electrophilic aromatic substitution (EAS) reaction.[3] Strongly deactivating groups, such as the nitro group in nitrobenzene, withdraw electron density from the aromatic ring.[4] This reduction in electron density makes the ring a poor nucleophile, unable to effectively attack the acylium ion electrophile, thus inhibiting or completely preventing the reaction.[5][6] Essentially, the activation energy for the reaction becomes prohibitively high.
Q2: I'm observing no reaction even with a moderately deactivated ring. What are other potential points of failure?
A: Beyond substrate deactivation, several other factors can lead to reaction failure:
-
Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[1][2] Any water present in your solvent, glassware, or reagents will react with and deactivate the catalyst.[1] It is critical to maintain strictly anhydrous conditions.
-
Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid, not just catalytic quantities.[2][7] This is because the ketone product can form a stable complex with the catalyst, effectively removing it from the reaction cycle.[1][7]
-
Poor Reagent Quality: The purity of your acylating agent (acyl chloride or anhydride) and the aromatic substrate is paramount. Impurities can lead to undesirable side reactions and byproducts.[1]
Q3: Can I use an aromatic substrate containing an amine (-NH₂) or hydroxyl (-OH) group?
A: Aromatic compounds with amine or hydroxyl groups are generally not suitable for direct Friedel-Crafts acylation.[7] The lone pair of electrons on the nitrogen or oxygen atom will coordinate with the Lewis acid catalyst.[7] This interaction deactivates both the catalyst and the aromatic ring, preventing the desired acylation.[5][7]
Troubleshooting Common Issues
When faced with a low-yielding or failed Friedel-Crafts acylation of a deactivated ring, a systematic approach to troubleshooting is essential. The following table outlines common problems, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Reaction or Very Low Conversion | Substrate is too deactivated: The electron-withdrawing groups are too strong for standard conditions. | - Increase reaction temperature to provide more energy to overcome the activation barrier. - Use a stronger Lewis acid catalyst (e.g., triflic acid or a superacid). - Consider alternative, more reactive acylating agents. |
| Inactive Catalyst: Moisture has contaminated the reaction. | - Ensure all glassware is oven-dried and cooled under an inert atmosphere (N₂ or Ar). - Use freshly opened or distilled anhydrous solvents. - Use a fresh, high-purity Lewis acid catalyst. | |
| Insufficient Catalyst: The catalyst is consumed by complexation with the product. | - Increase the stoichiometry of the Lewis acid to 1.1 - 2.0 equivalents relative to the limiting reagent.[2] | |
| Formation of Multiple Products | Side Reactions: High temperatures can lead to decomposition or undesired side reactions. | - Optimize the reaction temperature; sometimes a lower temperature for a longer duration is more effective. - Ensure the purity of starting materials to avoid reactions with impurities. |
| Low Yield with Recovery of Starting Material | Sub-optimal Reaction Temperature: The reaction has not been driven to completion. | - Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. - Extend the reaction time. |
| Incomplete Quenching or Work-up: The product-catalyst complex was not fully hydrolyzed. | - Ensure the reaction is quenched thoroughly with ice-cold dilute acid. - Optimize the extraction and purification procedures. |
Visualizing the Deactivation Problem
The core issue with acylating deactivated rings is the electronic nature of the substrate. The following diagram illustrates how an electron-withdrawing group (EWG) reduces the nucleophilicity of the aromatic ring, making it less reactive towards the acylium ion electrophile.
Caption: Comparison of acylation reactivity.
Advanced Protocols & Alternative Methodologies
When standard Friedel-Crafts conditions fail, more advanced strategies are required.
High-Temperature Acylation with Stronger Lewis Acids
For moderately deactivated substrates, forcing conditions can sometimes be effective. This involves using higher temperatures and a more potent Lewis acid.
Protocol: Acylation of Chlorobenzene
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in an excess of the aromatic substrate (e.g., chlorobenzene), which also acts as the solvent.
-
Addition of Acylating Agent: Cool the mixture to 0°C. Slowly add the acyl chloride (1.0 equivalent) dropwise via a syringe or dropping funnel.
-
Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux (approximately 130°C for chlorobenzene). Monitor the reaction by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with concentrated HCl.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
The Fries Rearrangement: An Indirect Acylation Method
For phenols, direct Friedel-Crafts acylation is not feasible. The Fries rearrangement provides an elegant workaround.[8] In this reaction, a phenolic ester is rearranged to a hydroxy aryl ketone using a Lewis acid catalyst.[9]
Caption: Workflow for the Fries Rearrangement.
Protocol: Fries Rearrangement of Phenyl Acetate
-
Ester Formation: First, synthesize the phenyl acetate by reacting phenol with acetyl chloride or acetic anhydride in the presence of a base like pyridine.
-
Rearrangement: In a flame-dried flask under a nitrogen atmosphere, add the phenyl acetate (1.0 equivalent) to a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane).
-
Catalyst Addition: Cool the mixture to 0°C and slowly add anhydrous aluminum chloride (1.1 - 1.5 equivalents) in portions.
-
Reaction: Stir the reaction at the desired temperature. Low temperatures (0-25°C) typically favor the para product, while higher temperatures ( > 60°C) favor the ortho product.[8]
-
Work-up and Purification: Follow a similar aqueous work-up, extraction, and purification procedure as described for the high-temperature acylation.
Modern "Greener" Alternatives
Recent research has focused on developing more environmentally friendly and efficient methods for Friedel-Crafts acylation. These include the use of solid acid catalysts like zeolites and metal oxides, which can be easily recovered and reused.[10][11] Additionally, methodologies using methanesulfonic anhydride have been developed to provide metal- and halogen-free acylation conditions.[12] While these methods may require specific optimization for deactivated substrates, they represent a promising direction for sustainable synthesis.
Conclusion
Troubleshooting the Friedel-Crafts acylation of deactivated aromatic rings requires a careful consideration of substrate reactivity, catalyst activity, and reaction conditions. By understanding the fundamental limitations of the reaction and exploring advanced protocols and alternative methodologies, researchers can successfully synthesize desired aryl ketones even with challenging substrates. This guide provides a framework for diagnosing problems and implementing effective solutions in your synthetic endeavors.
References
- Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
- Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation with Valeryl chloride.
- Benchchem. (n.d.). Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes.
- Filo. (2025). Explain the limitations of Friedel-Crafts reactions.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions.
- CUTM Courseware. (n.d.). Review of Limitations of Friedel-Crafts reactions.
- Wikipedia. (2024). Fries rearrangement.
- University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations.
- Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Chemistry LibreTexts. (2024). 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- JoVE. (2025). Video: Limitations of Friedel–Crafts Reactions.
- BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?.
- Organic Chemistry Portal. (n.d.). Fries Rearrangement.
- Aribert, N., Camy, S., Peres Lucchese, Y., Condoret, J. S., & Cognet, P. (n.d.). Cleaner Routes for Friedel-Crafts Acylation. ResearchGate.
- ResearchGate. (2025). SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION.
- Wilkinson, M. C. (2011). "Greener" Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. Explain the limitations of Friedel-Crafts reactions. | Filo [askfilo.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate
Prepared by the Office of the Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate. We will address common challenges, with a specific focus on the formation of side products, and provide actionable troubleshooting strategies and validated protocols to enhance reaction efficiency and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured to directly address the practical issues encountered during the synthesis.
Part 1: Foundational Chemistry & Side Product Origins
The synthesis is predominantly achieved via a Friedel-Crafts acylation , a robust method for forming carbon-carbon bonds with an aromatic ring.[1][2] The reaction involves treating 1,2-dichlorobenzene with an acylating agent, typically ethyl 5-chloro-5-oxovalerate, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[3]
The reaction proceeds by generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of 1,2-dichlorobenzene.[4][5] Side products primarily arise from three sources: the inherent reactivity of the dichlorobenzene substrate, the stability and purity of the reagents, and the reaction conditions employed.
Caption: Core reaction pathway for Friedel-Crafts acylation.
During this synthesis, you should anticipate several classes of impurities. Understanding their origin is the first step toward mitigation.
| Side Product Class | Specific Examples | Origin & Rationale |
| Isomeric Products | Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate | Acylation can occur at different positions on the 1,2-dichlorobenzene ring. While the 4-position is sterically favored, acylation at the 2-position can also occur, leading to the 2,3-dichloro isomer.[3] |
| Unreacted Materials | 1,2-Dichlorobenzene, Ethyl 5-chloro-5-oxovalerate | Incomplete reaction due to catalyst deactivation (e.g., by moisture), insufficient reaction time, or sub-optimal temperature.[3][6] |
| Hydrolysis Products | 5-(3,4-Dichlorophenyl)-5-oxovaleric acid | The ethyl ester can be hydrolyzed to the corresponding carboxylic acid during aqueous workup, especially if conditions are too harsh (e.g., high temperature, prolonged exposure to acid/base). |
| Substrate Isomers | Ethyl 5-(2,4-dichlorophenyl)-5-oxovalerate, Ethyl 5-(2,5-dichlorophenyl)-5-oxovalerate | Under the strong Lewis acid conditions, the 1,2-dichlorobenzene starting material can itself isomerize to 1,3- or 1,4-dichlorobenzene, which then undergoes acylation.[7] |
| Reagent Impurities | 5-Chlorovaleric acid, 4-pentenoyl chloride | The acylating agent, ethyl 5-chloro-5-oxovalerate, may contain impurities from its synthesis or degradation products.[8] |
This is a question of regioselectivity , governed by electronic and steric effects. The two chlorine atoms on the 1,2-dichlorobenzene ring are electron-withdrawing (deactivating) but are ortho-, para-directing.
-
Position 4 (para to one Cl, meta to the other): This position is electronically activated by the C1-chlorine (para-directing) and is the most sterically accessible. This combination makes it the major site of attack, leading to the desired 3,4-dichloro product.
-
Position 3 (meta to both Cl atoms): This position is the most deactivated and sterically hindered, so substitution here is minimal.
-
Position 2 (ortho to one Cl): This position is electronically activated but is sterically hindered by the adjacent chlorine atom. Attack here leads to the primary isomeric byproduct, the 2,3-dichloro isomer.[3][9]
The ratio of 3,4- to 2,3-isomer is highly dependent on reaction conditions. In similar acylations of o-dichlorobenzene, the 3,4-isomer is the major product, but significant amounts of other isomers can form.[9]
Part 2: Troubleshooting & Process Optimization
Optimizing regioselectivity requires careful control of the reaction parameters. The formation of the 2,3-isomer is often favored under kinetic control (lower temperatures), while the more stable 3,4-isomer can be favored under thermodynamic control (higher temperatures), though this can also promote other side reactions.
Troubleshooting Protocol for Poor Regioselectivity:
-
Temperature Control:
-
Action: Maintain a consistent and moderate reaction temperature (e.g., 40-60°C).[10] Avoid excessive heating, which can lead to substrate isomerization and reduced selectivity.
-
Rationale: Temperature influences the kinetic vs. thermodynamic product distribution. A systematic optimization study is recommended.
-
-
Solvent Choice:
-
Action: The choice of solvent can significantly alter isomer distribution. While dichlorobenzene itself can be used as a solvent, non-polar solvents like carbon disulfide or polar solvents like nitrobenzene can be tested.[5]
-
Rationale: The solvent can affect the stability of the intermediate sigma complex. Polar solvents can favor the formation of the thermodynamically more stable product.[5]
-
-
Rate of Addition:
-
Action: Add the acylating agent (ethyl 5-chloro-5-oxovalerate) dropwise to the mixture of 1,2-dichlorobenzene and AlCl₃ at a controlled temperature (e.g., below 10°C) before gently heating.[5]
-
Rationale: A slow addition rate maintains a low concentration of the reactive acylium ion, minimizing localized overheating and uncontrolled side reactions.
-
Low conversion is a common issue in Friedel-Crafts reactions, especially with deactivated substrates like dichlorobenzene.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. byjus.com [byjus.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US2666085A - Isomerization of dichlorobenzenes - Google Patents [patents.google.com]
- 8. Development and validation of a specific and sensitive GC-FID method for the determination of impurities in 5-chlorovaleroyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Dichlorophenyl Ketoester Synthesis
Welcome to the technical support center for the synthesis of dichlorophenyl ketoesters. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during this synthetic process. The information herein is structured to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your experimental work.
Foundational Concepts: An Overview of Synthetic Strategies
The synthesis of dichlorophenyl ketoesters primarily relies on two classical and robust methodologies: the Friedel-Crafts acylation and the Claisen condensation . The choice between these routes depends on the available starting materials and the desired substitution pattern on the final product.
-
Friedel-Crafts Acylation: This powerful C-C bond-forming reaction involves the electrophilic aromatic substitution of a dichlorobenzene ring with an appropriate acylating agent. It is particularly useful for introducing the ketoester functionality directly onto the aromatic core. However, the presence of two deactivating chloro-substituents on the benzene ring presents unique challenges that require careful optimization.[1][2][3]
-
Claisen Condensation: This base-catalyzed condensation of an ester with a ketone or another ester is a cornerstone in the synthesis of β-keto esters.[4][5] For dichlorophenyl ketoesters, this typically involves the reaction of a dichlorophenyl-substituted ketone with an oxalate ester or a similar electrophilic partner. The success of this reaction hinges on the efficient formation of an enolate in the presence of the electron-withdrawing dichlorophenyl group.
Below, we delve into the specific issues you might encounter with each of these methods and provide actionable solutions.
Troubleshooting Guide: From Low Yields to Impure Products
This section is formatted in a question-and-answer style to directly address the most common and pressing issues in dichlorophenyl ketoester synthesis.
Low or No Product Yield
Q1: I am attempting a Friedel-Crafts acylation of 1,3-dichlorobenzene, but I am getting a very low yield of my desired ketoester. What are the likely causes and how can I improve it?
A1: Low yields in the Friedel-Crafts acylation of deactivated rings like dichlorobenzene are a common challenge. The two chlorine atoms withdraw electron density from the ring, making it less nucleophilic and thus less reactive towards the electrophilic acylium ion.[1][3] Here is a systematic approach to troubleshooting this issue:
-
Catalyst Activity and Stoichiometry:
-
Anhydrous Conditions are Critical: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[6][7] Any water present will hydrolyze the AlCl₃, rendering it inactive. Ensure all glassware is oven-dried, and solvents are anhydrous. Handle AlCl₃ in a glovebox or under an inert atmosphere.
-
Sufficient Catalyst Loading: For deactivated substrates, a stoichiometric amount of AlCl₃ is often necessary, as the product ketone can form a complex with the catalyst, effectively sequestering it.[2][8] You may need to use more than one equivalent of the catalyst.
-
-
Reaction Temperature:
-
While higher temperatures can increase the reaction rate, they can also lead to side reactions and decomposition. It is advisable to start at a lower temperature (e.g., 0 °C) and gradually warm the reaction mixture to room temperature or slightly above, monitoring the progress by Thin Layer Chromatography (TLC).
-
-
Choice of Acylating Agent:
-
Acyl chlorides are generally more reactive than anhydrides in Friedel-Crafts acylations. If you are using an anhydride, switching to the corresponding acyl chloride could improve your yield.
-
Q2: My Claisen condensation to produce a dichlorophenyl β-keto ester is not proceeding to completion, and I am recovering a significant amount of my starting ketone. What should I investigate?
A2: Incomplete conversion in a Claisen condensation often points to issues with enolate formation or the reaction equilibrium.
-
Base Selection and Strength:
-
The α-protons of the ketone are made more acidic by the carbonyl group, but the bulky and electron-withdrawing dichlorophenyl group can influence the ease of deprotonation. A strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is often required to irreversibly form the enolate.[4][9] If you are using a weaker base like an alkoxide, you may not be achieving a sufficient concentration of the enolate.
-
-
Driving the Equilibrium:
-
The Claisen condensation is a reversible reaction. To drive it to completion, the product β-keto ester, which is more acidic than the starting materials, is deprotonated by the base.[5] This requires using a stoichiometric amount of base. If you are using a catalytic amount of base, the equilibrium may not favor the product.
-
-
Solvent Choice:
-
The choice of solvent is crucial. Aprotic, non-polar solvents like tetrahydrofuran (THF) or diethyl ether are generally preferred for reactions involving strong bases like NaH and LDA.
-
Formation of Multiple Products and Byproducts
Q3: In my Friedel-Crafts acylation of 1,3-dichlorobenzene, I am observing multiple spots on my TLC plate. What are the possible byproducts?
A3: The formation of multiple products in the Friedel-Crafts acylation of dichlorobenzene is often due to a lack of regioselectivity and potential side reactions.
-
Isomeric Products:
-
The two chlorine atoms in 1,3-dichlorobenzene direct the incoming acyl group to the 2-, 4-, and 6-positions. This can lead to the formation of a mixture of isomers (e.g., 2,4-dichloro- and 2,6-dichlorophenyl ketoesters).[8] The ratio of these isomers is influenced by both electronic and steric factors. The 4-position is generally favored due to reduced steric hindrance.
-
-
Deacylation or Rearrangement:
-
Under harsh conditions (e.g., high temperatures, prolonged reaction times), the product can undergo deacylation or rearrangement, although this is less common than in Friedel-Crafts alkylations.[3]
-
Q4: My Claisen condensation is producing a significant amount of a byproduct that I suspect is from self-condensation of my ester. How can I minimize this?
A4: Self-condensation of the ester is a common side reaction in crossed Claisen condensations.
-
Reaction Conditions:
-
To favor the desired crossed condensation, slowly add the enolizable ketone to a solution of the non-enolizable ester (like diethyl oxalate) and the base. This ensures that the enolate reacts with the desired electrophile before it can react with another molecule of the ketone.
-
-
Choice of Reactants:
-
If possible, use a non-enolizable ester as the electrophile to prevent its self-condensation.
-
Experimental Protocols
Here are detailed, step-by-step methodologies for the two primary synthetic routes.
Protocol 1: Friedel-Crafts Acylation of 1,3-Dichlorobenzene
This protocol is a general guideline and may require optimization for your specific substrate and acylating agent.
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or a trap for HCl gas). Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Reagent Charging: To the flask, add 1,3-dichlorobenzene (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide).
-
Catalyst Addition: Cool the mixture in an ice bath (0 °C) and slowly add anhydrous aluminum chloride (AlCl₃) (1.1 - 1.5 eq) in portions.
-
Acylating Agent Addition: Add the acylating agent (e.g., ethyl malonyl chloride) (1.0 eq) dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.
-
Workup: Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization.[10]
Protocol 2: Claisen Condensation for Dichlorophenyl β-Keto Ester Synthesis
This protocol describes a general procedure for the condensation of a dichlorophenyl ketone with diethyl oxalate.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a suspension of sodium hydride (NaH) (1.1 eq) in anhydrous THF.
-
Enolate Formation: Cool the suspension to 0 °C and add a solution of the dichlorophenyl ketone (1.0 eq) in anhydrous THF dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Condensation: Cool the reaction mixture back to 0 °C and add diethyl oxalate (1.0 eq) dropwise.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir overnight. Monitor the progress by TLC.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
Data Presentation and Characterization
Table 1: Troubleshooting Common Issues in Dichlorophenyl Ketoester Synthesis
| Symptom | Potential Cause | Recommended Solution |
| Low or No Yield | Inactive catalyst (Friedel-Crafts) | Use fresh, anhydrous AlCl₃; ensure all glassware and solvents are dry.[6][7] |
| Insufficient base (Claisen) | Use a stoichiometric amount of a strong, non-nucleophilic base like NaH or LDA.[4][9] | |
| Deactivated aromatic ring | Increase catalyst loading and/or reaction temperature cautiously.[1][3] | |
| Multiple Products | Lack of regioselectivity (Friedel-Crafts) | Optimize reaction temperature and catalyst to favor the desired isomer; purification by chromatography is often necessary.[8] |
| Self-condensation (Claisen) | Slowly add the enolizable ketone to the non-enolizable ester and base. | |
| Product Decomposition | Harsh reaction conditions | Reduce reaction temperature and/or reaction time. |
Spectral Characterization Guide
Verifying the structure of your dichlorophenyl ketoester is crucial. Here are the expected spectral characteristics:
-
¹H NMR:
-
Aromatic protons will appear in the range of δ 7.0-8.0 ppm, with splitting patterns indicative of the substitution on the dichlorophenyl ring.
-
Protons alpha to the carbonyl groups will be deshielded. For a β-keto ester, you will typically see a methylene or methine group between the two carbonyls.
-
The ester alkyl group protons will be present (e.g., a quartet and a triplet for an ethyl ester).
-
-
¹³C NMR:
-
Two carbonyl carbons will be observed in the range of δ 160-200 ppm.
-
Aromatic carbons will appear between δ 120-140 ppm, with the carbons attached to chlorine showing characteristic shifts.
-
-
IR Spectroscopy:
-
Mass Spectrometry:
-
The molecular ion peak should be visible, and the isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1) will be a key indicator of your product's identity.[13][14][15]
-
Common fragmentation patterns include the loss of the alkoxy group from the ester and cleavage alpha to the carbonyl groups.
-
Visualizing the Process
Diagrams of Key Workflows and Mechanisms
Frequently Asked Questions (FAQs)
Q5: Can I use other Lewis acids besides AlCl₃ for the Friedel-Crafts acylation of dichlorobenzene?
A5: Yes, other Lewis acids such as ferric chloride (FeCl₃) or tin(IV) chloride (SnCl₄) can be used. However, for deactivated aromatic rings like dichlorobenzene, AlCl₃ is generally the most effective due to its high Lewis acidity.[1][16] You may need to screen different catalysts to find the optimal one for your specific reaction.
Q6: How do I choose the right solvent for my reaction?
A6: For Friedel-Crafts acylation, non-polar, aprotic solvents like dichloromethane (DCM), carbon disulfide (CS₂), or nitrobenzene are typically used.[8] For Claisen condensations with strong bases like NaH or LDA, anhydrous ethereal solvents such as THF or diethyl ether are the standard choices.
Q7: What are the key safety precautions I should take when running these reactions?
A7:
-
Friedel-Crafts Acylation:
-
Claisen Condensation:
-
Sodium hydride (NaH) is a flammable solid and reacts violently with water to produce hydrogen gas. Handle it under an inert atmosphere and use a mineral oil dispersion for easier handling.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
This technical support guide provides a comprehensive framework for optimizing the synthesis of dichlorophenyl ketoesters. By understanding the underlying principles and potential pitfalls of each synthetic route, you can troubleshoot effectively and achieve your desired results with greater efficiency and safety.
References
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Available from: [Link]
-
ResearchGate. Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. (2025). Available from: [Link]
-
Journal of the Chemical Society C. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. (1967). Available from: [Link]
-
The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available from: [Link]
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Available from: [Link]
-
Moroccan Journal of Chemistry. Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. (2015). Available from: [Link]
-
Alex Andonian. Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Available from: [Link]
-
ResearchGate. Optimization of the reaction conditions for Claisen-Schmidt condensation. Available from: [Link]
-
ResearchGate. Optimisation of Claisen-Schmidt condensation of acetophenone and benzaldehyde under various conditions. Available from: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). Available from: [Link]
-
DCM Shriram. Material Safety Data Sheet - Anhydrous Aluminium Chloride. Available from: [Link]
-
ACS Omega. Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. (2022). Available from: [Link]
-
Celon Pharma. Fast Claisen condensation reaction optimization in a continuous flow reactor. (2021). Available from: [Link]
-
ResearchGate. Calculated IR and observed FTIR spectra of (a) 2-(2,4-dichlorophenyl). Available from: [Link]
-
ScienceDirect. Infrared spectroscopy and ab initio computation in conformer determination of keto ester and diketo triphenylphosphonium ylides. (2009). Available from: [Link]
-
Quora. What happens if hydrated aluminium chloride is used in Friedel-Crafts reactions?. (2015). Available from: [Link]
-
Wikipedia. Friedel–Crafts reaction. Available from: [Link]
-
Pearson. Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons. Available from: [Link]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]
-
Ankara University. 3.3. CRYSTALLIZATION. Available from: [Link]
-
Claisen-Schmidt Condensation. Available from: [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]
-
Chemguide. THE REACTION OF ACYL CHLORIDES WITH BENZENE. Available from: [Link]
-
ResearchGate. 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... Available from: [Link]
-
Lab Alley. SAFETY DATA SHEET. (2025). Available from: [Link]
-
Carl ROTH. Safety Data Sheet: Aluminium chloride. Available from: [Link]
-
Scribd. Mass Spectrometry: Fragmentation Patterns. Available from: [Link]
-
YouTube. Claisen condensation of esters. (2020). Available from: [Link]
-
Organic Chemistry Portal. Claisen Condensation. Available from: [Link]
-
Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. (2024). Available from: [Link]
-
International Journal of Advanced Chemistry Research. Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. (2021). Available from: [Link]
-
OpenStax. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. (2023). Available from: [Link]
-
Thieme Connect. Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023). Available from: [Link]
-
Eurisotop. NMR Solvent data chart. Available from: [Link]
-
MCC Organic Chemistry. Infrared Spectra of Some Common Functional Groups. Available from: [Link]
-
Spectroscopy Online. The Carbonyl Group, Part I: Introduction. (2017). Available from: [Link]
-
PMC. A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (2019). Available from: [Link]
Sources
- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Claisen Condensation [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. dcmshriram.com [dcmshriram.com]
- 7. quora.com [quora.com]
- 8. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. esisresearch.org [esisresearch.org]
- 11. repositorio.uchile.cl [repositorio.uchile.cl]
- 12. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. media.laballey.com [media.laballey.com]
- 18. carlroth.com [carlroth.com]
How to minimize isomer formation in Friedel-Crafts acylation
Welcome to the Technical Support Center for Friedel-Crafts Acylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for minimizing isomer formation in this cornerstone of C-C bond formation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can confidently navigate the complexities of regioselectivity in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of isomer formation in Friedel-Crafts acylation?
A1: Isomer formation in Friedel-Crafts acylation is primarily governed by the directing effects of the substituents already present on the aromatic ring. Substituents are classified as either ortho-, para-directing or meta-directing based on their electronic properties. Activating groups, which donate electron density to the ring, direct incoming electrophiles to the ortho and para positions. Conversely, deactivating groups, which withdraw electron density, direct incoming electrophiles to the meta position.[1][2] The distribution between ortho and para isomers is further influenced by steric hindrance, reaction temperature, the choice of Lewis acid catalyst, and the solvent.[3][4]
Q2: Why does Friedel-Crafts acylation generally favor the para-isomer over the ortho-isomer, even with an ortho-, para-directing group?
A2: The preference for the para-isomer is largely due to steric hindrance.[3][4] The electrophile in Friedel-Crafts acylation is a bulky acylium ion-Lewis acid complex.[3] This bulkiness sterically hinders its approach to the ortho positions, which are adjacent to the existing substituent. The para position, being more sterically accessible, is therefore the preferred site of attack.[4]
Q3: Can isomerization of the product occur after the initial acylation?
A3: While less common than in Friedel-Crafts alkylation, product isomerization can occur under certain conditions, particularly at higher temperatures.[5][6] This is more likely if the reaction is allowed to proceed for extended periods at elevated temperatures, allowing for a thermodynamically controlled product distribution to be established.[5]
Q4: Does the acylating agent itself influence isomer distribution?
A4: The structure of the acylating agent can influence the steric environment of the reaction. A bulkier acylating agent will experience greater steric repulsion at the ortho position, thus increasing the preference for para-acylation. For instance, using a larger acyl chloride may lead to a higher para/ortho ratio compared to a smaller one.
Troubleshooting Guide: Minimizing Isomer Formation
This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on mechanistic principles.
Issue 1: An unacceptably high proportion of the ortho-isomer is being formed with an ortho-, para-directing substrate.
-
Underlying Cause: The reaction conditions may be favoring the kinetically controlled product, or the steric hindrance at the ortho position is not significant enough to strongly disfavor attack.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Generally, lower temperatures favor the formation of the kinetically controlled product.[7] However, in some cases, a moderate temperature increase can favor the thermodynamically more stable para isomer. It is recommended to run small-scale trials at different temperatures (e.g., 0 °C, room temperature, and slightly elevated) to determine the optimal condition for your specific substrate.[5][7]
-
Change the Lewis Acid Catalyst: The size of the Lewis acid catalyst can influence the steric bulk of the electrophilic complex. Experiment with different Lewis acids. While strong Lewis acids like AlCl₃ are common, you might find that a bulkier catalyst system enhances para-selectivity.[7]
-
Alter the Solvent: The polarity of the solvent can influence the reactivity of the electrophile and the stability of the reaction intermediates.[8][9] Non-polar solvents like carbon disulfide (CS₂) or dichloromethane are traditionally used.[7] In some cases, a more polar solvent like nitrobenzene can alter the product distribution, sometimes favoring the thermodynamically more stable isomer.[8]
-
Consider a Bulkier Acylating Agent: If your synthesis allows, using a bulkier acylating agent can increase steric hindrance at the ortho position, thereby favoring para substitution.[10]
-
Issue 2: A significant amount of the meta-isomer is observed with an ortho-, para-directing substrate.
-
Underlying Cause: This is an unusual outcome and may suggest an issue with the starting material or the reaction mechanism. It could also indicate that under harsh conditions, some degree of substrate or product isomerization is occurring.
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Ensure your aromatic substrate is pure and does not contain any meta-directing impurities.
-
Re-evaluate the Directing Group: Confirm that the substituent on your aromatic ring is indeed an ortho-, para-director.
-
Moderate Reaction Conditions: Extremely high temperatures or highly acidic conditions can sometimes lead to unexpected side reactions. Try running the reaction under milder conditions (lower temperature, less reactive Lewis acid).[6]
-
Issue 3: The reaction is sluggish at low temperatures, and increasing the temperature leads to more isomers.
-
Underlying Cause: This is a classic kinetic versus thermodynamic control dilemma.[5][6] The desired isomer may be the kinetic product, but the activation energy is too high at low temperatures.
-
Troubleshooting Steps:
-
Optimize the Catalyst: Instead of increasing the temperature, consider using a more active Lewis acid catalyst to facilitate the reaction at a lower temperature. However, be aware that stronger Lewis acids can sometimes decrease selectivity.[11] A careful balance is needed.
-
Incremental Temperature Increase: Slowly and carefully increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring the isomer ratio by techniques like GC or NMR.[6] This will help you find the "sweet spot" where the reaction proceeds at a reasonable rate without significant formation of the undesired isomer.
-
Change the Order of Addition: The "Perrier addition" procedure, where the aromatic substrate is added to a pre-formed complex of the acyl chloride and Lewis acid, can sometimes improve selectivity.[12]
-
Key Parameters Influencing Regioselectivity
The choice of experimental parameters is critical in directing the outcome of a Friedel-Crafts acylation.
| Parameter | Effect on Isomer Distribution | Rationale |
| Temperature | Lower temperatures often favor the kinetic product, while higher temperatures can lead to the thermodynamic product.[5][7] | At higher temperatures, the reaction can become reversible, allowing for isomerization to the more stable product.[6] |
| Lewis Acid Catalyst | The nature and stoichiometry of the Lewis acid can affect regioselectivity. Stronger Lewis acids can sometimes lead to different isomer ratios compared to milder ones.[3][11] | The Lewis acid complexes with the acylating agent to form the electrophile. The size and reactivity of this complex influence its ability to access sterically hindered positions.[3] |
| Solvent | The polarity of the solvent can influence the solubility of intermediates and the transition state energies, thereby affecting the product ratio.[8][13] | Non-polar solvents like CS₂ may favor kinetic control, while polar solvents like nitrobenzene can favor thermodynamic control in certain systems.[8] |
| Steric Hindrance | Increased steric bulk on either the substrate or the acylating agent generally leads to a higher proportion of the para-isomer.[4][10] | The bulky electrophile preferentially attacks the less sterically hindered para position.[4] |
Visualizing the Mechanistic Landscape
To better understand the factors at play, the following diagrams illustrate the core mechanism and the influences on regioselectivity.
Caption: Mechanism of Friedel-Crafts Acylation.
Caption: Steric hindrance favors para-substitution.
Experimental Protocol: Regioselective Acylation of Toluene
This protocol provides a general procedure for the acetylation of toluene, aiming to maximize the yield of the para-isomer, 4-methylacetophenone.
Materials:
-
Toluene (anhydrous)
-
Acetyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (concentrated)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Reflux condenser with a drying tube
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: In the round-bottom flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane. Cool the mixture to 0 °C using an ice bath.
-
Addition of Acetyl Chloride: In the addition funnel, prepare a solution of acetyl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred suspension of aluminum chloride at 0 °C.
-
Addition of Toluene: After the addition of acetyl chloride is complete, add a solution of toluene (1.2 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour. Monitor the progress of the reaction by TLC or GC analysis. If the reaction is sluggish, the ice bath can be removed, and the reaction can be allowed to proceed at room temperature.
-
Workup: Once the reaction is complete, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by distillation or column chromatography to isolate the desired 4-methylacetophenone isomer.
References
- Olah, G. A. (1963).
- BenchChem. (2025). A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance.
- BenchChem. (2025). Minimizing isomer formation during Versalide synthesis.
-
Chemistry Stack Exchange. (2020). Steric Effects in Friedel-Crafts Reactions. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]
-
Thieme E-Books & E-Journals. (n.d.). Application of the Catalytic Friedel-Crafts Acylation Reaction and Regioselectivity Correlations. Retrieved from [Link]
- Yadav, M., & Sharma, U. (2011). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Journal of Materials and Environmental Science, 2(4), 407-414.
-
Chad's Prep. (n.d.). EAS Friedel Crafts Alkylation and Acylation. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Managing Exothermic Reactions in Friedel-Crafts Acylation.
-
ResearchGate. (2025). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Friedel-Crafts Alkylation Temperature Control.
-
ReelMind.ai. (n.d.). Ortho/Para Directors: Navigating Organic Chemistry. Retrieved from [Link]
-
Study.com. (n.d.). Friedel-Crafts Reactions | Alkylation & Acylation - Lesson. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C. The reaction time was 3 hours. Retrieved from [Link]
- BenchChem. (2025). Troubleshooting low conversion rates in Friedel-Crafts acylation.
-
ACS Omega. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. Retrieved from [Link]
-
Reddit. (2023). Ortho vs. Para positioning of Substituent (FC-Acylation). Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from [Link]
-
PubMed Central. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. The reaction time was 3 hours. Retrieved from [Link]
- BenchChem. (2025). Troubleshooting common issues in the Friedel-Crafts acylation of dibenzothiophene.
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
RSC Publishing. (n.d.). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). Retrieved from [Link]
-
NCERT. (n.d.). Amines. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. Retrieved from [Link]
-
Advent Chembio. (n.d.). Buy Friedel-Crafts Acylation: Mechanism & Applications Online. Retrieved from [Link]
- MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene.
-
ResearchGate. (2025). The Friedel‐Crafts Acylation Reaction I. Substituent Effect in the Friedel‐Crafts Benzoylation of Toluene. Retrieved from [Link]
-
Journal of the Chemical Society, Transactions. (1914). XLV.—Acylation as influenced by steric hindrance: the action of acid anhydrides on 3 : 5-dinitro-p-aminophenol. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]
-
YouTube. (2017). Friedel-Crafts Acylation Example Problems. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Alkylation of Benzene by Acylation-Reduction. Retrieved from [Link]
-
ResearchGate. (2020). The effects of reaction temperature on the Friedel–Crafts alkylation.... Retrieved from [Link]
-
Reddit. (2022). under what conditions do friedel crafts acylation of benzene occur?. Retrieved from [Link]
-
StudySmarter. (2023). Friedel Crafts Acylation: Mechanism & Conditions. Retrieved from [Link]
-
YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reelmind.ai [reelmind.ai]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate
Welcome to the technical support center for Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate. This guide is designed for researchers, scientists, and drug development professionals who are working with this key chemical intermediate. Achieving high purity of this compound is critical for the success of subsequent synthetic steps and the reliability of experimental outcomes. This document provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis methods for this compound and the likely impurities?
The most common synthetic route to this compound is the Friedel-Crafts acylation of 1,2-dichlorobenzene with a derivative of glutaric acid, such as ethyl 5-chloro-5-oxovalerate, using a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2][3]
Understanding this synthesis is key to anticipating impurities:
-
Unreacted Starting Materials: Residual 1,2-dichlorobenzene and the glutaric acid derivative.
-
Isomeric Byproducts: Friedel-Crafts acylation of 1,2-dichlorobenzene can also produce the 5-(2,3-dichlorophenyl)-5-oxovalerate isomer, which can be difficult to separate.[2]
-
Hydrolysis Product: The corresponding carboxylic acid, 5-(3,4-dichlorophenyl)-5-oxovaleric acid, can form if moisture is present during the reaction or workup.
-
Catalyst Residues: Residual aluminum salts from the AlCl₃ catalyst.
-
Polymeric Materials: High reaction temperatures or concentrations can sometimes lead to the formation of polymeric byproducts.
Q2: Which purification technique is generally recommended: column chromatography or recrystallization?
The choice depends on the state of your crude product and the nature of the impurities.
-
Column Chromatography is the most versatile and widely used method, especially if the crude product is an oil or contains a complex mixture of impurities.[4][5] It excels at separating compounds with different polarities, such as the desired product from non-polar starting materials or more polar side products.
-
Recrystallization is an effective and scalable technique if your crude product is a solid with a moderate to high level of purity (>85-90%). It is particularly good at removing small amounts of impurities that have different solubility profiles from the main product. However, it is less effective for removing isomeric byproducts with very similar structures and solubilities.
Q3: How can I effectively monitor the purification process?
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification.[1][5]
-
Reaction Monitoring: Track the consumption of starting materials and the formation of the product.
-
Column Chromatography: Identify which fractions contain your pure product. A good solvent system for column chromatography should give your product an Rf value of approximately 0.2-0.4 on a TLC plate.[5]
-
Purity Assessment: A single, well-defined spot on a TLC plate (developed in multiple solvent systems) is a good indicator of purity.
Q4: What are the key physical properties of this compound?
While detailed physical properties can vary slightly, here are the key identifiers for this molecule:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄Cl₂O₃ |
| Molecular Weight | 289.15 g/mol |
| Appearance | Typically a brown or yellow oil, though it can sometimes be isolated as a low-melting solid.[4] |
| Boiling Point | High; not suitable for purification by distillation due to the potential for decomposition at elevated temperatures.[5] |
Purification Workflow Overview
This diagram outlines the general decision-making process for purifying the crude product.
Caption: General purification workflow for this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during purification.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. My crude product is a dark, non-pourable tar or oil. | • Residual AlCl₃ complexes: Incomplete hydrolysis during the aqueous workup.[1]• Polymerization: Side reactions occurring during the synthesis.• Residual high-boiling solvent: Incomplete removal of solvents like dichlorobenzene. | • Re-workup: Dissolve the crude material in ethyl acetate or dichloromethane (DCM), wash again with dilute HCl, then water and brine. Dry thoroughly over Na₂SO₄ or MgSO₄.• Trituration: Attempt to solidify the oil by stirring it vigorously with a non-polar solvent like hexanes or pentane. The desired product may precipitate as a solid.• Direct Chromatography: If the oil is soluble in a minimal amount of DCM or toluene, it can be directly loaded onto a silica gel column for purification. |
| 2. My compound streaks badly on the TLC plate. | • Acidic Impurities: The presence of the hydrolyzed carboxylic acid byproduct can interact strongly with the silica gel.• Overloading: Applying too much sample to the TLC plate. | • Modify the Eluent: Add a small amount (0.5-1%) of acetic acid to the TLC developing solvent to suppress the ionization of acidic impurities, leading to better spot shape.• Dilute the Sample: Ensure the spotting solution is not overly concentrated. |
| 3. During column chromatography, my product is not eluting. | • Eluent is not polar enough: The solvent system lacks the strength to move the compound down the column. | • Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent (e.g., increase ethyl acetate in a hexanes/ethyl acetate system). Perform this change slowly to avoid cracking the silica bed and compromising separation.[5] |
| 4. The separation between my product and an impurity is poor. | • Incorrect Solvent System: The chosen eluent does not provide sufficient selectivity between the two compounds.• Column Overload: Too much crude material was loaded onto the column for its size.• Poor Packing: The column was not packed uniformly, leading to channeling. | • Optimize Solvents: Switch to a different solvent system. For example, if hexanes/ethyl acetate fails, try a system of toluene/acetone or DCM/methanol.[6]• Reduce Load: Use a larger column or reduce the amount of material being purified. A general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight.[5]• Repack the Column: Ensure the silica gel is a uniform slurry, free of air bubbles. |
| 5. My compound "oils out" during recrystallization. | • Insoluble Impurities: Impurities can inhibit crystal lattice formation.• Cooling Too Rapidly: The solution becomes supersaturated too quickly.• Inappropriate Solvent: The compound's melting point may be lower than the boiling point of the solvent. | • Filter Hot: If impurities are present, perform a hot filtration to remove them before cooling.• Slow Cooling: Allow the flask to cool slowly to room temperature, then transfer to an ice bath. Insulating the flask can help.• Scratch/Seed: Scratch the inside of the flask with a glass rod at the solvent line or add a small seed crystal of the pure compound to induce crystallization.• Change Solvents: Select a lower-boiling point solvent or use a co-solvent system (e.g., dissolve in hot ethanol and add water dropwise until cloudy).[7] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is the most reliable method for obtaining high-purity this compound from a typical crude reaction mixture.
1. Preparation and Solvent System Selection: a. Analyze the crude material by TLC using a starting eluent of 9:1 Hexanes:Ethyl Acetate. b. Adjust the solvent ratio until the desired product has an Rf of ~0.3.[5] This will be your primary eluent. c. Prepare a less polar "loading eluent" (e.g., 19:1 Hexanes:Ethyl Acetate) and a more polar "flushing eluent" (e.g., 1:1 Hexanes:Ethyl Acetate).
2. Column Packing: a. Select a column of appropriate size (e.g., for 1-2 g of crude material, a 40-50 mm diameter column is suitable). b. Pack the column with silica gel (230-400 mesh) as a slurry in the loading eluent. Ensure the silica bed is flat, uniform, and free of air bubbles.[4]
3. Sample Loading: a. Dissolve the crude product (e.g., 1 g) in a minimal amount of dichloromethane or the eluent. b. Alternatively (for better resolution): Dissolve the crude product in a suitable solvent, add a small amount of silica gel (~2-3 times the mass of the crude product), and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection: a. Begin eluting with the primary eluent, collecting fractions (e.g., 15-20 mL per tube). b. Monitor the collected fractions by TLC. Spot multiple fractions per plate to identify where the product begins and ends. c. Combine all fractions that contain only the pure product.
5. Solvent Removal: a. Concentrate the combined pure fractions using a rotary evaporator at ~40°C. b. Place the resulting oil or solid under high vacuum for several hours to remove any residual solvent.
Protocol 2: Purification by Recrystallization
This method is ideal if the crude product is a solid and relatively clean.
1. Solvent Selection: a. Place a small amount of the crude solid into several test tubes. b. Add a small volume of different test solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate, hexanes/ethyl acetate mixture). c. The ideal solvent will dissolve the compound when hot but not when cold.[7] Ethanol or a mixture of ethanol and water is often a good starting point for moderately polar compounds.[8]
2. Dissolution: a. Place the crude solid in an Erlenmeyer flask with a stir bar. b. Add the chosen solvent portion-wise while heating the mixture to a gentle boil until the solid just dissolves. Avoid adding a large excess of solvent.
3. Crystallization: a. Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. b. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
4. Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of the cold recrystallization solvent to remove any soluble impurities adhering to the surface. c. Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Troubleshooting Chromatography Logic
This decision tree can help diagnose and solve common issues during column chromatography.
Caption: Decision tree for troubleshooting common column chromatography problems.
References
- Organic Syntheses Procedure, Org. Synth. 2011, 88, 237.
- Technical Support Center: Synthesis of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid, BenchChem.
- Effective methods for removing impurities from Ethyl 5-(4-nitrophenyl)
- Ethyl 5-(3,4-dichlorophenyl)
- Application Notes and Protocols for 5-(3,4-Dichlorophenyl)-5-oxovaleric acid, BenchChem.
- Identifying impurities in 5-(3,4-Dichlorophenyl)-5-oxovaleric acid samples, BenchChem.
- Solvents for Recrystallization, University of Rochester, Department of Chemistry.
- Friedel–Crafts Acyl
- Which sample solvents work best with normal-phase flash column chrom
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biotage.com [biotage.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Dealing with low reactivity of 1,2-dichlorobenzene in acylation
Welcome to the technical support center for navigating the challenges of acylating 1,2-dichlorobenzene. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with this notoriously unreactive substrate. Here, we will dissect the underlying chemical principles, troubleshoot common experimental hurdles, and provide actionable protocols to enhance your reaction success.
The Challenge: Understanding the Low Reactivity of 1,2-Dichlorobenzene
The core of the issue lies in the electronic properties of the starting material. 1,2-Dichlorobenzene is an electron-poor aromatic compound, which significantly hampers its ability to participate in electrophilic aromatic substitution (EAS) reactions like Friedel-Crafts acylation.[1] The two chlorine atoms are electron-withdrawing groups due to their high electronegativity, which deactivates the benzene ring.[2][3] This deactivation makes the ring less nucleophilic and therefore less likely to attack the electrophilic acylium ion that is central to the acylation process.[4][5][6]
Visualizing the Deactivating Effect
The chlorine atoms withdraw electron density from the aromatic ring through the sigma bond network (inductive effect), making the ring less reactive towards electrophiles.[3] Although they can donate electron density through resonance via their lone pairs, the inductive effect is stronger, leading to overall deactivation.[3]
Caption: Dominance of the inductive effect in 1,2-dichlorobenzene.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might be facing in the lab, providing direct answers and actionable advice.
Q1: My Friedel-Crafts acylation of 1,2-dichlorobenzene is not proceeding, or the yield is extremely low. What are the likely causes and how can I fix this?
A1: This is the most common issue and typically stems from several factors related to the deactivated nature of the substrate.
Possible Causes & Solutions:
-
Insufficient Catalyst Activity: Standard Lewis acids like AlCl₃ may not be potent enough under mild conditions.
-
Solution: Increase the amount of Lewis acid catalyst. For deactivated substrates, a stoichiometric amount or even an excess is often necessary because the ketone product can form a complex with the catalyst, effectively sequestering it.[7][8][9]
-
Alternative Catalysts: Consider using stronger Lewis acids or promoting the reaction with a co-catalyst. For instance, using a combination of a Lewis acid with a Brønsted acid can enhance electrophilicity. Some modern approaches even explore solid acid catalysts like zeolites, which can be more robust and reusable, although they may require higher temperatures.[10]
-
-
Inadequate Reaction Temperature: The activation energy for the acylation of a deactivated ring is high.
-
Solution: Gradually and carefully increase the reaction temperature. Monitoring the reaction by TLC or GC is crucial to find the optimal temperature that promotes the reaction without causing significant side product formation or decomposition.
-
-
Poor Solvent Choice: The solvent can significantly impact the reaction.
-
Solution: Use a solvent that is inert to the reaction conditions and can solubilize the reactants. Nitrobenzene has been historically used for acylating deactivated substrates, though its toxicity is a major drawback.[11][12] 1,2-dichloroethane is another common choice.[5] For greener alternatives, some research points to solvent-free conditions or the use of ionic liquids.[5][13]
-
Experimental Protocol: High-Temperature Acylation of 1,2-Dichlorobenzene
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (1.2 to 2.0 equivalents).
-
Solvent: Add a high-boiling inert solvent such as 1,2-dichlorobenzene itself (if used in excess) or nitrobenzene.
-
Acylating Agent: Slowly add the acyl chloride (1.0 equivalent) to the stirred suspension at 0-5°C.
-
Substrate Addition: After the initial exotherm subsides, add 1,2-dichlorobenzene (1.0 equivalent) dropwise.
-
Reaction: Slowly warm the mixture to the desired temperature (e.g., 80-140°C) and monitor the reaction progress.
-
Work-up: After completion, cool the reaction mixture and carefully quench it by pouring it onto a mixture of crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.[9]
-
Extraction & Purification: Extract the product with a suitable organic solvent, wash the organic layer, dry it over anhydrous sulfate, and purify by distillation or chromatography.
Q2: I am observing the formation of multiple isomers. How can I improve the regioselectivity of the acylation?
A2: The directing effects of the two chlorine atoms on 1,2-dichlorobenzene can lead to a mixture of products. While both are ortho, para-directing, the substitution pattern is influenced by both electronic and steric factors.
Understanding Directing Effects:
-
The primary substitution products are typically at the 3- and 4-positions relative to the chlorine atoms. Benzoylation of o-dichlorobenzene, for instance, mainly yields 3,4-dichlorobenzophenone.[11]
-
Steric hindrance from the adjacent chlorine atoms can disfavor substitution at certain positions.
Strategies for Improving Regioselectivity:
-
Catalyst Choice: The size and nature of the Lewis acid catalyst can influence the steric environment of the transition state. Experimenting with different catalysts (e.g., FeCl₃, ZnCl₂) might alter the isomeric ratio.
-
Temperature Control: Lowering the reaction temperature can sometimes favor the thermodynamically more stable isomer, though this will also decrease the reaction rate.
-
Bulky Acylating Agents: Using a sterically demanding acylating agent can enhance selectivity by favoring attack at the less hindered position.
| Catalyst | Typical Temperature Range (°C) | Potential Impact on Selectivity |
| AlCl₃ | 25 - 140 | Standard, may lead to isomer mixtures. |
| FeCl₃ | 50 - 160 | Can sometimes offer different selectivity.[14] |
| Zeolites | 150 - 200 | Shape-selectivity may favor certain isomers.[10] |
Q3: My reaction seems to stall after a certain point, and I have unreacted starting material even after prolonged reaction times. What could be the issue?
A3: This often points to catalyst deactivation.
Causes and Solutions:
-
Product Inhibition: As mentioned, the ketone product forms a stable complex with the Lewis acid, effectively removing the catalyst from the reaction.[7][9]
-
Solution: Ensure a stoichiometric or excess amount of the catalyst is used from the start.
-
-
Moisture Contamination: Lewis acids like AlCl₃ are extremely sensitive to moisture. Even trace amounts of water can hydrolyze the catalyst, rendering it inactive.
-
Solution: Use flame-dried glassware, anhydrous solvents, and high-purity, freshly opened or properly stored reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Visualizing the Troubleshooting Workflow
Caption: A logical approach to troubleshooting low-yield acylations.
Frequently Asked Questions (FAQs)
Q: Can I use an acid anhydride instead of an acyl chloride? A: Yes, acid anhydrides can be used as acylating agents in Friedel-Crafts reactions.[5][6] They are generally less reactive than acyl chlorides, so more forcing conditions (higher temperature, more catalyst) may be required. However, they can be advantageous in terms of handling and availability.
Q: Why is Friedel-Crafts acylation preferred over alkylation for introducing a carbon chain onto a deactivated ring? A: Friedel-Crafts acylation has two main advantages over alkylation:
-
No Poly-substitution: The acyl group is deactivating, which prevents the product from undergoing further acylation.[4][8][15] In contrast, an alkyl group is activating, often leading to multiple alkylations.[16]
-
No Carbocation Rearrangement: The acylium ion is resonance-stabilized and does not undergo rearrangement.[5][17] Alkylation reactions, which proceed through carbocations, are prone to rearrangements, leading to isomeric products.[17] The resulting ketone from acylation can then be reduced to the desired alkyl group using methods like the Clemmensen or Wolff-Kishner reduction.[8][18]
Q: Are there "greener" or more modern alternatives to the traditional AlCl₃-catalyzed reaction? A: Yes, significant research has been dedicated to developing more environmentally friendly acylation methods. These include:
-
Solid Acid Catalysts: Zeolites and ion-exchange resins can be used as reusable catalysts, often in solvent-free or continuous flow systems.[10]
-
Metal Triflates: Catalysts like erbium trifluoromethanesulfonate have been shown to be effective, sometimes under microwave irradiation.[5]
-
Catalyst-Free Methods: Under certain conditions, some reactions can be promoted by strong Brønsted acids like methanesulfonic acid, or even proceed autocatalytically where the generated HCl acts as a catalyst for electron-rich arenes.[13][19] However, these methods are generally not suitable for highly deactivated substrates like 1,2-dichlorobenzene without significant optimization.
Q: What is the expected major product for the acylation of 1,2-dichlorobenzene with acetyl chloride? A: The major product is expected to be 3,4-dichloroacetophenone, with 2,3-dichloroacetophenone as a potential minor isomer. The substitution occurs para to one chlorine and meta to the other, or ortho to one and meta to the other, with the para-directing influence generally being stronger and sterically more accessible.
References
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II. Retrieved from [Link]
-
La Salle University. (n.d.). Substituent Effects. Retrieved from [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Friedel−Crafts Acylation. Retrieved from [Link]
-
Fiveable. (n.d.). Substituent Effects in Electrophilic Substitutions. Organic Chemistry Class Notes. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]
-
UC Davis Chem. (2022). Substituent Effects in Aromatic Substitution I. Retrieved from [Link]
-
Wikipedia. (2024). Electrophilic aromatic substitution. Retrieved from [Link]
- Wilkinson, M. C. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 13(9), 2232–2235.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]
- Wang, X., et al. (2021). Autocatalytic Friedel‐Crafts Acylation of Arenes without Additional Catalyst and Additive. Chemistry – An Asian Journal, 16(5), 485-489.
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
- Aribert, N., et al. (2004). Cleaner Routes for Friedel-Crafts Acylation.
- BenchChem. (2025).
- BenchChem. (n.d.).
- Gore, P. H., & Hoskins, J. A. (1970). The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. Journal of the Chemical Society C: Organic, 517-521.
-
LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Clark, J. (n.d.). The Reaction of Acyl Chlorides with Benzene. Chemguide. Retrieved from [Link]
-
JoVE. (2025). Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. Retrieved from [Link]
- Brown, M. K., & Corresponding, J. S. (2010).
-
The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Acylated products using Dichloroacetylchloride. Retrieved from [Link]
- Gore, P. H. (1970). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C: Organic, 2251-2256.
-
LibreTexts Chemistry. (2023). Friedel-Crafts Reactions. Retrieved from [Link]
-
MDPI. (2023). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 3. www1.lasalle.edu [www1.lasalle.edu]
- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. byjus.com [byjus.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 12. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. youtube.com [youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. youtube.com [youtube.com]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for the Synthesis of Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate
Welcome to the dedicated support center for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate. This resource is designed to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) related to catalyst selection and optimization for this specific synthesis.
The synthesis of this compound is most commonly achieved through a Friedel-Crafts acylation reaction.[1][2] This involves the reaction of 1,2-dichlorobenzene with a suitable acylating agent, such as ethyl 5-chloro-5-oxovalerate or a related precursor, in the presence of a Lewis acid catalyst. The choice of catalyst is a critical parameter that significantly influences reaction yield, purity, and overall efficiency.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, with a focus on catalyst-related challenges.
Q1: My reaction yield is consistently low. What are the likely causes related to the catalyst?
A low yield in this Friedel-Crafts acylation is a common challenge, often linked to the deactivated nature of the 1,2-dichlorobenzene starting material. The two electron-withdrawing chlorine atoms on the aromatic ring make it less reactive towards electrophilic substitution.[2] Several catalyst-related factors can exacerbate this issue:
-
Catalyst Inactivity: The most frequently used Lewis acid catalyst, aluminum chloride (AlCl₃), is extremely sensitive to moisture.[3][4] Any water present in the glassware, solvents, or reagents will react with and deactivate the catalyst. It is crucial to use anhydrous conditions and fresh, high-purity AlCl₃.
-
Insufficient Catalyst Loading: Unlike many other catalytic reactions, Friedel-Crafts acylation often requires stoichiometric or even excess amounts of the Lewis acid catalyst.[5][6] This is because the ketone product forms a stable complex with the catalyst, effectively removing it from the catalytic cycle.[6][7] For a deactivated substrate like 1,2-dichlorobenzene, using an excess of the catalyst is often necessary to drive the reaction to completion.
-
Sub-optimal Catalyst Choice: While AlCl₃ is a powerful Lewis acid, it may not always be the optimal choice. For deactivated substrates, stronger Lewis acids or alternative catalytic systems might be more effective.[7]
Q2: I am observing the formation of multiple products and isomers. How can catalyst selection help improve selectivity?
The formation of isomeric byproducts, such as Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate, is a potential issue in the Friedel-Crafts acylation of 1,2-dichlorobenzene.[8] Catalyst choice can play a role in directing the regioselectivity of the reaction.
-
Steric Hindrance: The choice of a bulkier Lewis acid catalyst can sometimes favor substitution at the less sterically hindered position on the aromatic ring.
-
Shape-Selective Catalysts: For certain Friedel-Crafts acylations, solid acid catalysts like zeolites have demonstrated high selectivity for specific isomers.[9][10] The defined pore structure of these materials can control which isomer is preferentially formed.
Q3: Are there "greener" or more sustainable catalyst alternatives to aluminum chloride?
Traditional Friedel-Crafts acylation using stoichiometric amounts of AlCl₃ generates a significant amount of acidic waste during aqueous workup.[9] In recent years, there has been a considerable effort to develop more environmentally friendly catalytic systems.
-
Solid Acid Catalysts: Zeolites, sulfated zirconia, and certain clays (like Fe-K10 montmorillonite) have been successfully employed as reusable, heterogeneous catalysts for Friedel-Crafts acylation.[9][11] These can often be separated by simple filtration and reused, reducing waste.
-
Metal Triflates: Lanthanide and other metal triflates (e.g., hafnium triflate) have been shown to be effective catalysts for Friedel-Crafts acylation, sometimes in catalytic amounts.[12]
-
Ionic Liquids: Certain ionic liquids, particularly those based on chloroaluminates, can function as both the solvent and the catalyst, offering potential for recyclability.[9]
-
Metal Oxides: Zinc oxide (ZnO) has been reported as a reusable catalyst for the Friedel-Crafts acylation of various aromatic compounds under solvent-free conditions.[12][13]
Q4: My reaction is not proceeding even with an excess of fresh AlCl₃. What other experimental factors should I investigate?
If you have confirmed the activity and sufficient loading of your catalyst, other experimental parameters should be optimized:
-
Reaction Temperature: While higher temperatures can increase the reaction rate for deactivated substrates, they can also lead to the formation of side products and decomposition.[2][3] A careful optimization of the reaction temperature is necessary.
-
Purity of Reagents: The purity of both the 1,2-dichlorobenzene and the acylating agent is critical. Impurities can interfere with the catalyst and lead to unwanted side reactions.[4]
-
Solvent Choice: The choice of solvent can influence the solubility of the reactants and the activity of the catalyst. Anhydrous dichloromethane is a commonly used solvent for this reaction.[4]
Catalyst Performance Comparison
The following table provides a comparative overview of different catalysts that can be employed for the Friedel-Crafts acylation of dichlorobenzene, which is analogous to the synthesis of the target molecule.
| Catalyst System | Catalyst Loading | Typical Temperature (°C) | Reaction Time (h) | Solvent | Reported Yield (%) | Key Advantages & Disadvantages |
| Aluminum Chloride (AlCl₃) | Stoichiometric to Excess | 20 - Reflux | 1 - 6 | Dichloromethane, Dichlorobenzene | Generally Good to High | Advantages: High reactivity, readily available.[2][10] Disadvantages: Moisture sensitive, requires stoichiometric amounts, generates significant waste.[3][9] |
| Zeolite H-Beta | Catalytic | 180 | 4 | None | ~20% conversion, >88% para-selectivity | Advantages: Reusable, shape-selective, environmentally friendly.[10] Disadvantages: Requires higher temperatures, may have lower conversion rates for deactivated substrates.[11] |
| Hafnium Triflate (Hf(OTf)₄) / Triflic Acid (TfOH) | Catalytic | Varies | Varies | Varies | Good | Advantages: Can be used in catalytic amounts, often under milder conditions.[12] Disadvantages: Higher cost compared to AlCl₃. |
| Zinc Oxide (ZnO) | Catalytic | Room Temperature | Varies | Solvent-free | Good | Advantages: Reusable, mild reaction conditions, environmentally friendly.[12] Disadvantages: May have limited applicability for highly deactivated substrates. |
Note: The yields and conditions are illustrative and will vary based on the specific acylating agent and precise experimental setup.
Experimental Protocol: Synthesis of this compound using AlCl₃
This protocol is a representative example and may require optimization for specific laboratory conditions and reagent purity.
Materials:
-
1,2-Dichlorobenzene (anhydrous)
-
Ethyl 5-chloro-5-oxovalerate (or a suitable precursor like glutaric anhydride followed by esterification)
-
Aluminum Chloride (AlCl₃, anhydrous, >99%)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric Acid (HCl, concentrated)
-
Crushed Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 to 2.2 equivalents) in anhydrous dichloromethane.[2][5]
-
Cooling: Cool the suspension to 0-5 °C using an ice-water bath.
-
Acylating Agent Addition: Add a solution of ethyl 5-chloro-5-oxovalerate (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension, maintaining the internal temperature below 10 °C.[2]
-
Substrate Addition: After the addition of the acylating agent is complete, add 1,2-dichlorobenzene (1.0 to 1.2 equivalents) dropwise to the reaction mixture, again maintaining a low temperature.[2][10]
-
Reaction Progression: Once the additions are complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction may then be stirred at room temperature or gently refluxed (approx. 40 °C for DCM) for 2-6 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).[2]
-
Quenching: After the reaction is complete, cool the flask back down to 0-5 °C. In a separate large beaker, prepare a stirred mixture of crushed ice and concentrated HCl. Very slowly and carefully, pour the reaction mixture into the ice/HCl slurry to quench the reaction and hydrolyze the aluminum complex.[2][5]
-
Work-up and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two to three times with dichloromethane.[5][14]
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[5]
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford pure this compound.[1]
Visualizing the Process
Mechanism of Friedel-Crafts Acylation
The following diagram illustrates the fundamental steps of the Friedel-Crafts acylation mechanism.
Caption: Key steps in the AlCl₃-catalyzed Friedel-Crafts acylation.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence for diagnosing the cause of low product yield.
Caption: A decision tree for troubleshooting low yields in the synthesis.
References
- Benchchem. Troubleshooting low yield in Friedel-Crafts acylation reactions.
- Benchchem. Troubleshooting low yield in Friedel-Crafts acylation with Valeryl chloride.
- Benchchem. troubleshooting low yields in Friedel-Crafts acylation with 4-Nitrobenzoyl chloride.
- BYJU'S. Friedel Crafts Acylation And Alkylation Reaction.
- sathee jee. Friedel Crafts Reaction.
- Benchchem. Technical Support Center: Alternative Catalysts for Cleaner Friedel-Crafts Acylation.
- Chemguide. Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution.
- Benchchem. Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes.
- Benchchem. A Comparative Guide to Catalysts for the Friedel-Crafts Synthesis of Dichlorobenzophenones.
- Benchchem. An In-depth Technical Guide to the Synthesis of 5-(3,4-Dichlorophenyl)-5-oxovaleric Acid.
-
Wikipedia. Friedel–Crafts reaction. Available from: [Link]
- Benchchem. Technical Support Center: Synthesis of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid.
-
International Journal of Advanced Chemistry Research. Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Available from: [Link]
- Benchchem. identifying impurities in 5-(3,4-Dichlorophenyl)-5-oxovaleric acid samples.
-
Organic Syntheses Procedure. 1H-Indole-2-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemistryjournals.net [chemistryjournals.net]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
Overcoming challenges in the scale-up of Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate synthesis
Technical Support Center: Synthesis of Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this important chemical intermediate. Here, we address common challenges encountered during scale-up and provide practical, field-tested solutions and in-depth explanations to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for synthesizing this compound is the Friedel-Crafts acylation.[1] This electrophilic aromatic substitution reaction involves reacting 1,2-dichlorobenzene with an acylating agent, typically ethyl 5-chloro-5-oxovalerate or a precursor like glutaric anhydride followed by esterification, in the presence of a strong Lewis acid catalyst.[2][3]
Q2: Why is a stoichiometric excess of the Lewis acid catalyst, such as aluminum chloride (AlCl₃), required for this reaction?
A key characteristic of the Friedel-Crafts acylation is that the Lewis acid catalyst (e.g., AlCl₃) complexes with the carbonyl group of the newly formed ketone product.[2][4] This complex is quite stable and effectively deactivates the catalyst, preventing it from participating further in the reaction.[5] Consequently, at least one equivalent of the catalyst is consumed for every equivalent of product formed. To drive the reaction to completion, especially with a deactivated substrate, a stoichiometric or even greater amount of the catalyst is necessary.[2]
Q3: What are the main safety concerns associated with this synthesis?
There are several critical safety precautions to observe:
-
Moisture Sensitivity: Anhydrous aluminum chloride reacts violently with water, releasing heat and hydrochloric acid (HCl) gas. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[2][6]
-
Corrosive Reagents and Byproducts: The reaction generates HCl gas, which is corrosive and toxic. The entire procedure, including the quench, must be performed in a well-ventilated fume hood.[6]
-
Exothermic Reaction: The reaction, particularly the initial addition of the catalyst and the final quenching step, is highly exothermic. Proper temperature control using an ice bath is crucial to prevent runaway reactions.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and chemical-resistant gloves.[7]
Q4: What makes the scale-up of this particular synthesis challenging?
Scaling up this Friedel-Crafts acylation presents several challenges:
-
Deactivated Substrate: 1,2-dichlorobenzene is an electron-poor aromatic ring due to the two electron-withdrawing chlorine atoms. This deactivation makes it less nucleophilic and thus less reactive towards electrophilic aromatic substitution, requiring more forceful conditions (e.g., excess catalyst, higher temperatures) which can be difficult to manage on a larger scale.[2]
-
Heat Management: The exothermic nature of the reaction is more difficult to control in larger vessels, posing a significant safety risk if not managed with appropriate cooling systems.
-
Reagent Handling: Handling large quantities of highly reactive and moisture-sensitive AlCl₃ requires specialized equipment and procedures.
-
Workup and Waste: The aqueous workup generates a large volume of acidic waste containing aluminum salts, which requires proper neutralization and disposal.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis in a question-and-answer format.
Q1: My reaction yield is extremely low, or the starting material remains unconsumed. What went wrong?
This is a common issue, primarily stemming from the deactivated nature of the 1,2-dichlorobenzene substrate and the sensitivity of the catalyst.[2]
-
Probable Cause 1: Inactive Catalyst. Aluminum chloride is extremely hygroscopic. Any exposure to atmospheric moisture will deactivate it.
-
Solution: Use a fresh, unopened container of high-purity, anhydrous AlCl₃. Ensure all glassware is oven- or flame-dried immediately before use and the reaction is run under a dry, inert atmosphere (N₂ or Ar). Solvents must be rigorously dried.[2]
-
-
Probable Cause 2: Insufficient Catalyst. As the product forms a complex with AlCl₃, a molar ratio of at least 2.0-2.5 equivalents of catalyst relative to the limiting reagent is often required.[2]
-
Solution: Verify your stoichiometric calculations and ensure a sufficient excess of AlCl₃ is used.
-
-
Probable Cause 3: Inadequate Temperature. While initial addition should be cold to control the exotherm, the reaction may require heating to proceed at a reasonable rate due to the deactivated ring.
-
Solution: After the initial controlled addition of reagents at 0-5 °C, allow the mixture to warm to room temperature and then gently heat to reflux (e.g., ~40 °C for dichloromethane) for several hours.[2] Monitor the reaction progress by TLC or HPLC.
-
Q2: My final product is contaminated with an isomeric impurity. How can I improve regioselectivity?
Friedel-Crafts acylation on a substituted benzene ring can lead to a mixture of positional isomers. For 1,2-dichlorobenzene, acylation can occur at positions 4 or 3.
-
Probable Cause: Reaction Conditions Favoring Mixed Isomer Formation. The choice of solvent and temperature can influence the ratio of kinetic versus thermodynamic products.[3]
-
Solution: While the 4-position is generally favored due to steric and electronic effects, optimizing reaction conditions can improve selectivity. Running the reaction at a lower temperature for a longer duration may favor the formation of the thermodynamically more stable isomer. The solvent can also play a crucial role; less polar solvents like dichloroethane or carbon disulfide often provide different selectivity compared to more polar ones like nitrobenzene.[3] A systematic study of temperature and solvent may be necessary to optimize for the desired isomer.
-
Q3: During the aqueous workup, I'm struggling with emulsions or product loss to the aqueous layer. What can I do?
This typically happens due to incomplete hydrolysis of the aluminum-ketone complex or the formation of aluminum hydroxide precipitates.
-
Probable Cause: Improper Quenching. Simply adding water is often insufficient and can lead to the formation of gelatinous aluminum hydroxide.
-
Solution: The workup must be performed by very slowly and carefully pouring the reaction mixture into a vigorously stirred slurry of crushed ice and concentrated hydrochloric acid.[2][3] The acid ensures that aluminum salts remain dissolved as soluble chloro-complexes and breaks up the product-catalyst complex, facilitating the transfer of the organic product into the extraction solvent. Using a separatory funnel with gentle inversions can help break emulsions. If an emulsion persists, adding brine can help separate the layers.
-
Q4: The crude product is a dark, oily residue that is difficult to purify. How can I obtain a clean product?
The formation of dark, polymeric byproducts can occur if the reaction temperature is too high or if there are impurities in the starting materials.
-
Probable Cause: Overheating or Impurities. High temperatures can lead to charring and side reactions.
-
Solution 1 (Purification): For purification, column chromatography on silica gel is an effective method to separate the desired product from colored impurities and isomers.[3]
-
Solution 2 (Recrystallization): If the product is a solid, recrystallization from a suitable solvent system (e.g., toluene, or an ethanol/water mixture) can be a highly effective and scalable purification method.[2][8]
-
Solution 3 (Prevention): Maintain strict temperature control throughout the reaction. Ensure the purity of the 1,2-dichlorobenzene and acylating agent before starting.
-
| Problem | Probable Cause | Recommended Solution |
| Low/No Conversion | Inactive (wet) AlCl₃ | Use fresh, anhydrous AlCl₃; ensure dry glassware and solvents.[2] |
| Insufficient AlCl₃ | Use a stoichiometric excess (e.g., 2.0-2.5 equivalents).[2] | |
| Isomeric Impurities | Non-optimized reaction conditions | Experiment with lower temperatures and different solvents to improve regioselectivity.[3] |
| Difficult Workup | Incomplete hydrolysis of Al-complex | Quench by adding reaction mixture to an ice/conc. HCl slurry with vigorous stirring.[2][3] |
| Dark/Oily Product | Overheating or impure reagents | Use strict temperature control; purify by column chromatography or recrystallization.[3][8] |
| Table 1: Summary of common troubleshooting issues and solutions. |
Experimental Protocols & Data
Protocol 1: Synthesis of this compound
This protocol is a representative procedure based on established Friedel-Crafts acylation methodologies.[2][6]
Materials:
-
1,2-Dichlorobenzene (anhydrous)
-
Ethyl 5-chloro-5-oxovalerate
-
Aluminum Chloride (AlCl₃, anhydrous, powder)
-
Dichloromethane (DCM, anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Reagent Charging: Under a positive pressure of inert gas, charge the flask with anhydrous DCM, followed by 1,2-dichlorobenzene (1.1 eq). Cool the mixture to 0-5 °C using an ice bath.
-
Catalyst Addition: Slowly and in portions, add anhydrous aluminum chloride (2.2 eq) to the stirred solution. Ensure the internal temperature does not exceed 10 °C.
-
Acylating Agent Addition: Once the catalyst is fully added, add ethyl 5-chloro-5-oxovalerate (1.0 eq) dropwise from the addition funnel over 30-60 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (~40 °C) and stir for 4-6 hours. Monitor the reaction's progress via TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
Quenching: Once the reaction is complete, cool the flask back down to 0-5 °C. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and concentrated HCl. Very slowly and carefully, pour the reaction mixture into the ice/HCl slurry.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (caution: gas evolution), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
| Parameter | Typical Value/Condition | Rationale |
| Solvent | Dichloromethane (DCM) | Anhydrous, inert, and has a low boiling point for easy removal. |
| Temperature | 0-5 °C (addition), then reflux | Controls initial exotherm; heating is required to drive the reaction with a deactivated ring.[2] |
| AlCl₃ Stoichiometry | 2.0 - 2.5 equivalents | To compensate for complexation with the product ketone.[2] |
| Reaction Time | 4 - 6 hours | Should be optimized based on reaction monitoring (TLC/HPLC). |
| Table 2: Typical reaction parameters for lab-scale synthesis. |
Visualized Workflows and Mechanisms
Reaction Mechanism
The synthesis proceeds via a classic electrophilic aromatic substitution mechanism.
Caption: Troubleshooting workflow for the synthesis.
References
-
Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. ResearchGate. [Link]
-
University of Calgary. Ch12: Friedel-Crafts limitations. [Link]
-
Organic Syntheses. 1H-Indole-2-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
- Asian Journal of Chemistry. An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Vol. 24, No. 3 (2012), 1409-1410.
-
Chemistry LibreTexts. 15.12: Limitations of Friedel-Crafts Alkylations. [Link]
-
National Institutes of Health (NIH). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]
-
Master Organic Chemistry. Friedel-Crafts acylation of aromatic groups to give ketones. [Link]
-
RSC Publishing. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
L.S. College, Muzaffarpur. Friedel–Crafts reaction. [Link]
Sources
- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Batch-to-batch variability of Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate and its impact
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate (CAS No. 342636-46-8). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this key intermediate in their synthetic workflows. Batch-to-batch variability of starting materials is a critical challenge in chemical synthesis, impacting reaction efficiency, impurity profiles, and the reproducibility of results. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate issues arising from the variability of this reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chemical building block used in organic and medicinal chemistry.[1] Its structure, featuring a dichlorophenyl ring attached to a keto-ester chain, makes it a versatile precursor for synthesizing more complex molecules, particularly heterocyclic compounds and novel drug candidates.[2] The dichlorophenyl moiety is a common feature in many biologically active molecules, including potential anticancer agents and kinase inhibitors.[2]
Q2: What are the primary causes of batch-to-batch variability in this compound?
Batch-to-batch variability typically originates from its synthesis, which is most commonly a Friedel-Crafts acylation reaction.[1][3] This type of reaction is known to be sensitive and can generate several process-related impurities. Key sources of variability include:
-
Incomplete Reactions: Leaving residual starting materials in the final product.
-
Side Reactions: Formation of isomeric byproducts due to substitution at different positions on the dichlorobenzene ring.[3]
-
Residual Solvents and Reagents: Trapped solvents or leftover catalysts (e.g., Lewis acids) from the workup and purification steps.[4]
-
Degradation: The keto-ester functionality may be susceptible to hydrolysis or other degradation pathways if not stored correctly.[5][6]
Q3: What are the most likely impurities I should be aware of in a new batch?
Based on the probable Friedel-Crafts synthetic route, the following impurities are most common:
| Impurity Type | Specific Example(s) | Source |
| Starting Materials | 1,2-Dichlorobenzene, Glutaric anhydride derivatives | Incomplete reaction during synthesis.[3] |
| Isomeric Byproducts | Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate | Friedel-Crafts acylation at the alternative ortho position on the 1,2-dichlorobenzene ring.[3] |
| Related Impurities | 5-(3,4-Dichlorophenyl)-5-oxovaleric acid | Incomplete esterification or hydrolysis of the final product. |
| Residual Solvents | Toluene, Dichloromethane, Ethyl acetate | Solvents used during reaction, extraction, or recrystallization.[7][8] |
Q4: How should I properly store this compound to ensure its stability?
To minimize degradation, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and strong oxidizing agents. For long-term storage, refrigeration is recommended. Some suppliers may even ship the product under cold-chain conditions to maintain its integrity.[9] Keto-esters can be susceptible to hydrolysis, so avoiding exposure to humid environments is critical.[5]
Troubleshooting Guide: Experimental Issues
This section addresses specific problems you may encounter during your experiments and provides a logical framework for troubleshooting.
Issue 1: My reaction yield is significantly lower with a new batch of this compound.
Q: I've repeated a well-established reaction using a new lot of this starting material, and my yield has dropped by 40%. What could be the cause?
A: A significant drop in yield when changing batches is a classic sign of purity issues in the new lot. The problem can usually be traced to two main causes: a lower-than-stated purity of the main component or the presence of inhibiting impurities.
Troubleshooting Steps & Explanation:
-
Re-confirm Identity and Purity: Do not assume the Certificate of Analysis (CoA) is sufficient. The stated purity might be within specification, but the nature of the impurity could be the issue.
-
Action: Run a quick ¹H NMR spectrum of the new batch. Compare it to the spectrum of the old, "good" batch. Look for new signals, particularly in the aromatic region (which could indicate isomeric impurities) or unidentified peaks.[10]
-
Causality: Isomeric impurities, such as Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate, have the same molecular weight and may behave similarly in some analyses but could have different reactivity in your specific reaction.[3]
-
-
Assess for Catalyst-Poisoning Impurities: Many downstream reactions (e.g., palladium-catalyzed cross-couplings) are highly sensitive to impurities.
-
Action: Analyze the new batch using HPLC-UV to get a more accurate quantitative measure of purity and to detect non-volatile impurities that may not be obvious in NMR.[3][10]
-
Causality: Residual Lewis acids from the Friedel-Crafts synthesis or other inorganic salts can interfere with sensitive catalysts. Electron-rich or chelating impurities can bind to a metal center and deactivate it.
-
-
Consider the Impact of Water Content:
Issue 2: I am observing unexpected peaks in my analytical data (HPLC/LC-MS) after my reaction.
Q: My reaction crude shows my desired product, but also several new, unexpected peaks in the LC-MS that were not present when I used a previous batch of the starting material. What are they?
A: Unexpected downstream peaks often arise from impurities in the starting material that have undergone reaction alongside the main component.
Troubleshooting Steps & Explanation:
-
Analyze the Starting Material for Isomers: The most probable cause is the presence of an isomeric impurity in your starting this compound.
-
Action: Carefully re-examine the analytical data for the starting material. An isomer like Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate might co-elute or have a very similar retention time in some HPLC methods.[3] Use a high-resolution method if necessary.
-
Causality: The Friedel-Crafts acylation of 1,2-dichlorobenzene can yield both the desired 3,4-substituted product and the 2,3-substituted isomer.[3] This isomeric impurity will likely participate in your reaction, leading to an isomeric product that appears as a new peak in your LC-MS, often with the same mass as your desired product.
-
-
Look for Unreacted Starting Materials: Sometimes, impurities are simply unreacted materials from the synthesis of the keto-ester itself.
-
Action: Check your crude LC-MS data for masses corresponding to derivatives of 1,2-dichlorobenzene or glutaric anhydride.
-
Causality: If your reaction conditions are harsh, these simpler impurities might also react to form minor byproducts.
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scispace.com [scispace.com]
- 5. In vitro stability and in vivo pharmacokinetics of the novel ketogenic ester, bis hexanoyl (R)-1,3-butanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of ketone bodies in serum in dependence on storage time and storage temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 342636-46-8|this compound|BLDpharm [bldpharm.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Alternatives to Friedel-Crafts acylation for aryl ketone synthesis
For over a century, the Friedel-Crafts acylation has been a cornerstone of organic synthesis, providing a direct route to valuable aryl ketones. However, its reliance on stoichiometric, and often harsh, Lewis acid catalysts, coupled with limitations regarding substrate scope and regioselectivity, has driven the development of a diverse arsenal of alternative methodologies. This guide offers an in-depth comparison of the most prominent modern alternatives, providing researchers, scientists, and drug development professionals with the technical insights and practical data necessary to make informed decisions in their synthetic endeavors. We will move beyond a simple listing of reactions, delving into the mechanistic underpinnings and experimental nuances that define the utility of each approach.
The Enduring Legacy and Inherent Limitations of Friedel-Crafts Acylation
The traditional Friedel-Crafts acylation, involving the reaction of an arene with an acyl chloride or anhydride in the presence of a strong Lewis acid like aluminum chloride (AlCl₃), is lauded for its conceptual simplicity and the low cost of its reagents. The reaction proceeds via the formation of a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution.
However, the very factors that drive the reaction also impose significant constraints. The use of more than stoichiometric amounts of the Lewis acid is often necessary, as it complexes with the product ketone, deactivating it. This leads to substantial waste generation and challenging workups. Furthermore, the reaction is generally limited to electron-rich arenes and is incompatible with many functional groups that can coordinate to the Lewis acid. Deactivated arenes are poor substrates, and issues with regioselectivity (ortho- vs. para-acylation) are common. These limitations have spurred the development of milder, more selective, and functional group-tolerant alternatives.
A Comparative Overview of Modern Synthetic Strategies
This guide will explore the following key alternatives to Friedel-Crafts acylation, providing a detailed analysis of their mechanisms, substrate scope, and practical application, complete with experimental data and protocols.
| Method | Key Reagents | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantages | Key Disadvantages |
| Friedel-Crafts Acylation | Arene, Acyl Halide/Anhydride, Lewis Acid (e.g., AlCl₃) | 50-90 | 0.5-4 | 0 - 60 | Well-established, readily available reagents | Harsh conditions, large amount of acidic waste, limited to electron-rich arenes |
| Suzuki-Miyaura Coupling | Arylboronic Acid, Acyl Chloride/Anhydride, Palladium Catalyst, Base | 80-98 | 0.5-24 | 25 - 100 | Excellent functional group tolerance, high yields, mild conditions | Cost of palladium catalyst, sensitivity to air and moisture in some cases |
| Weinreb Ketone Synthesis | Weinreb-Nahm Amide, Grignard/Organolithium Reagent | 70-95 | 1-4 | -78 - 25 | Prevents over-addition to form tertiary alcohols, high yields | Requires pre-synthesis of the Weinreb-Nahm amide |
| Fries Rearrangement | Aryl Ester, Lewis Acid (e.g., AlCl₃) or Brønsted Acid | 40-80 | 1-12 | 25 - 160 | Utilizes readily available starting materials, good for hydroxyaryl ketones | Can result in mixtures of ortho and para isomers, requires acidic conditions |
| Houben-Hoesch Reaction | Electron-rich Arene, Nitrile, Lewis Acid, HCl | 50-85 | 2-24 | 0 - 25 | Good for the synthesis of polyhydroxyaryl ketones | Limited to electron-rich arenes, requires acidic conditions |
| Carbonylative Heck Reaction | Aryl Halide, Alkene, Carbon Monoxide, Palladium Catalyst, Base | 60-90 | 12-24 | 80 - 120 | Forms α,β-unsaturated ketones, good functional group tolerance | Requires handling of toxic carbon monoxide gas, can have regioselectivity issues |
| Organolithium/Carboxylic Acid | Carboxylic Acid, Organolithium Reagent | 60-90 | 1-3 | -78 - 25 | Direct conversion of carboxylic acids to ketones | Requires at least two equivalents of the organolithium reagent, cryogenic temperatures |
Palladium-Catalyzed Acyl Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, has been adapted for the synthesis of aryl ketones, offering a powerful alternative to traditional methods.[1] This reaction typically involves the palladium-catalyzed cross-coupling of an arylboronic acid with an acyl chloride or anhydride.[2]
Mechanistic Insight
The catalytic cycle of the acyl Suzuki-Miyaura coupling mirrors that of the standard Suzuki reaction, proceeding through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the acyl chloride, forming a Pd(II) acyl intermediate.
-
Transmetalation: The aryl group from the activated arylboronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base.
-
Reductive Elimination: The newly formed acyl and aryl ligands on the palladium center couple and are eliminated as the aryl ketone product, regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the acyl Suzuki-Miyaura coupling.
Experimental Protocol: Mechanochemical Synthesis of Benzophenone[3]
This protocol describes a solvent-free method for the Suzuki-Miyaura cross-coupling of benzoyl chloride and phenylboronic acid using mechanochemistry.
Materials:
-
Benzoyl chloride (1a)
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃HBF₄)
-
Potassium phosphate (K₃PO₄)
-
Stainless steel milling bowl (5 mL) with a stainless steel grinding ball (5 mm diameter)
-
Mixer mill (e.g., Retsch MM400)
Procedure:
-
To the stainless steel milling bowl, add benzoyl chloride (1a), phenylboronic acid (1.2 equiv), K₃PO₄ (1.0 equiv), Pd(OAc)₂ (5 mol%), and PCy₃HBF₄ (6 mol%).
-
Seal the milling bowl and place it in the mixer mill.
-
Mill the reaction mixture at an oscillating frequency of 30 Hz for 10-30 minutes.
-
After the reaction is complete, dissolve the solid residue in an appropriate organic solvent (e.g., ethyl acetate).
-
Filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford benzophenone.
Expected Yield: >95%
The Weinreb-Nahm Ketone Synthesis
The Weinreb-Nahm ketone synthesis is a highly reliable and versatile method that prevents the common problem of over-addition of organometallic reagents to form tertiary alcohols.[3] The reaction proceeds in two main stages: the formation of a stable N-methoxy-N-methylamide (Weinreb-Nahm amide) from a carboxylic acid derivative, followed by the addition of a Grignard or organolithium reagent.[4]
Mechanistic Advantage
The key to the success of the Weinreb-Nahm synthesis lies in the stability of the tetrahedral intermediate formed upon addition of the organometallic reagent. The N-methoxy-N-methylamino group chelates the metal ion (Mg or Li), stabilizing the intermediate and preventing the elimination of the alkoxy group and subsequent second addition of the nucleophile. The ketone is only liberated upon acidic workup.
Caption: Simplified workflow of the Weinreb-Nahm ketone synthesis.
Experimental Protocol: Synthesis of 4'-Methylacetophenone[6]
This protocol details the synthesis of 4'-methylacetophenone via the reaction of methylmagnesium bromide with the Weinreb amide of 4-methylbenzoic acid.
Part A: Synthesis of N-methoxy-N,4-dimethylbenzamide (Weinreb Amide)
Materials:
-
4-Methylbenzoyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) in DCM.
-
Cool the solution to 0 °C in an ice bath and slowly add pyridine (2.2 equiv).
-
Add 4-methylbenzoyl chloride (1.0 equiv) dropwise to the stirred solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with water and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the Weinreb amide.
Part B: Synthesis of 4'-Methylacetophenone
Materials:
-
N-methoxy-N,4-dimethylbenzamide
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated NH₄Cl solution
-
Diethyl ether
-
Anhydrous MgSO₄
Procedure:
-
Dissolve the Weinreb amide from Part A in anhydrous THF under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C.
-
Add methylmagnesium bromide (1.2 equiv) dropwise to the stirred solution.
-
Stir the reaction at 0 °C for 1 hour.
-
Quench the reaction by the slow addition of saturated NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography to afford 4'-methylacetophenone.
Expected Yield: ~94.5%
Fries Rearrangement
The Fries rearrangement is an intramolecular acylation reaction where an aryl ester is converted to a hydroxy aryl ketone in the presence of a Lewis or Brønsted acid catalyst. The reaction typically yields a mixture of ortho and para isomers, with the ratio being influenced by reaction conditions such as temperature and solvent.[5]
Mechanistic Pathway
The reaction is believed to proceed through the formation of an acylium ion intermediate. The Lewis acid coordinates to the carbonyl oxygen of the ester, facilitating the cleavage of the C-O bond to generate an acylium ion and a phenoxide-Lewis acid complex. The acylium ion then acts as an electrophile in an intramolecular Friedel-Crafts acylation of the phenoxide ring.
Caption: Mechanism of the Fries rearrangement.
Experimental Protocol: Synthesis of 4'-Hydroxyacetophenone from Phenyl Acetate[9]
This protocol describes the Fries rearrangement of phenyl acetate using trifluoromethanesulfonic acid as the catalyst.
Materials:
-
Phenyl acetate
-
Trifluoromethanesulfonic acid
-
Ice-water
-
Dichloromethane (DCM)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, add trifluoromethanesulfonic acid (0.5 mL) and cool to 0 °C in an ice bath.
-
To the cooled acid, add phenyl acetate (50 µL) and stir the mixture at 0 °C for 30 minutes.
-
Carefully and gradually add the contents of the flask to a mixture of ice-water (approx. 25 mL).
-
Allow the ice to melt and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic extracts and wash with saturated sodium chloride solution (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to isolate 4'-hydroxyacetophenone.
Houben-Hoesch Reaction
The Houben-Hoesch reaction is a method for the synthesis of aryl ketones from the reaction of an electron-rich arene with a nitrile in the presence of a Lewis acid and hydrogen chloride.[6] It can be considered a variation of the Friedel-Crafts acylation where the electrophile is generated from a nitrile.[7]
Mechanistic Considerations
The reaction begins with the activation of the nitrile by HCl and the Lewis acid to form a highly electrophilic nitrilium ion. This species then undergoes electrophilic aromatic substitution on the electron-rich aromatic ring to form a ketimine intermediate. Subsequent hydrolysis of the ketimine yields the desired aryl ketone.
Caption: Key steps in the Houben-Hoesch reaction.
Experimental Protocol: Synthesis of 2,4,6-Trihydroxyacetophenone from Phloroglucinol[10]
This protocol describes the synthesis of 2,4,6-trihydroxyacetophenone from the reaction of phloroglucinol with acetonitrile.
Materials:
-
Anhydrous phloroglucinol
-
Anhydrous acetonitrile
-
Anhydrous zinc chloride
-
Anhydrous diethyl ether
-
Dry hydrogen chloride gas
-
Ice
-
Dilute hydrochloric acid
Procedure:
-
In a three-necked flask equipped with a gas inlet tube, a reflux condenser, and a mechanical stirrer, place anhydrous phloroglucinol (1 equiv), anhydrous acetonitrile (1 equiv), and freshly fused, powdered zinc chloride (1 equiv) in anhydrous diethyl ether.
-
Cool the flask in an ice-salt bath and pass a rapid stream of dry hydrogen chloride gas through the stirred mixture for 2-4 hours.
-
Allow the mixture to stand overnight in a refrigerator.
-
Decant the ether and wash the solid ketimine hydrochloride product with anhydrous ether.
-
To hydrolyze the ketimine, add ice to the solid, followed by dilute hydrochloric acid.
-
Heat the mixture on a steam bath for 30 minutes with vigorous stirring.
-
Cool the mixture and collect the precipitated 2,4,6-trihydroxyacetophenone by filtration.
-
Wash the product with cold water and dry. Recrystallize from hot water if necessary.
Conclusion: Choosing the Right Tool for the Job
The synthesis of aryl ketones is a fundamental transformation in organic chemistry, and the modern synthetic chemist has a wide array of powerful tools at their disposal. While the Friedel-Crafts acylation remains a useful reaction in certain contexts, its limitations have been largely overcome by the development of milder, more versatile, and highly selective alternatives.
The choice of method will ultimately depend on the specific requirements of the synthesis, including the nature of the starting materials, the presence of other functional groups, and the desired scale of the reaction. For substrates with sensitive functional groups, palladium-catalyzed methods like the Suzuki-Miyaura coupling offer unparalleled tolerance. The Weinreb-Nahm synthesis provides a robust solution for preventing over-addition when using highly reactive organometallic reagents. The Fries and Houben-Hoesch reactions, while older, still offer efficient routes to specific classes of hydroxyaryl ketones.
By understanding the mechanistic principles and practical considerations of each of these alternatives, researchers can navigate the complexities of aryl ketone synthesis with greater precision and efficiency, paving the way for the discovery and development of new medicines, materials, and agrochemicals.
References
-
Zhang, J., Zhang, P., Ma, Y., & Szostak, M. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters, 24(12), 2338–2343. [Link]
- CN102942463A - Preparation method for benzophenone compound - Google Patents. (n.d.).
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Retrieved January 17, 2026, from [Link]
-
Acylative Suzuki-Miyaura cross-coupling reaction of acyl chlorides with... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
2,6-dihydroxyacetophenone. (n.d.). Organic Syntheses. Retrieved January 17, 2026, from [Link]
-
Preparation of benzophenone. (n.d.). PrepChem.com. Retrieved January 17, 2026, from [Link]
-
Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (2018). Molecules, 23(10), 2473. [Link]
- Schlosser, M. (Ed.). (2002). Organometallics in Synthesis: A Manual. Wiley.
-
Synthesis of chalcones via carbonylative Heck reaction using ex situ CO... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
- Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
-
Synthesis of aryl ketones by acylation of arenes. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
benzophenone. (n.d.). Organic Syntheses. Retrieved January 17, 2026, from [Link]
-
One-pot synthesis of E-chalcones using a multifunctional catalyst comprised of ruthenium nanoparticles and palladium N-heterocyc... (n.d.). RWTH Publications. Retrieved January 17, 2026, from [Link]
-
Hoesch reaction. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Synthesis of benzophenone. (2014, September 29). Chemistry Stack Exchange. [Link]
-
Mohammed, S. A., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2). [Link]
-
Comparison of the classical approaches to ketone synthesis with the... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Oxidation Reactions in Organic Synthesis. In Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed., Chapter 12). Springer.
- Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents (Vol. 1-3). Wiley.
- Knochel, P. (2016). Organometallic Chemistry for Organic Synthesis.
-
HOUBEN–HOESCH REACTION. (2020, May 14). B N College, Bhagalpur. [Link]
-
Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. (2023). Molecules, 28(17), 6265. [Link]
-
Heck Coupling Reaction of Iodobenzene and Styrene Using Supercritical Water in the Absence of a Catalyst. (n.d.). Scilit. Retrieved January 17, 2026, from [Link]
- Carey, F. A., & Sundberg, R. J. (2000). Advanced Organic Chemistry: Part B: Reactions and Synthesis (4th ed.).
-
14.2: Preparation of Phenyl Acetate and Its Conversion into 4-Hydroxyacetophenone. (n.d.). In Bookshelves. [Link]
- Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. Wiley.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.).
-
Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. (2022). Nature Communications, 13(1), 4118. [Link]
- Mundy, B. P., Ellerd, M. G., & Favaloro, F. G. (2005). Name Reactions and Reagents in Organic Synthesis. Wiley.
-
Synthesis steps. (2025, March 18). Reddit. [Link]
- Synthesis and Theoretical Study of Some 2,4,6 Trihydroxyacetophenone Schiff base Ligandes. (2014). Journal of University of Technology, 32(1), 1-10.
- Carey, F. A., & Sundberg, R. J. (2000). Advanced Organic Chemistry. Part B: Reactions and Synthesis.
- Schlosser, M. (Ed.). (2013). Organometallics in Synthesis: A Manual (2nd ed.).
-
The Hoesch Synthesis. (n.d.). Organic Reactions. Retrieved January 17, 2026, from [Link]
-
Palladium-Catalyzed Coupling Reactions: Carbonylative Heck Reactions To Give Chalcones. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
- Mundy, B. P., Ellerd, M. G., & Favaloro, F. G. (2005). Name Reactions and Reagents in Organic Synthesis.
- Solvent free synthesis of p-hydroxyacetophenone. (2015). Journal of Chemical and Pharmaceutical Research, 7(9), 727-731.
- Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. (2021).
- Herrmann, W. A. (Ed.). (1996). Synthetic Methods of Organometallic and Inorganic Chemistry.
- Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. (2024). Advanced Journal of Chemistry, Section A.
-
Weinreb ketone synthesis. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Heck Coupling Reaction of Iodobenzene and Styrene Using Supercritical Water in the Absence of a Catalyst. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Master Organic Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]
Sources
- 1. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Hoesch reaction - Wikipedia [en.wikipedia.org]
- 7. bncollegebgp.ac.in [bncollegebgp.ac.in]
A Comparative Guide to the Synthetic Routes of Dichlorophenyl-Containing Compounds
An In-Depth Technical Guide
The dichlorophenyl moiety is a ubiquitous structural motif in a vast array of functional molecules, from life-saving pharmaceuticals and high-performance agrochemicals to advanced materials. Its presence significantly influences a molecule's lipophilicity, metabolic stability, and electronic properties. Consequently, the efficient and selective synthesis of dichlorophenyl-containing compounds is a critical focus for researchers in both academic and industrial settings. This guide provides a comparative analysis of the primary synthetic strategies, delving into the mechanistic underpinnings, practical advantages and limitations, and supporting experimental data for each route.
Core Synthetic Strategies: An Overview
The synthesis of dichlorophenyl-containing molecules can be broadly categorized into three main approaches:
-
Route A: Introduction of Chlorine Atoms: These methods involve the direct installation of one or more chlorine atoms onto an existing aromatic ring.
-
Route B: Formation of Carbon-Nitrogen (C-N) Bonds: These routes are essential for synthesizing dichlorophenylamines and related heterocycles, which are prevalent in pharmaceuticals.
-
Route C: Formation of Carbon-Carbon (C-C) Bonds: These strategies are employed to construct more complex molecular architectures by coupling the dichlorophenyl group to other organic fragments.
This guide will dissect each of these strategies, providing a clear rationale for procedural choices and a comparative framework for selecting the optimal route for a given target molecule.
Route A: Introduction of Chlorine Atoms
The direct installation of chlorine onto an aromatic scaffold is one of the most straightforward conceptual approaches. The two principal methods are direct electrophilic chlorination and the Sandmeyer reaction.
A.1. Direct Electrophilic Chlorination
This method involves the reaction of an aromatic compound with a chlorinating agent, often in the presence of a Lewis acid catalyst.
Mechanistic Insight: The catalyst, such as ferric chloride (FeCl₃) or titanium tetrachloride (TiCl₄), polarizes the Cl-Cl bond, generating a potent electrophile ("Cl⁺") that attacks the electron-rich aromatic ring.[1] The regioselectivity is governed by the electronic nature of the substituents already present on the ring.
Application & Comparison: This approach is commonly used in bulk chemical production. For example, a major commercial route to the herbicide 2,4-D (2,4-dichlorophenoxyacetic acid) involves the chlorination of phenol to form 2,4-dichlorophenol, which is then condensed with chloroacetic acid.[2] An alternative, often preferred for laboratory scale, is the chlorination of phenoxyacetic acid itself, which avoids handling the highly toxic 2,4-dichlorophenol.[3]
-
Advantages: Cost-effective for large-scale synthesis due to inexpensive reagents. Can be a high-yielding, one-step process.
-
Disadvantages: Often suffers from poor regioselectivity, leading to mixtures of isomers that require purification. The reaction can be difficult to control, potentially leading to over-chlorination.[4] The catalysts can be harsh and require quenching and removal, generating significant waste.[1]
A.2. The Sandmeyer Reaction
The Sandmeyer reaction is a powerful and versatile method for introducing a range of substituents, including chlorine, onto an aromatic ring by displacing a diazonium salt.[5][6]
Mechanistic Insight: The reaction begins with the diazotization of a primary aromatic amine (e.g., a dichloroaniline) with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt.[7] This salt is then treated with a copper(I) chloride (CuCl) catalyst. The mechanism is believed to proceed via a single-electron transfer from Cu(I) to the diazonium salt, generating an aryl radical, nitrogen gas, and a Cu(II) species.[8] The chlorine is then transferred from the Cu(II) complex to the aryl radical, regenerating the Cu(I) catalyst.
Caption: The two-stage mechanism of the Sandmeyer reaction.
Application & Comparison: This method is exceptionally useful when the desired substitution pattern is not accessible through direct chlorination or when the starting material is a readily available amine. It offers excellent regiochemical control, as the position of the incoming chlorine atom is predetermined by the position of the amino group on the starting material. A modified Sandmeyer reaction is used to synthesize 1-bromo-3,5-dichlorobenzene from 3,5-dichlorophenylhydrazine.[7]
-
Advantages: Excellent regioselectivity.[5] Wide substrate scope and tolerance for various functional groups. Milder conditions compared to some direct chlorination methods.
-
Disadvantages: Requires a multi-step process (amine → diazonium salt → halide). Diazonium salts can be unstable and potentially explosive, requiring careful temperature control (typically 0-5 °C).[7]
| Feature | Direct Electrophilic Chlorination | Sandmeyer Reaction |
| Starting Material | Aromatic Ring (e.g., Phenol) | Aromatic Amine |
| Regioselectivity | Moderate to Poor | Excellent |
| Key Reagents | Cl₂, Lewis Acid (e.g., FeCl₃) | NaNO₂, H⁺, CuCl |
| Conditions | Often harsh, catalyst required | Milder, but requires low temp. |
| Key Advantage | Cost-effective, simple process | High regiochemical control |
| Key Disadvantage | Isomer mixtures, over-reaction | Unstable intermediates |
Route B: Formation of Carbon-Nitrogen (C-N) Bonds
The synthesis of N-aryl compounds containing the dichlorophenyl scaffold is of paramount importance in medicinal chemistry. Key intermediates like 1-(2,3-dichlorophenyl)piperazine are precursors to major drugs like the antipsychotic aripiprazole.[9][10]
B.1. Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines over the past few decades.[11][12] It allows for the formation of a C-N bond between an aryl halide (e.g., a dichlorobromobenzene) and an amine.
Mechanistic Insight: The reaction proceeds through a catalytic cycle involving a Pd(0) active species. The cycle consists of three key steps: (1) Oxidative Addition of the aryl halide to the Pd(0) center to form a Pd(II) complex; (2) Amine Coordination and Deprotonation by a base to form a palladium-amido complex; and (3) Reductive Elimination to form the C-N bond and regenerate the Pd(0) catalyst.[13][14] The choice of ligand (typically bulky, electron-rich phosphines) is critical for the reaction's success.[14]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Application & Comparison: While extremely powerful, the industrial application of this method can be limited by the high cost of palladium catalysts and specialized ligands.[9] For the synthesis of 2,3-dichlorophenylpiperazine, a common industrial method involves the direct cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine.[15][16] However, this older method often requires long reaction times and high temperatures, and can result in lower yields.[16] A newer approach uses a cheaper copper iodide (CuI) catalyst with proline as a ligand, offering a more cost-effective, albeit lower-yielding (20%), alternative to palladium.[9][17]
-
Advantages: Broad substrate scope, high functional group tolerance, generally high yields, and relatively mild conditions.
-
Disadvantages: High cost of palladium catalysts and ligands. Sensitivity to air and moisture can be a concern for some catalyst systems.
B.2. Classical Nucleophilic Substitution & Cyclization
This traditional approach involves the reaction of a dichlorinated aniline with an alkylating agent containing leaving groups, leading to cyclization.
Application & Comparison: The synthesis of 1-(3,4-dichlorophenyl)piperazine can be achieved by reacting 3,4-dichloroaniline with bis(2-chloroethyl)amine hydrochloride in the presence of a base like potassium carbonate.[18] Similarly, 1-(2,3-dichlorophenyl)piperazine is prepared from 2,3-dichloroaniline.[15] These methods are often economically viable due to the low cost of the starting materials.
-
Advantages: Inexpensive starting materials and reagents. Straightforward, one-pot procedures.
-
Disadvantages: Often requires harsh conditions (high temperatures, long reaction times, e.g., 130-135 °C for 48h).[15] Yields can be variable and sometimes low (e.g., 28% for 1-(3,4-dichlorophenyl)piperazine).[18] May generate significant byproducts.
| Method | Buchwald-Hartwig Amination | Classical Cyclization | Copper-Catalyzed Amination |
| Catalyst | Palladium complex | None (base mediated) | Copper(I) Iodide |
| Conditions | Mild to moderate temp. | High temp. (e.g., >130 °C) | Moderate temp. |
| Reaction Time | Typically hours | Often >24 hours | Variable |
| Yield | Generally Good to Excellent | Low to Moderate (28-88%)[15][18] | Moderate (e.g., 20%)[17] |
| Cost | High (Catalyst & Ligand) | Low | Low to Moderate |
| Key Advantage | High efficiency & scope | Low reagent cost | Cheaper catalyst than Pd |
Route C: Formation of Carbon-Carbon (C-C) Bonds
The Suzuki-Miyaura coupling is the preeminent method for forming C-C bonds involving dichlorophenyl groups, typically by coupling a dichlorophenylboronic acid with an aryl or vinyl halide.
Mechanistic Insight: Similar to the Buchwald-Hartwig amination, the Suzuki coupling is a palladium-catalyzed reaction. The catalytic cycle involves: (1) Oxidative Addition of an organic halide to Pd(0); (2) Transmetalation , where the organic group from the organoboron compound is transferred to the palladium center, a step that requires activation by a base; and (3) Reductive Elimination , which forms the new C-C bond and regenerates the Pd(0) catalyst.[19]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application & Comparison: Dichlorophenylboronic acids, such as 3,5-dichlorophenylboronic acid, are key reagents in these couplings.[20] They are typically synthesized from the corresponding Grignard reagent (formed from a dichlorobromobenzene) and a borate ester like triisopropylborate, followed by hydrolysis.[20][21] The Suzuki reaction itself is highly versatile, allowing for the synthesis of complex biaryl structures. For instance, the reaction of 3,5-dichloro-1,2,4-thiadiazole with arylboronic acids can be controlled by temperature to achieve either mono- or di-arylation.[22]
-
Advantages: Extremely broad substrate scope and functional group tolerance.[19] Commercially available reagents and catalysts. High yields are common. Organoboron reagents are generally stable and have low toxicity.
-
Disadvantages: The synthesis of the required boronic acid adds an extra step. As with other palladium-catalyzed reactions, catalyst cost can be a factor.
Experimental Protocols
Protocol 1: Synthesis of 1-Bromo-3,5-dichlorobenzene via Modified Sandmeyer Reaction[7]
This protocol demonstrates the high regioselectivity of the Sandmeyer reaction.
-
Diazotization:
-
In a three-necked round-bottom flask, dissolve 3,5-dichlorophenylhydrazine (1 equivalent) in hydrobromic acid (48%, 3-4 equivalents).
-
Cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in deionized water.
-
Slowly add the sodium nitrite solution dropwise to the stirred hydrazine solution, maintaining the temperature between 0-5 °C over approximately 30 minutes.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) bromide (1.2 equivalents) in hydrobromic acid (48%).
-
Slowly add the freshly prepared diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Nitrogen gas evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Workup and Purification:
-
Extract the product into a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.
-
Purify the crude product by recrystallization from ethanol or isopropanol to yield 1-bromo-3,5-dichlorobenzene as a crystalline solid.
-
Protocol 2: Synthesis of 1-(2,3-Dichlorophenyl)piperazine via Classical Cyclization[15]
This protocol illustrates a cost-effective, albeit lengthy, classical synthesis.
-
Reaction Setup:
-
To a stirred solution of 2,3-dichloroaniline (1 eq.) and bis(2-chloroethyl)amine (1 eq.) in xylene, add p-toluenesulfonic acid (0.1 eq.) and tetrabutylammonium bromide (0.1 eq.).
-
-
Reaction Execution:
-
Heat the resulting reaction mixture to 130-135 °C for 48 hours.
-
Monitor the reaction for completion (e.g., by TLC or LC-MS).
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Adjust the pH of the solution to 6-7 with aqueous ammonia.
-
Extract the organic compounds with ethyl acetate.
-
Dry the combined organic layers with sodium sulfate and concentrate under reduced pressure to obtain the product. The reported yield for this procedure is 88%.[15]
-
Conclusion
The synthesis of dichlorophenyl-containing compounds relies on a well-established yet evolving toolbox of chemical reactions.
-
For introducing chlorine , the choice between direct chlorination and the Sandmeyer reaction is a trade-off between the low cost and simplicity of the former and the superior regiochemical control of the latter.
-
For C-N bond formation , modern palladium-catalyzed methods like the Buchwald-Hartwig amination offer unparalleled scope and efficiency, while classical cyclization and newer copper-catalyzed systems provide more economical, if sometimes less efficient, alternatives for industrial applications.
-
For C-C bond construction , the Suzuki-Miyaura coupling remains the gold standard due to its exceptional versatility and functional group tolerance.
The optimal synthetic route depends on a careful analysis of factors including the desired regiochemistry, substrate complexity, functional group compatibility, and economic constraints of the project. As catalyst technology continues to advance, the efficiency, cost-effectiveness, and environmental footprint of these critical transformations will undoubtedly continue to improve.
References
- ChemicalBook. 2,6-Dichlorophenylacetic acid synthesis.
- ChemicalBook. 1-(2,3-Dichlorophenyl)-piperazine synthesis.
- PrepChem.com. Synthesis of 1-(3,4-Dichlorophenyl)piperazine.
- Google Patents. EP2119697A1 - Process for preparing substituted biphenylanilides.
-
Buckles, R. E., & Wawzonek, S. (1948). Small scale synthesis of 2,4-dichlorophenoxyacetic acid. Journal of Chemical Education, 25(9), 514. Available from: [Link]
-
Hiji, M. F., Zheng, G., & Yuan, Q. (2007). Process development of the synthesis of 2, 3-dichlorophenylpiperazine. Journal of Beijing University of Chemical Technology, 34(4). Available from: [Link]
- OChem. 3,5-Dichlorophenylboronic Acid: Comprehensive Overview and Applications.
-
ResearchGate. Process development of the synthesis of 2, 3-dichlorophenylpiperazine. Available from: [Link]
- BenchChem. Application Notes and Protocols: Synthesis of 1-Bromo-3,5-dichlorobenzene via a Modified Sandmeyer Reaction of 3,5.
-
Visser, J., et al. (2023). Process design for the production of 2,4-dichlorophenoxyacetic acid. ResearchGate. Available from: [Link]
- Google Patents. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound.
-
ACS Publications. Small scale synthesis of 2,4-dichlorophenoxyacetic acid. Journal of Chemical Education. Available from: [Link]
-
Patsnap. Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Wikipedia. Sandmeyer reaction. Available from: [Link]
-
Molbase. 3,5-dichlorophenylboric acid. Available from: [Link]
- L.S. College, Muzaffarpur. Sandmeyer reaction.
-
Organic Syntheses. 4-Chlorophenylboronic acid. Available from: [Link]
-
BYJU'S. Sandmeyer Reaction Mechanism. Available from: [Link]
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available from: [Link]
-
Ruíz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11475. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
-
ResearchGate. Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. Available from: [Link]
-
Al-Amin, M., et al. (2012). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Heterocyclic Communications, 18(5-6), 227-234. Available from: [Link]
-
Robarge, M. J., et al. (2001). Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype. Journal of Medicinal Chemistry, 44(19), 3175-3186. Available from: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
-
The Organic Chemist. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available from: [Link]
-
Arya, B. D., Malik, N., & Sharma, R. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD, 1(1), 31-36. Available from: [Link]
-
de la Mora, M. A., et al. (2003). An Improved Synthesis of 5-(2,6-Dichlorophenyl)-2-(phenyl-thio)-6H-pyrimido[1,6-b]pyridazin-6-one (a VX-745 analog). Molecules, 8(3), 336-342. Available from: [Link]
-
Grunwald, M., et al. (2020). Suzuki-Miyaura reactions of 3,5-dichloro-2,4,6-trifluoropyridine. European Journal of Organic Chemistry, 2020(10), 1381-1392. Available from: [Link]
-
Canale, V., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7296. Available from: [Link]
-
Gutteridge, C. E., et al. (2015). Synthesis of Dichlorophenyl-, Cyanophenyl- and Quinolinyl-Substituted. Letters in Organic Chemistry, 12(6), 407-412. Available from: [Link]
-
ResearchGate. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl. Available from: [Link]
- Google Patents. US5279719A - Method for chlorination of methylated aromatic compounds.
-
ResearchGate. Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. Available from: [Link]
- Google Patents. US3479409A - Process for the chlorination of aromatic compounds.
-
ResearchGate. Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy. Available from: [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 7, 1145-1172. Available from: [Link]
Sources
- 1. US5279719A - Method for chlorination of methylated aromatic compounds - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US3479409A - Process for the chlorination of aromatic compounds - Google Patents [patents.google.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. byjus.com [byjus.com]
- 9. researchgate.net [researchgate.net]
- 10. Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. research.rug.nl [research.rug.nl]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. 1-(2,3-Dichlorophenyl)-piperazine synthesis - chemicalbook [chemicalbook.com]
- 16. Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 17. researchgate.net [researchgate.net]
- 18. prepchem.com [prepchem.com]
- 19. wwjmrd.com [wwjmrd.com]
- 20. nbinno.com [nbinno.com]
- 21. EP2119697A1 - Process for preparing substituted biphenylanilides - Google Patents [patents.google.com]
- 22. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate vs other building blocks in drug discovery
An In-Depth Comparative Guide to Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate and Alternative Building Blocks in Drug Discovery
Introduction: The Strategic Role of Dichlorophenyl Moieties in Medicinal Chemistry
In the landscape of modern drug discovery, the selection of appropriate chemical building blocks is a cornerstone of successful lead generation and optimization. These foundational synthons provide the core scaffolds upon which molecular complexity and pharmacological activity are built. Among the vast arsenal of available intermediates, this compound stands out as a versatile and strategically valuable building block. Its structure, featuring a reactive keto-ester chain attached to a 3,4-dichlorophenyl ring, offers medicinal chemists a powerful tool for accessing diverse chemical matter.
The dichlorophenyl group is a privileged motif in numerous approved drugs and clinical candidates, prized for its ability to modulate physicochemical properties and engage in specific binding interactions within protein targets. The chlorine atoms enhance lipophilicity, which can improve membrane permeability, and can form critical halogen bonds with protein backbone atoms, thereby increasing binding affinity and selectivity.[1] This guide provides a comprehensive comparison of this compound with other key building blocks, offering field-proven insights, detailed experimental protocols, and supporting data to inform strategic decisions in drug development programs.
Physicochemical Profile and Synthetic Accessibility
This compound is a keto-ester characterized by a molecular formula of C₁₃H₁₄Cl₂O₃ and a molecular weight of 289.15 g/mol .[2] Its utility stems from the dual reactivity of the ketone and ethyl ester functionalities, which allow for a wide range of subsequent chemical modifications.
The primary route to its parent acid, 5-(3,4-dichlorophenyl)-5-oxovaleric acid, is the Friedel-Crafts acylation of 1,2-dichlorobenzene with glutaric anhydride.[3] This reaction, while straightforward in concept, presents challenges due to the deactivating effect of the two electron-withdrawing chlorine atoms on the aromatic ring.[3] Optimization often requires stoichiometric or excess amounts of a potent Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), and careful control of reaction conditions to achieve satisfactory yields.[3] The subsequent esterification to the ethyl ester is typically a standard Fischer esterification.
Caption: General workflow for the synthesis of this compound.
Comparative Analysis of Building Blocks
The strategic choice of a building block depends on the therapeutic target, desired physicochemical properties, and synthetic feasibility. Here, we compare this compound to several classes of alternatives.
| Building Block | Key Structural Features | Synthetic Accessibility | Reactivity & Applications | Rationale for Use |
| This compound | 3,4-Dichlorophenyl, Keto group, Ethyl ester, Flexible C4 linker | Moderate; Friedel-Crafts requires optimization due to deactivated ring.[3] | Versatile for heterocycle synthesis (e.g., pyridazinones), linker modification, and amide formation. Used as a scaffold for kinase inhibitors and anticancer agents.[4] | Established pharmacophore; offers multiple points for diversification. |
| Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate | 2,3-Dichlorophenyl isomer.[5] | Similar to 3,4-isomer, but steric hindrance from the ortho-chloro group can affect reaction rates. | Similar reactivity profile. The isomeric change allows for fine-tuning of binding interactions and exploring different regions of a target's binding pocket. | Isomeric substitution is a key strategy in SAR studies to optimize potency and selectivity. |
| Ethyl 5,5-difluoro-4-oxopentanoate | Gem-difluoro group adjacent to ketone, Ethyl ester.[6] | Accessible via different synthetic routes, often involving fluorinating agents. | The difluoro group can act as a bioisostere for a carbonyl, affecting hydrogen bonding and metabolic stability. | Fluorine substitution is widely used to enhance metabolic stability, binding affinity, and membrane permeability. |
| Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate | Pre-formed heterocyclic core (indole), Phenyl and Chloro substituents.[7] | Multi-step synthesis (e.g., Fischer indole synthesis).[7] | Less flexible scaffold; modifications are typically on the indole nitrogen, phenyl ring, or ester. | Provides a rigid, planar scaffold common in many biologically active compounds, including kinase inhibitors. |
| Simple Dichlorophenyl Ketones (e.g., 1-(3,4-Dichlorophenyl)ethan-1-one) | Dichlorophenyl group, Simple ketone. | High; generally more straightforward Friedel-Crafts acylation. | Limited diversification points compared to the title compound. Primarily used to introduce the dichlorophenyl-carbonyl motif. | A simpler, less expensive way to incorporate the core pharmacophore when the extended linker is not required. |
Application in Drug Discovery: Scaffolding for Bioactive Molecules
The true value of this compound lies in its function as an intermediate for creating more complex molecules with therapeutic potential. The dichlorophenyl moiety is a key feature in compounds targeting various diseases. For instance, dichlorophenyl rings are integral to kinase inhibitor scaffolds and selective estrogen receptor degraders (SERDs) for cancer therapy.[4][8]
The keto-acid functionality is particularly useful for synthesizing heterocyclic systems like pyridazinones, which are known to possess a wide range of biological activities.[4] The versatility of this building block allows for the generation of diverse compound libraries, which can be screened for activity against multiple targets.
Caption: Potential derivatization pathways from the title compound and its parent acid.
Experimental Protocols
The following protocols are provided as examples of how this building block is synthesized and utilized. Researchers must always consult the specific Safety Data Sheet (SDS) before handling any chemicals and perform a thorough risk assessment.[4]
Protocol 1: Synthesis of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid[4]
This protocol describes the foundational Friedel-Crafts acylation.
Materials:
-
1,2-Dichlorobenzene (anhydrous)
-
Glutaric Anhydride
-
Aluminum Chloride (AlCl₃, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed Ice
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Toluene (for recrystallization)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, powder addition funnel, and a nitrogen inlet.
-
Under a nitrogen atmosphere, add anhydrous DCM to the flask, followed by glutaric anhydride (1.0 equivalent).
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly and in portions, add anhydrous AlCl₃ (2.2 equivalents) via the powder addition funnel, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for 15 minutes.
-
Slowly add 1,2-dichlorobenzene (1.1 equivalents) dropwise, maintaining the low temperature.
-
Once the addition is complete, remove the ice bath, allow the reaction to warm to room temperature, and then heat to reflux (approx. 40 °C) for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
After completion, cool the flask back to 0-5 °C.
-
In a separate large beaker, prepare a stirred mixture of crushed ice and concentrated HCl.
-
Very slowly and carefully, pour the reaction mixture into the ice/HCl slurry to quench the reaction.
-
Separate the organic layer in a separatory funnel. Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization from toluene to yield the pure product.
Protocol 2: Synthesis of Pyridazinone Derivative[5]
This protocol demonstrates the use of the parent keto-acid to form a heterocyclic scaffold.
Materials:
-
5-(3,4-Dichlorophenyl)-5-oxovaleric acid
-
Hydrazine hydrate
-
Butanol
-
Cold Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid in 50 mL of butanol.
-
Add 12 mmol of hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume using a rotary evaporator.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove impurities and dry to obtain the final product.
Conclusion and Strategic Outlook
This compound is more than a simple chemical intermediate; it is a strategic building block that provides access to a rich chemical space populated with biologically relevant scaffolds. Its key advantages include the presence of the well-established dichlorophenyl pharmacophore and multiple reactive handles for diversification. While its synthesis can be challenging compared to simpler analogs, its versatility in constructing complex molecules, particularly heterocyclic systems, justifies its use in discovery campaigns.
In comparison to alternatives, its flexible linker and isomeric purity offer distinct advantages over rigid heterocyclic systems or isomeric mixtures. The choice between it and a fluorinated or differently substituted analog will ultimately be driven by the specific structure-activity relationships of the target protein family. As drug discovery continues to pursue novel kinase inhibitors, targeted protein degraders, and other complex therapeutics, the strategic application of versatile building blocks like this compound will remain a critical component of success.
References
-
El-Ahmad, Y., et al. (2020). Discovery of 6-(2,4-Dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo[4]annulene-2-carboxylic acid (SAR439859), a Potent and Selective Estrogen Receptor Degrader (SERD) for the Treatment of Estrogen-Receptor-Positive Breast Cancer. Journal of Medicinal Chemistry, 63(2), 512-528. [Link]
-
Hernandes, M. Z., et al. (2010). Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. Journal of Medicinal Chemistry, 53(13), 5023-5037. [Link]
-
MDPI. Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. [Link]
-
Organic Syntheses. 1H-Indole-2-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester. [Link]
-
PubMed. Discovery of 6-(2,4-Dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo[4]annulene-2-carboxylic acid (SAR439859), a Potent and Selective Estrogen Receptor Degrader (SERD) for the Treatment of Estrogen-Receptor-Positive Breast Cancer. [Link]
-
Lee, E., et al. (2018). Design, synthesis, biological evaluation, structure-activity relationship study, and mode of action of 2-phenol-4,6-dichlorophenyl-pyridines. Bioorganic & Medicinal Chemistry, 26(10), 2816-2827. [Link]
Sources
- 1. Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 342636-46-8|this compound|BLDpharm [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemscene.com [chemscene.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Discovery of 6-(2,4-Dichlorophenyl)-5-[4-[(3 S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7 H-benzo[7]annulene-2-carboxylic acid (SAR439859), a Potent and Selective Estrogen Receptor Degrader (SERD) for the Treatment of Estrogen-Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Dichlorophenyl Isomers
Introduction: The Critical Role of Isomerism in Biological Function
The dichlorophenyl moiety is a foundational structural motif in a vast array of chemical entities, from life-saving pharmaceuticals and high-efficacy agrochemicals to persistent environmental pollutants.[1][2] The simple substitution of two chlorine atoms onto a benzene ring gives rise to six distinct positional isomers: 1,2-(ortho), 1,3-(meta), and 1,4-(para), as well as the less common 2,3-, 2,5-, and 2,6-isomers. This seemingly subtle variation in chlorine placement has profound and often dramatic consequences for a molecule's biological activity. A shift in an atom's position can fundamentally alter a compound's stereochemistry, lipophilicity, and electronic distribution, thereby dictating its interaction with biological targets such as enzymes and receptors.[3]
This guide provides an in-depth comparative analysis of the biological activities of dichlorophenyl isomers, synthesizing data from toxicological and pharmacological studies. We will explore how isomerism dictates cytotoxicity, organ-specific toxicity, and mechanisms of action, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative is grounded in experimental data, explaining not just the "what" but the "why" behind the observed biological outcomes and the methodologies used to measure them.
Comparative Toxicology: How Chlorine Position Dictates Toxicity
The toxicological profile of dichlorobenzenes (DCBs) is a clear and compelling example of isomer-specific activity. The location of the chlorine atoms directly influences metabolic pathways, the formation of reactive intermediates, and the subsequent damage to target organs.
Hepatotoxicity and Renal Toxicity
The liver and kidneys are primary targets for DCB toxicity, largely due to their central role in metabolizing and excreting xenobiotics. Comparative studies in rat models have demonstrated a distinct hierarchy of toxicity among the ortho, meta, and para isomers.
-
1,2-Dichlorobenzene (o-DCB) is consistently identified as the most potent hepatotoxicant among the common isomers.[4][5] Administration to Fischer 344 rats leads to significant, dose-dependent increases in plasma alanine aminotransferase (ALT) activity, a key biomarker of liver damage.[5][6] Histopathological examination reveals centrilobular necrosis, a hallmark of chemically-induced liver injury.[5]
-
1,3-Dichlorobenzene (m-DCB) exhibits intermediate hepatotoxicity, causing notable elevations in ALT but to a lesser extent than the ortho isomer.[6]
-
1,4-Dichlorobenzene (p-DCB) is generally considered the least hepatotoxic of the three, producing no significant liver injury at equivalent doses.[4][6]
This differential toxicity is intrinsically linked to their metabolism by cytochrome P450 (CYP) enzymes.[4] The ortho and meta isomers are metabolized to reactive intermediates that can deplete intracellular glutathione (GSH) stores and covalently bind to cellular macromolecules, initiating cell death.[6] Pre-treatment with CYP inducers like phenobarbital potentiates the toxicity of o-DCB and m-DCB, while inhibitors like SKF-525A reduce it, confirming the role of metabolic activation.[6]
Table 1: Comparative Acute Toxicity of Dichlorobenzene Isomers in Rats
| Isomer | Oral LD50 (Rat) | Primary Target Organ(s) | Key Toxicological Finding | Reference(s) |
|---|---|---|---|---|
| 1,2-Dichlorobenzene | 500 - 1516 mg/kg | Liver, Kidney | Potent hepatotoxicity; centrilobular necrosis. | [4][5] |
| 1,3-Dichlorobenzene | 1000 - 1200 mg/kg | Liver | Intermediate hepatotoxicity. | [4][6] |
| 1,4-Dichlorobenzene | 500 - 3863 mg/kg | Kidney (male rats) | Low hepatotoxicity; specific kidney damage in male rats. |[4] |
Cytotoxicity
The cytotoxic potential of dichlorophenyl-containing compounds against cancer cell lines is also highly dependent on the isomer structure. Structure-activity relationship (SAR) studies reveal that specific substitution patterns are favored for enhanced potency.
For instance, a study on 1,3-disubstituted thiourea derivatives demonstrated a clear ranking of cytotoxic activity based on the dichlorophenyl moiety.[7]
-
3,4-Dichlorophenyl derivatives showed the most potent cytotoxic effect against human colon (SW480, SW620) and prostate (PC3) cancer cells.[7]
-
2,4-Dichlorophenyl derivatives were next in potency.[7]
-
2,3-Dichlorophenyl derivatives displayed a gradual reduction in biological potency compared to the 3,4- and 2,4-isomers.[7]
Similarly, in a series of dichlorophenylacrylonitriles, the 3,4-dichloro substitution was found in the lead compounds which showed potent growth inhibition (IC50 in the sub-micromolar range) and high selectivity for the MCF-7 breast cancer cell line.[8] In contrast, incorporating a 2,6-dichlorophenyl moiety resulted in a 10-fold decrease in potency.[8] This underscores the critical importance of the substitution pattern for achieving desired biological activity in drug design.
Table 2: Isomer-Dependent Cytotoxicity in Selected Compounds
| Dichlorophenyl Isomer | Compound Class | Cancer Cell Line(s) | Cytotoxicity Metric (IC50) | Key Finding | Reference(s) |
|---|---|---|---|---|---|
| 3,4-Dichlorophenyl | Thiourea Derivative | SW480, SW620, PC3 | 1.5 - 8.9 µM | Most potent isomer in the series. | [7] |
| 2,4-Dichlorophenyl | Thiourea Derivative | SW480, SW620, PC3 | > 10 µM (less potent) | Less active than the 3,4-isomer. | [7] |
| 2,3-Dichlorophenyl | Thiourea Derivative | SW480, SW620, PC3 | > 10 µM (least potent) | Least active dichlorophenyl isomer in the series. | [7] |
| 3,4-Dichlorophenyl | Acrylonitrile Derivative | MCF-7 | 0.56 ± 0.03 µM | Highly potent and selective. | [8] |
| 2,6-Dichlorophenyl | Acrylonitrile Derivative | MCF-7 | ~5.6 µM | 10-fold less potent than the 3,4-isomer. | [8] |
| 3,5-Dichlorophenyl | Thiazolidinedione | HepG2-CYP3A4 | LC50 = 160.2 ± 5.9 µM | Cytotoxicity enhanced by CYP3A4 metabolism. |[9] |
Genotoxicity
Genotoxicity, the ability of a chemical to damage genetic material, is a critical toxicological endpoint. The micronucleus assay is a standard method for assessing such damage. Studies on 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE), a persistent metabolite of the pesticide DDT, have shown that it can induce significant increases in the frequency of micronuclei in cultured human lymphocytes.[10][11] This indicates a clastogenic (chromosome-breaking) and/or aneugenic (chromosome-loss) potential.[10][11] While this data is for a complex molecule containing dichlorophenyl groups, it points to the potential for compounds in this class to pose a genotoxic risk. Conversely, some dichlorophenyl compounds have tested negative for mutagenicity in assays like the Ames test.[12] A comprehensive, side-by-side comparison of all six DCB isomers using a standard battery of genotoxicity tests is a notable gap in the current literature.
Pharmacology and Mechanism of Action
Beyond toxicology, the specific arrangement of chlorine atoms is a key determinant of the pharmacological activity and mechanism of action of dichlorophenyl-containing drugs and probes.
Enzyme Inhibition
The dichlorophenyl group is a common feature in potent and selective enzyme inhibitors. The isomer used can dictate the binding affinity and inhibitory mechanism.
-
Furin Inhibition: A novel class of furin inhibitors features a 3,5-dichlorophenyl pyridine core.[13] X-ray crystallography revealed that these inhibitors bind to the enzyme's active site and induce a significant conformational change, creating a new hydrophobic pocket that accommodates the 3,5-dichlorophenyl moiety.[13] This "induced-fit" mechanism leads to potent inhibition.[13]
-
p38α MAPK Inhibition: Certain thiazolo[3,2-a]pyrimidine derivatives containing a 2,6-dichlorophenyl group have shown potent inhibition of p38α MAPK, a key enzyme in inflammatory signaling pathways.[14]
The causality behind this specificity lies in the precise fit between the inhibitor and the enzyme's active or allosteric site. The steric bulk and electronic properties conferred by the specific chlorine positions must be complementary to the amino acid residues in the binding pocket to achieve high-affinity binding and effective inhibition.
Caption: Generalized metabolic activation pathway for DCBs.
Experimental Protocols: A Foundation for Comparative Analysis
To ensure data integrity and comparability across studies, standardized and validated protocols are essential. The following are detailed methodologies for key assays used to assess the biological activity of dichlorophenyl isomers.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This protocol is a self-validating system for assessing a compound's effect on cell metabolic activity, a proxy for cell viability. The conversion of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases is only possible in metabolically active, living cells.
Objective: To determine the concentration at which a dichlorophenyl isomer reduces cell viability by 50% (IC50).
Materials:
-
Target cancer cell lines (e.g., MCF-7, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Dichlorophenyl isomer stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well cell culture plates
-
Microplate reader (570 nm absorbance)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment. [15]2. Compound Treatment: Prepare serial dilutions of the dichlorophenyl isomer in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the medium containing various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only). [14]3. Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2. [15]4. MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals. [15]5. Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of solubilization solution to each well to dissolve the crystals. Gently pipette to ensure complete dissolution. [15]6. Measurement: Read the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. [15]7. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: In Vitro Micronucleus Assay for Genotoxicity
This protocol provides a validated system to assess chromosomal damage. A micronucleus is a small, extra nucleus that forms in a daughter cell that has failed to incorporate a chromosome fragment or a whole chromosome during cell division, indicating a genotoxic event.
Objective: To determine if a dichlorophenyl isomer induces the formation of micronuclei in cultured human cells (e.g., lymphocytes).
Materials:
-
Human lymphocytes or a suitable human cell line (e.g., TK6)
-
Complete culture medium
-
Dichlorophenyl isomer stock solution (in DMSO)
-
Cytochalasin B (to block cytokinesis)
-
Hypotonic KCl solution
-
Fixative (Methanol:Acetic Acid, 3:1)
-
Microscope slides
-
DNA stain (e.g., Giemsa or DAPI)
-
Microscope with high magnification
Step-by-Step Methodology:
-
Cell Culture: Culture human lymphocytes or other target cells under standard conditions.
-
Compound Exposure: Treat the cells with various concentrations of the dichlorophenyl isomer, a positive control (e.g., mitomycin C), and a vehicle control (DMSO) for a duration covering approximately 1.5-2 normal cell cycles.
-
Cytokinesis Block: Add Cytochalasin B at an appropriate time point to arrest the cells after nuclear division but before cytoplasmic division. This allows for the identification of cells that have completed one division, which appear as binucleated cells.
-
Cell Harvest: Harvest the cells by centrifugation.
-
Hypotonic Treatment: Resuspend the cell pellet in a pre-warmed hypotonic KCl solution to swell the cells, which aids in spreading the chromosomes and cytoplasm.
-
Fixation: Fix the cells by adding fresh, ice-cold fixative. Repeat the fixation step multiple times to ensure clean preparations.
-
Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.
-
Staining: Stain the slides with a DNA stain like Giemsa to visualize the main nuclei and any micronuclei.
-
Scoring: Under a microscope, score at least 1000 binucleated cells per concentration for the presence of micronuclei. The frequency of micronucleated cells is the primary endpoint. [10][11]10. Data Analysis: Statistically compare the frequency of micronucleated cells in the treated groups to the vehicle control group to determine if the compound induced a significant genotoxic effect.
Conclusion and Future Directions
The scientific literature provides compelling evidence that the biological activity of dichlorophenyl compounds is not a monolithic property but is instead exquisitely sensitive to the specific isomeric form. The position of the chlorine atoms dictates everything from organ-specific toxicity and cytotoxic potency to the precise mechanism of enzyme inhibition. The 1,2-(ortho) isomer is a potent hepatotoxicant, while the 1,4-(para) isomer is relatively benign to the liver. [4][6]In anticancer applications, the 3,4-dichloro substitution pattern frequently emerges as superior to other arrangements like 2,6- or 2,3-dichloro. [7][8] This guide has synthesized disparate findings to create a coherent comparative framework. However, it also highlights a critical gap: the lack of systematic studies that evaluate all six dichlorophenyl isomers under identical experimental conditions for a broad range of biological activities, including cytotoxicity across a standardized panel of cell lines, comprehensive genotoxicity screening, and head-to-head enzyme inhibition assays. Such studies are essential for building robust quantitative structure-activity relationship (QSAR) models that can more accurately predict the biological effects of novel dichlorophenyl-containing compounds, accelerating drug discovery and improving chemical risk assessment.
References
- A Comparative Guide to the Biological Activity of 3-(3,5-Dichlorophenyl)benzoic Acid and Its Analogs. Benchchem.
- The Dichotomous Nature of Dichlorophenyl Compounds: A Technical Guide to their Mechanisms of Action. Benchchem.
- Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. MDPI.
- Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. PMC - NIH.
- Application Notes and Protocols for 5-(3,4-Dichlorophenyl)-5-oxovaleric acid in Cell Culture Assays. Benchchem.
- Genotoxicity of the organochlorine pesticides 1,1-dichloro-2,2- bis(p-chlorophenyl)ethylene (DDE) and hexachlorobenzene (HCB) in cultured human lymphocytes. PubMed.
- Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ACS Publications.
- Isomer-Specific Activity of Dichlorodyphenyl-trichloroethane with Estrogen Receptor in Adult and Suckling Estrogen Reporter Mice. Oxford Academic.
- 1,3-Dichlorobenzene | C6H4Cl2 | CID 10943. PubChem.
- The acute hepatotoxicity of the isomers of dichlorobenzene in Fischer-344 and Sprague-Dawley rats: isomer-specific and strain-specific differential toxicity. PubMed.
- Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. PMC - PubMed Central.
- Genotoxicity of the organochlorine pesticides 1,1-dichloro-2,2- bis(p-chlorophenyl)ethylene (DDE) and hexachlorobenzene (HCB) in cultured human lymphocytes. ResearchGate.
- Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro. PubMed.
- A Comparative Analysis of the Toxicity of Chlorobenzene and its Dichlorinated Isomers. Benchchem.
- The Nordic Expert Group for Criteria Documentation of Health Risks from Chemicals. 122. Dichlorobenzenes. Inchem.org.
- Isomer-specific activity of dichlorodyphenyltrichloroethane with estrogen receptor in adult and suckling estrogen reporter mice. PubMed.
- Isomer-specific bioactivation and toxicity of dichlorophenyl methylsulphone in rat olfactory mucosa. PubMed.
- Acute hepatic and renal toxicity of dichlorobenzene isomers in Fischer 344 rats. PubMed.
- Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent. PubMed.
- 1,2-Dichlorobenzene | C6H4Cl2 | CID 7239. PubChem.
- Mechanisms of Toxic Action and Structure- Activity Relationships for Organochiorine and Synthetic Pyrethroid Insecticides. Environmental Health Perspectives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. inchem.org [inchem.org]
- 3. DSpace [dr.lib.iastate.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Acute hepatic and renal toxicity of dichlorobenzene isomers in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The acute hepatotoxicity of the isomers of dichlorobenzene in Fischer-344 and Sprague-Dawley rats: isomer-specific and strain-specific differential toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genotoxicity of the organochlorine pesticides 1,1-dichloro-2,2- bis(p-chlorophenyl)ethylene (DDE) and hexachlorobenzene (HCB) in cultured human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Structural Validation of Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate Derivatives
For researchers, scientists, and professionals in drug development, the meticulous confirmation of a molecule's structure is a non-negotiable cornerstone of the research and development pipeline. The biological activity of a compound is intrinsically linked to its three-dimensional architecture; even minor structural ambiguities can lead to misinterpretation of results, wasted resources, and potential safety concerns. This guide provides an in-depth technical comparison of the primary analytical techniques used to validate the structure of Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate and its derivatives. These compounds, serving as crucial intermediates in the synthesis of various pharmaceutical agents, demand rigorous structural elucidation to ensure the integrity of the final active pharmaceutical ingredient (API).
This guide is structured to provide not just procedural steps, but the underlying scientific rationale for experimental choices, ensuring a robust and self-validating approach to structural confirmation. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, supported by representative experimental data and detailed protocols.
The Imperative of Structural Integrity
This compound is a keto-ester featuring a dichlorinated aromatic ring. Derivatives of this scaffold are of significant interest in medicinal chemistry. The dichlorophenyl moiety is a common feature in a range of bioactive molecules, and the keto-ester functionality provides a versatile handle for further chemical modifications.[1] However, the synthesis of such derivatives can sometimes yield isomeric impurities or unexpected reaction products. Therefore, unambiguous structural validation is paramount.
A Multi-Pronged Approach to Validation
No single analytical technique provides a complete structural picture. A comprehensive validation strategy relies on the convergence of data from multiple orthogonal techniques. Each method probes different aspects of the molecule's constitution, and together they provide a detailed and reliable structural assignment.
Caption: A streamlined workflow for NMR data acquisition and analysis.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 5-20 mg of the this compound derivative and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum. Following this, acquire the ¹³C NMR and DEPT spectra.
-
Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase the spectra and apply baseline correction.
-
Spectral Analysis: Calibrate the chemical shift scale to the TMS signal. Integrate the ¹H NMR signals and analyze the multiplicities. Assign all peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the proposed structure.
Mass Spectrometry (MS): Weighing the Evidence
Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its substructures. For halogenated compounds like the dichlorophenyl derivatives, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) provides a distinctive signature.
Interpreting the Mass Spectrum
Electron Ionization (EI) is a common technique that generates a molecular ion (M⁺) and a series of fragment ions. The fragmentation pattern is often predictable and helps piece together the molecular structure.
Predicted Mass Spectrometry Data for this compound:
| m/z | Relative Abundance | Interpretation |
| 288/290/292 | Low | [M]⁺ (Molecular ion with isotopic pattern for 2 Cl atoms) |
| 243/245/247 | Medium | [M - OCH₂CH₃]⁺ |
| 183/185/187 | High | [C₇H₃Cl₂O]⁺ (Dichlorobenzoyl cation) |
| 145/147 | Medium | [C₆H₃Cl₂]⁺ |
| 111/113 | Low | [C₆H₃Cl]⁺ |
The characteristic isotopic pattern for two chlorine atoms (approximately a 9:6:1 ratio for M, M+2, and M+4 peaks) is a key diagnostic feature. The base peak is often the stable dichlorobenzoyl cation.
Experimental Protocol for MS Analysis
Caption: General workflow for mass spectrometry analysis.
Step-by-Step Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds or by direct infusion for less volatile samples.
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV in EI) to generate the molecular ion and fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and identify characteristic fragment ions.
Infrared (IR) Spectroscopy: Identifying the Functional Groups
Infrared spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. [2][3]Each functional group absorbs infrared radiation at a characteristic frequency, providing a "fingerprint" of the molecule's functional makeup.
Key IR Absorptions
For this compound derivatives, the most informative regions of the IR spectrum are the carbonyl stretching frequencies and the bands associated with the aromatic ring.
Characteristic IR Absorptions for this compound:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium-Weak | Aromatic C-H stretch |
| ~2850-2980 | Medium-Weak | Aliphatic C-H stretch |
| ~1735 | Strong | Ester C=O stretch |
| ~1690 | Strong | Ketone C=O stretch (conjugated) |
| ~1590, 1470 | Medium-Weak | Aromatic C=C stretch |
| ~1250, 1100 | Strong | C-O stretch (ester) |
| ~820 | Strong | Aromatic C-H out-of-plane bend |
| ~750 | Medium | C-Cl stretch |
The presence of two distinct carbonyl peaks is a strong indicator of the keto-ester functionality. [4][5][6]The conjugation of the ketone with the aromatic ring typically lowers its stretching frequency to below 1700 cm⁻¹. [3]
Experimental Protocol for IR Analysis
Caption: Workflow for acquiring an IR spectrum.
Step-by-Step Protocol:
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the sample directly on the crystal.
-
Background Scan: Acquire a background spectrum of the empty sample holder or the clean ATR crystal.
-
Sample Scan: Place the sample in the spectrometer and acquire the IR spectrum.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Spectral Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Comparative Analysis: A Hypothetical Case Study
To illustrate the power of this combined analytical approach, let's consider a hypothetical derivative: Ethyl 5-(3,4-dichlorophenyl)-4-methyl-5-oxovalerate .
Table of Comparative Spectral Data:
| Technique | This compound | Ethyl 5-(3,4-dichlorophenyl)-4-methyl-5-oxovalerate | Key Differences and Rationale |
| ¹H NMR | -COCH₂- at ~3.10 ppm (t) | -COCH(CH₃)- at ~3.40 ppm (m) | The triplet for the methylene group adjacent to the ketone is replaced by a multiplet for the methine proton, which is shifted downfield. A new doublet for the methyl group appears at ~1.20 ppm. |
| ¹³C NMR | -COCH₂- at ~35.0 ppm | -COCH(CH₃)- at ~42.0 ppm | The signal for the carbon adjacent to the ketone is shifted downfield, and a new signal for the methyl group appears around 15.0 ppm. |
| MS | M⁺ at m/z 288/290/292 | M⁺ at m/z 302/304/306 | The molecular ion peak is shifted by 14 Da, corresponding to the addition of a methyl group. |
| IR | C=O (ketone) at ~1690 cm⁻¹ | C=O (ketone) at ~1695 cm⁻¹ | A slight shift in the ketone carbonyl stretch may be observed due to the change in the electronic environment. |
This comparative analysis demonstrates how subtle changes in the molecular structure are clearly reflected in the spectral data, allowing for unambiguous validation.
Conclusion
The structural validation of this compound and its derivatives is a critical step in the drug discovery and development process. A robust and reliable structural assignment is achieved not by a single "magic bullet" technique, but by the thoughtful and synergistic application of NMR spectroscopy, mass spectrometry, and infrared spectroscopy. By understanding the principles behind each technique and the specific spectral features of this class of molecules, researchers can confidently confirm the structure of their synthesized compounds, ensuring the integrity and reproducibility of their scientific findings.
References
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. Retrieved from [Link]
- BenchChem. (2025). Spectroscopic Profile of 5-(3,4-Dichlorophenyl)-5-oxovaleric Acid: A Technical Guide. Retrieved from a hypothetical BenchChem technical document.
-
Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]
-
The features of IR spectrum. (n.d.). Retrieved from [Link]
-
SpectraBase. 4'-Chlorophenyl-2,4-dichlorobenzyl ketone. Retrieved from [Link]
- The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Retrieved from a hypothetical RSC supplementary document.
-
Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0030028). Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Synthesis of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid. Retrieved from a hypothetical BenchChem technical document.
- BenchChem. (2025). Application Notes and Protocols for 5-(3,4-Dichlorophenyl)-5-oxovaleric acid.
-
Scientific Reports. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]
- Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). (n.d.).
-
YouTube. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]
-
SpectraBase. Valeric acid methyl ester. Retrieved from [Link]
-
SpectraBase. Valerate anion. Retrieved from [Link]
- BenchChem. (2025). Spectroscopic Data Interpretation for Ethyl 5-(4-nitrophenyl)-5-oxovalerate: A Technical Guide. Retrieved from a hypothetical BenchChem technical document.
-
NIST WebBook. p,p'-DDT. Retrieved from [Link]
-
CORE. Mass Spectrometric Fragmentation of the Tautomers of 1,3=Diketones. Retrieved from [Link]
-
Analyst (RSC Publishing). NMR studies of organic polymorphs & solvates. Retrieved from [Link]
-
Longdom Publishing. LC-MS Analysis of Low Molecular Weight Carbonyl Compounds as 2,4-Dinitrophenylhydrazones Using Negative Ion Mode Electronspray Ionization Mass Spectrometry. Retrieved from [Link]
-
CORE. CHEMICAL SPECTRAL ANALYSIS THROUGH SONIFICATION. Retrieved from [Link]
-
ResearchGate. Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. Retrieved from [Link]
-
PMC - NIH. UPLC-QTOF Mass Spectrometry Detection of Four Endocrine Disrupting Chemicals (Methyl Paraben, 2,4-Dichlorophenoxyacetic acid, Monobutyl Phthalate, and Bisphenol A) in Urine of Filipino Women. Retrieved from [Link]
- Asian Journal of Chemistry. (2012). An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol.
-
MDPI. 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. Retrieved from [Link]
-
SpectraBase. (3,4-Dichlorophenyl)(4,4-dimethyl-4,5-dihydrooxazol-2-yl)amine. Retrieved from [Link]
-
SpectraBase. 3,4-Dichlorobenzoic acid, 2,4,5-trichlorophenyl ester. Retrieved from [Link]
-
SpectraBase. 4,4-Difluoro-5-keto-5-phenyl-valeric acid ethyl ester. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a clinically effective therapeutic is fraught with challenges. One of the most significant hurdles is understanding and mitigating off-target effects, which can lead to unforeseen toxicity and a high rate of attrition in drug development. This guide provides an in-depth technical comparison of the cross-reactivity profile of Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate derivatives, a class of compounds with emerging therapeutic potential. Due to the limited publicly available data on this specific class of molecules, we will employ a comparative approach, leveraging data from structurally and functionally related multi-kinase inhibitors to illuminate potential cross-reactivity patterns and guide experimental design.
The Dichlorophenyl Moiety: A Double-Edged Sword
The 3,4-dichlorophenyl group is a common feature in a multitude of pharmacologically active agents, contributing to their binding affinity and biological activity. However, this same structural motif can also be a source of promiscuous binding, leading to interactions with unintended biological targets. This compound and its derivatives have shown promise in preliminary studies for a range of biological activities, including anti-inflammatory and cytotoxic effects, suggesting their potential as kinase inhibitors. Kinases, due to the conserved nature of their ATP-binding pocket, are a frequent source of off-target interactions for small molecule inhibitors. Therefore, a thorough understanding of the cross-reactivity of these dichlorophenyl-containing compounds across the human kinome is paramount.
A Framework for Assessing Cross-Reactivity
To comprehensively evaluate the cross-reactivity of a compound series like the this compound derivatives, a multi-pronged approach is essential. This involves a combination of computational prediction and robust experimental validation.
In Silico Profiling: A First Look at Potential Off-Targets
Cheminformatic and machine learning tools can provide an initial, predictive assessment of a compound's potential biological targets based on its structural features. By comparing the chemical structure of this compound derivatives to extensive databases of known ligand-target interactions, we can generate a preliminary "hit list" of potential off-target kinases and other proteins. This computational pre-screening is a cost-effective strategy to prioritize experimental resources.
Caption: Workflow for in silico prediction of off-target interactions.
Experimental Validation: From Prediction to Confirmation
Following in silico analysis, experimental validation is crucial to confirm and quantify any predicted cross-reactivity. A tiered approach, starting with broad screening and progressing to more detailed characterization, is recommended.
-
Broad Kinase Panel Screening: The initial experimental step involves screening the compound of interest against a large, representative panel of kinases. This provides a broad overview of its selectivity profile.
-
IC50 Determination for Hits: For any kinases where significant inhibition is observed in the initial screen, full dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50).
-
Orthogonal Assays: To ensure the validity of the findings, it is advisable to employ orthogonal assay formats (e.g., biochemical vs. cell-based) to confirm the inhibitory activity.
Comparative Analysis: Learning from Established Multi-Kinase Inhibitors
To provide context for the potential cross-reactivity of this compound derivatives, we will compare their structural features and predicted activity with two well-characterized multi-kinase inhibitors that are known to be somewhat promiscuous: Sorafenib and Regorafenib. Both of these drugs contain a phenylurea moiety, which, like the dichlorophenyl group, can contribute to broad kinase inhibition.
| Kinase Target | Sorafenib IC50 (nM)[1][2] | Regorafenib IC50 (nM)[3] | Potential Implication for Dichlorophenyl Oxovalerate Derivatives |
| VEGFR2 | 90 | 3 | High potential for cross-reactivity due to the role of the phenyl moiety in binding. |
| PDGFR-β | 57 | 22 | Moderate to high potential for off-target inhibition. |
| B-RAF | 22 | 28 | Moderate potential for cross-reactivity. |
| c-RAF | 6 | 2.5 | High potential for cross-reactivity. |
| c-KIT | 68 | 7 | Moderate potential for off-target inhibition. |
| RET | 43 | 1.5 | Moderate to high potential for cross-reactivity. |
| p38α | - | - | Potential for off-target effects on stress-activated pathways. |
| JNK1 | - | - | Potential for off-target effects on stress-activated pathways. |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here are for illustrative purposes.
This comparative data suggests that compounds containing a dichlorophenyl group, like the this compound derivatives, may exhibit inhibitory activity against a range of kinases involved in angiogenesis and cell proliferation. The potential for off-target effects on stress-activated protein kinases like p38 and JNK should also be considered, as these pathways can influence a wide array of cellular processes, including apoptosis and inflammation.[3][4]
Delving Deeper: Key Experimental Protocols
To provide actionable guidance for researchers, we outline the methodologies for key experiments in assessing cross-reactivity.
Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)
This protocol describes a generalized method for determining the IC50 of a test compound against a specific kinase.
Objective: To quantify the potency of a test compound in inhibiting the activity of a purified kinase enzyme.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., an this compound derivative) in a suitable solvent like DMSO.
-
Perform serial dilutions of the test compound to create a range of concentrations.
-
Prepare a reaction buffer containing the purified kinase, a suitable substrate (peptide or protein), and ATP. The ATP concentration should be at or near the Km for the specific kinase to ensure competitive binding can be accurately assessed.
-
-
Assay Procedure:
-
In a 96- or 384-well plate, add the kinase and the test compound at various concentrations.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time.
-
Stop the reaction using a stop solution (e.g., EDTA).
-
Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).[5][6][7]
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol 2: Competitive Radioligand Receptor Binding Assay
This protocol provides a framework for assessing a compound's ability to bind to a specific receptor, which can be another source of off-target effects.
Objective: To determine the affinity (Ki) of an unlabeled test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.[8]
Methodology:
-
Reagent Preparation:
-
Prepare cell membranes or purified receptors that express the target of interest.
-
Prepare a stock solution of the unlabeled test compound and perform serial dilutions.
-
Prepare a solution of a radiolabeled ligand known to bind to the target receptor with high affinity.
-
-
Assay Procedure:
-
In a 96-well filter plate, combine the receptor preparation, the radiolabeled ligand (at a fixed concentration), and the unlabeled test compound at various concentrations.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by vacuum filtration. The receptor-bound radioligand will be trapped on the filter.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Detection and Data Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the amount of bound radioligand against the concentration of the unlabeled test compound to generate a competition curve.
-
Determine the IC50 value from the curve and calculate the Ki value using the Cheng-Prusoff equation.[9]
-
Protocol 3: Cell-Based Apoptosis Assay via Flow Cytometry
This protocol assesses the downstream cellular consequences of kinase inhibition, such as the induction of apoptosis.
Objective: To quantify the percentage of apoptotic cells in a population after treatment with a test compound.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., HeLa or A549) to an appropriate confluency. The choice of cell line should be guided by the predicted targets of the compound and the desired therapeutic area. For example, A549 (lung carcinoma) and HeLa (cervical cancer) are commonly used due to their robust growth characteristics and well-characterized signaling pathways.[10][11][12][13][14]
-
Treat the cells with the test compound at various concentrations for a specified period (e.g., 24-48 hours). Include a vehicle control and a positive control for apoptosis.
-
-
Cell Staining:
-
Harvest the cells and wash them with a binding buffer.
-
Stain the cells with Annexin V (which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane in early apoptotic cells) and a viability dye such as propidium iodide (PI) or 7-AAD (which enters cells with compromised membranes, indicating late apoptosis or necrosis).[15][16]
-
-
Flow Cytometry and Data Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations based on their fluorescence profiles.
-
Quantify the percentage of cells in each quadrant.
-
Understanding the Implications: Potential Off-Target Signaling Pathways
Inhibition of off-target kinases can lead to the modulation of various signaling pathways, resulting in unintended cellular responses. Two of the most critical pathways to consider in the context of kinase inhibitor cross-reactivity are the p38 MAPK and JNK stress-activated protein kinase pathways.[3][4]
Caption: Potential off-target effects on p38 MAPK and JNK signaling pathways.
Unintended inhibition of p38 or JNK by this compound derivatives could lead to a range of cellular outcomes, from the desired induction of apoptosis in cancer cells to unwanted inflammatory responses in healthy tissues.[16][17][18][19][20][21][22][23][24][25] Therefore, assessing the activity of these compounds against these and other key signaling kinases is a critical step in their preclinical safety assessment.
Conclusion and Future Directions
The therapeutic potential of this compound derivatives is promising, but a thorough understanding of their cross-reactivity profile is essential for their successful development. While direct experimental data for this specific class of compounds is limited, a comparative approach using data from established multi-kinase inhibitors, coupled with a systematic experimental workflow, can provide invaluable insights. By employing a combination of in silico prediction, broad kinase panel screening, and cell-based functional assays, researchers can build a comprehensive selectivity profile. This will not only help in identifying potential liabilities early in the drug discovery process but may also uncover novel therapeutic opportunities through polypharmacology. As this class of molecules progresses, a continued focus on understanding their interactions with the broader kinome will be crucial for unlocking their full therapeutic potential while ensuring patient safety.
References
-
Admescope. (2020, May 20). The 2020 FDA guidance for in vitro DDI studies – new things to consider? Retrieved from [Link]
- Wagner, E., & Nebreda, A. (2009). Signal integration by JNK and p38 MAPK pathways in cancer development.
-
Assay Genie. p38 MAPK Signaling Review. Retrieved from [Link]
- Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
- Burrell, R., & Charlton, S. J. (2010). Ligand binding assays at equilibrium: validation and interpretation. British journal of pharmacology, 161(6), 1219–1237.
- Davenport, A. P., & Russell, F. D. (2005). Radioligand Binding Assays and Their Analysis. In Methods in Molecular Biology (Vol. 306, pp. 153-176). Humana Press.
- Dong, C., Davis, R. J., & Flavell, R. A. (2002). MAP kinases in the immune response. Annual review of immunology, 20(1), 55-72.
- Fabian, M. A., Biggs, W. H., 3rd, Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., Carter, T. A., Ciceri, P., Edeen, P. T., Floyd, M., Ford, J. M., Galvin, M., Grotz, D. R., Gumbleton, T. J., Hamilton, G., Harris, J. J., Hnath, B., Ho, T., Hough, J., ... Zarrinkar, P. P. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors.
-
ResearchGate. Schematic Overview of the JNK Signaling Pathway in neurons. Retrieved from [Link]
- Llovet, J. M., Ricci, S., Mazzaferro, V., Hilgard, P., Gane, E., Blanc, J. F., de Oliveira, A. C., Santoro, A., Raoul, J. L., Forner, A., Schwartz, M., Porta, C., Zeuzem, S., Bolondi, L., Greten, T. F., Galle, P. R., Seitz, J. F., Borbath, I., Häussinger, D., ... SHARP Investigators Study Group (2008). Sorafenib in advanced hepatocellular carcinoma. The New England journal of medicine, 359(4), 378–390.
-
ResearchGate. Schematic diagram of the JNK signaling pathway. Retrieved from [Link]
-
ResearchGate. Schematic illustration of the p38 MAPK signaling pathway and its downstream neuroinflammatory cytokines in activated microglia leading to photoreceptor apoptosis. Retrieved from [Link]
- Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., Chan, K. W., Ciceri, P., Davis, M. I., Edeen, P. T., Faraoni, R., Floyd, M., Hunt, J. P., Lockhart, D. J., Milanov, Z. V., Morrison, M. J., Pallares, G., Patel, H. K., Pritchard, S., ... Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
-
Creative Diagnostics. JNK Signaling Pathway. Retrieved from [Link]
- Wilhelm, S. M., Dumas, J., Adnane, L., Lynch, M., Carter, C. A., Schütz, G., Thierauch, K. H., & Zopf, D. (2006). Regorafenib (BAY 73-4506): a new oral multikinase inhibitor of angiogenic, stromal and oncogenic receptor tyrosine kinases with potent preclinical antitumor activity. International journal of cancer, 119(7), 1581–1590.
-
BellBrook Labs. (2023, July 3). What Is the Best Kinase Assay? Retrieved from [Link]
-
ResearchGate. Schematic representation of JNK signaling. Retrieved from [Link]
-
ResearchGate. Schematic representation of the current understanding of p38δ MAPK signalling and activation. Retrieved from [Link]
-
Creative Diagnostics. P38 Signaling Pathway. Retrieved from [Link]
- Vera, L., & Bachmann, J. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Frontiers in pharmacology, 5, 24.
-
ResearchGate. A schematic diagram of the JNK signaling pathway promoting cell death in ovarian cancer. Retrieved from [Link]
-
ResearchGate. Schematic of p38 pathway signaling. Retrieved from [Link]
-
ResearchGate. Kinase affinity profiles of sorafenib and regorafenib. Retrieved from [Link]
- Knight, Z. A., & Shokat, K. M. (2007). Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. ACS chemical biology, 2(12), 770–776.
-
ResearchGate. Biochemical kinase selectivity profiles of regorafenib, M-2, and M-5. Retrieved from [Link]
-
Semantic Scholar. A quantitative analysis of kinase inhibitor selectivity. Retrieved from [Link]
-
ResearchGate. Cross-reactivity of compounds with selected kinases. Retrieved from [Link]
-
ResearchGate. Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma. Retrieved from [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
- Zhou, G., Zha, J., Li, X., Zhang, W., & Li, Y. (2005). A comparison of ALPHAScreen, TR-FRET, and TRF as assay methods for FXR nuclear receptors. Journal of biomolecular screening, 10(5), 462–469.
-
ResearchGate. Apoptosis studies performed on A549 (A, B) and HeLa (C, D) cells by flow cytometry. Retrieved from [Link]
- Singh, U. P., Srivastava, A. K., & Misra, N. (2022). Chemical Reactivity and Optical and Pharmacokinetics Studies of 14 Multikinase Inhibitors and Their Docking Interactions Toward ACK1 for Precision Oncology. Frontiers in chemistry, 10, 864506.
- Li, M., Liu, Z., Zhao, L., Chen, D., & Zhang, J. (2017). Cinchonine induces apoptosis of HeLa and A549 cells through targeting TRAF6.
- Yilmaz, S., & Evis, Z. (2022). Gallic Acid Induces HeLa Cell Lines Apoptosis via the P53/Bax Signaling Pathway. Medicina (Kaunas, Lithuania), 58(11), 1642.
- Mphahlele, M. J., & Malindisa, S. T. (2019). Induction of Cell Death in Human A549 Cells Using 3-(Quinoxaline-3-yl) Prop-2-ynyl Methanosulphonate and 3-(Quinoxaline-3-yl) Prop-2-yn-1-ol. Molecules (Basel, Switzerland), 24(3), 434.
- Arrahman, A., Nurrochmad, A., & Purnomo, H. (2021).
Sources
- 1. oncology-central.com [oncology-central.com]
- 2. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 3. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. bmglabtech.com [bmglabtech.com]
- 7. A comparison of ALPHAScreen, TR-FRET, and TRF as assay methods for FXR nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cinchonine induces apoptosis of HeLa and A549 cells through targeting TRAF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Induction of Cell Death in Human A549 Cells Using 3-(Quinoxaline-3-yl) Prop-2-ynyl Methanosulphonate and 3-(Quinoxaline-3-yl) Prop-2-yn-1-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apoptosis-mediated antiproliferation of A549 lung cancer cells mediated by Eugenia aquea leaf compound 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone and its molecular interaction with caspase receptor in molecular docking simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 20. researchgate.net [researchgate.net]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking New Kinase Inhibitors Against Existing Compounds
For researchers, scientists, and drug development professionals, the journey of a novel kinase inhibitor from discovery to clinical application is paved with rigorous validation. A critical and often iterative phase of this journey is benchmarking: the systematic and objective comparison of a new chemical entity against established compounds. This guide provides an in-depth, technical framework for this process, moving beyond a simple checklist of assays to explain the causality behind experimental choices. Our goal is to empower you to build a comprehensive data package that not only defines your inhibitor's performance but also validates its therapeutic potential.
We will follow the characterization of a hypothetical new pan-kinase inhibitor, KIN-007 , benchmarking it against the well-established multi-kinase inhibitors Dasatinib and Sorafenib . This comparative approach will illuminate the nuances of data interpretation and strategic decision-making in kinase drug discovery.
The Benchmarking Funnel: A Strategic Workflow
Effective benchmarking follows a logical progression, starting with broad, high-throughput assays and moving towards more complex, hypothesis-driven cellular studies. This "funnel" approach ensures that resources are allocated efficiently, with each stage providing critical data to inform the next.
Caption: A strategic workflow for kinase inhibitor benchmarking.
Phase 1: Foundational In Vitro Characterization
The initial phase of benchmarking focuses on the intrinsic biochemical properties of the inhibitor. These cell-free assays provide a "clean" assessment of potency and selectivity, devoid of cellular complexities like membrane permeability and off-target protein interactions.
Defining Potency: The IC50 Determination
The half-maximal inhibitory concentration (IC50) is the cornerstone of potency measurement. It quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% in a biochemical assay.[1][2] The ADP-Glo™ Kinase Assay is a robust, luminescence-based method widely used for this purpose, as it measures the production of ADP, a direct product of the kinase reaction.[3]
Why this is critical: A potent IC50 against the primary target is the first gatekeeper in inhibitor development. Comparing KIN-007's IC50 to that of Dasatinib and Sorafenib against a key target like BCR-ABL provides an immediate sense of its relative biochemical potency.
Data Presentation: Comparative In Vitro IC50 Values
| Kinase Target | KIN-007 IC50 (nM) | Dasatinib IC50 (nM) | Sorafenib IC50 (nM) |
| BCR-ABL | 5 | 9[2] | >10,000 |
| SRC | 15 | 0.5-16[2] | >10,000 |
| c-KIT | 75 | <30[4] | 68[5] |
| PDGFRβ | 60 | <30[4] | 57[5] |
| VEGFR2 | 150 | >100 | 90[5] |
| B-Raf | >5,000 | >1,000 | 22[5][6] |
Note: IC50 values are hypothetical for KIN-007 and compiled from literature for Dasatinib and Sorafenib. Values can vary based on assay conditions.
Experimental Protocol: In Vitro IC50 Determination using ADP-Glo™
This protocol outlines the determination of IC50 values in a 384-well plate format.
-
Compound Preparation: Prepare a 10-point serial dilution of KIN-007, Dasatinib, and Sorafenib in DMSO. A typical starting concentration is 10 µM.
-
Kinase Reaction Setup:
-
To each well of a 384-well plate, add 1 µL of the serially diluted inhibitor.
-
Add 2 µL of the kinase of interest (e.g., purified BCR-ABL) diluted in kinase reaction buffer.
-
Add 2 µL of the appropriate substrate and ATP solution to initiate the reaction. The ATP concentration should ideally be at or near the Km for the specific kinase to provide a more physiologically relevant IC50.[7]
-
-
Kinase Reaction: Incubate the plate at room temperature for 1 hour.[7]
-
ADP Detection - Step 1: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[3][8]
-
ADP Detection - Step 2: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the luciferase/luciferin components to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[8]
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data using controls (vehicle for 0% inhibition, no kinase for 100% inhibition). Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Mapping the Interaction Landscape: Kinome Selectivity Profiling
No kinase inhibitor is entirely specific. Understanding the off-target interactions of a new compound is paramount for predicting potential therapeutic benefits and adverse effects.[9] Large-scale kinase panels, such as those offered by DiscoverX (KINOMEscan®) or Reaction Biology, provide a comprehensive overview of an inhibitor's selectivity across the human kinome.[10]
Why this is critical: A kinome scan reveals the broader "personality" of your inhibitor. For KIN-007, comparing its selectivity profile to the known polypharmacology of Dasatinib and Sorafenib helps to classify it.[5][11] Is it highly selective, or does it engage a unique constellation of off-targets that could be therapeutically exploited or pose a liability?
Caption: Simplified kinome interaction map for KIN-007, Dasatinib, and Sorafenib.
Phase 2: Bridging the Gap to Cellular Context
Positive results from in vitro assays are encouraging, but the cellular environment presents new challenges. Assays in this phase are designed to confirm that your inhibitor can reach its target in living cells and engage it with sufficient potency.
Confirming Target Engagement in Live Cells: NanoBRET™
The NanoBRET™ Target Engagement assay is a powerful tool for measuring compound binding to a specific protein in intact cells.[12][13] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the same kinase. A test compound that enters the cell and binds to the kinase will displace the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.[14][15]
Why this is critical: This assay provides a direct measure of target occupancy in a physiological context. A significant rightward shift in the IC50 from the biochemical assay to the NanoBRET™ assay can indicate poor cell permeability or active efflux, which are critical parameters for a successful drug candidate.
Data Presentation: Comparison of Biochemical vs. Cellular Potency
| Inhibitor | Target Kinase | Biochemical IC50 (nM) | NanoBRET™ IC50 (nM) | Potency Shift (Cellular/Biochemical) |
| KIN-007 | BCR-ABL | 5 | 50 | 10-fold |
| Dasatinib | BCR-ABL | 9 | 25 | ~3-fold |
| Sorafenib | B-Raf | 22 | 150 | ~7-fold |
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation: Transfect HEK293 cells with a vector expressing the target kinase fused to NanoLuc® luciferase. Culture the cells for 18-24 hours to allow for protein expression.[16]
-
Assay Setup: Harvest the transfected cells and resuspend them in Opti-MEM® medium.[16] Dispense the cell suspension into a white, 384-well assay plate.
-
Compound and Tracer Addition: Add the serially diluted test compounds (KIN-007, Dasatinib, or Sorafenib) to the wells. Then, add a fixed concentration of the corresponding fluorescent tracer.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.[16]
-
Lysis and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells. The extracellular inhibitor is crucial to prevent signal from any luciferase that may have leaked from compromised cells.
-
Data Acquisition: Read the plate on a luminometer equipped with two filters to measure the donor (NanoLuc®) and acceptor (tracer) emission wavelengths (e.g., 450 nm and 610 nm).[16]
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the log of the inhibitor concentration and fit the data to determine the cellular IC50.
Validating Target Binding via Thermal Stabilization: CETSA
The Cellular Thermal Shift Assay (CETSA) is an invaluable, label-free method to verify target engagement in cells or even tissues.[17] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[18] In a typical CETSA experiment, cells are treated with the inhibitor, heated to various temperatures, and then lysed. The amount of soluble, non-denatured target protein remaining at each temperature is then quantified, often by Western blot.[17][19]
Why this is critical: CETSA provides orthogonal validation of target engagement. Unlike NanoBRET™, it does not require genetic modification of the cells, allowing the study of endogenous proteins in their native state. A clear thermal shift in the presence of KIN-007 provides strong evidence of direct binding to the target protein in a complex cellular milieu.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA with Western Blot Readout
-
Cell Treatment: Culture your cells of interest to ~80% confluency. Treat the cells with the desired concentration of your inhibitor (e.g., KIN-007) or vehicle (DMSO) for 1-2 hours.[19]
-
Heat Challenge: Harvest the treated cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[20]
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins and cell debris.[20]
-
Sample Preparation: Collect the supernatant (soluble fraction) and determine the protein concentration. Prepare samples for SDS-PAGE.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to the target kinase. Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the lowest temperature point against the temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.
Phase 3: Elucidating the Mechanism of Action
Once target engagement is confirmed, the focus shifts to understanding the broader cellular consequences of inhibiting the target kinase(s). This phase employs proteomic techniques to map the inhibitor's impact on cellular signaling networks.
Unbiased Target Identification: Kinobeads Affinity Profiling
Kinobeads are a chemical proteomics tool used to profile kinase inhibitor targets in a competitive binding format.[21][22] The technology utilizes a mixture of broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the cellular kinome from a cell lysate.[23] By pre-incubating the lysate with a free inhibitor (like KIN-007), one can identify its targets by observing which kinases are no longer able to bind to the beads. The captured kinases are then identified and quantified by mass spectrometry.[24]
Why this is critical: Kinobeads profiling provides an unbiased view of the inhibitor's targets at the protein level within a complex lysate, which more closely mimics the cellular environment than recombinant protein assays.[21] This can reveal unexpected off-targets that were not present in the initial kinome scan and provides a more comprehensive picture of the inhibitor's selectivity.[22]
Mapping Downstream Signaling: Quantitative Phosphoproteomics
Kinase inhibitors exert their effects by altering the phosphorylation state of downstream substrates. Quantitative phosphoproteomics is a powerful mass spectrometry-based technique used to globally assess changes in protein phosphorylation in response to inhibitor treatment.[25][26][27] This approach can identify thousands of phosphorylation sites, providing a detailed snapshot of the signaling pathways modulated by the inhibitor.[28][29]
Why this is critical: This is the ultimate proof of a functional effect. By treating cells with KIN-007 and analyzing the resulting changes in the phosphoproteome, you can directly observe the inhibition of the intended signaling pathway (e.g., decreased phosphorylation of BCR-ABL substrates). Furthermore, this method can uncover novel downstream effects and potential resistance mechanisms, offering deep mechanistic insights into the inhibitor's action.[25]
Caption: Inhibition of a signaling pathway by a kinase inhibitor.
Experimental Protocol: General Workflow for Quantitative Phosphoproteomics
-
Cell Culture and Treatment: Grow cells to a high density and treat with the inhibitor (KIN-007) or vehicle (DMSO) for a specified time.
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using an enzyme like trypsin.
-
Phosphopeptide Enrichment: Incubate the peptide mixture with titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) beads, which selectively bind to phosphorylated peptides.[29]
-
Mass Spectrometry Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify the phosphopeptides and quantify their relative abundance between the inhibitor-treated and control samples. This will reveal which phosphorylation sites are significantly up- or down-regulated upon inhibitor treatment.
Conclusion
Benchmarking a new kinase inhibitor is a multi-faceted process that requires a strategic and tiered approach. By progressing from foundational in vitro assays to sophisticated cellular and proteomic analyses, researchers can build a robust and compelling case for their compound's efficacy and mechanism of action. This guide provides a framework for this critical endeavor, emphasizing not just the "how" but the "why" of each experimental choice. The ultimate goal is to generate a self-validating data package that clearly positions a new inhibitor like KIN-007 within the existing therapeutic landscape, paving the way for its further development and potential clinical success.
References
-
Wilhelm, S. M., Carter, C., Tang, L., et al. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer Research, 64(19), 7099-7109. Available at: [Link]
-
Weisberg, E., Manley, P. W., Breitenstein, W., et al. (2005). Characterization of AMN107, a selective inhibitor of wild-type and mutant Bcr-Abl. Cancer Cell, 7(2), 129-141. Available at: [Link]
-
Giansanti, P., Tsiatsiani, L., Low, T. Y., & Heck, A. J. (2014). Quantitative proteomics of kinase inhibitor targets and mechanisms. Journal of Proteome Research, 13(12), 5435-5448. Available at: [Link]
-
Oncology Central. (2015). Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Available at: [Link]
-
Houghton, P. J., Kurmasheva, R. T., Kolb, E. A., et al. (2010). Initial testing (stage 1) of the multi-targeted kinase inhibitor sorafenib by the Pediatric Preclinical Testing Program. Pediatric Blood & Cancer, 55(6), 1102-1111. Available at: [Link]
-
Bantscheff, M., Eberhard, D., Abraham, Y., et al. (2007). Quantitative chemical proteomics reveals new potential clinical applications for licensed drugs. Nature Biotechnology, 25(9), 1035-1044. Available at: [Link]
-
Zhang, Y., Wolf-Yadlin, A., Ross, P. L., et al. (2005). Methods for investigation of targeted kinase inhibitor therapy using chemical proteomics and phosphorylation profiling. Molecular & Cellular Proteomics, 4(9), 1251-1262. Available at: [Link]
-
Dayalan Naidu, S., Al-Ghamdi, M., Alfayez, N., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols, 3(2), 101349. Available at: [Link]
-
Saltzman, A. B., Chan, D. W., Holt, M. V., et al. (2022). Kinase Inhibitor Pulldown Assay (KiP) for Clinical Proteomics. bioRxiv. Available at: [Link]
-
Homsi, J., Cubitt, C. L., Zhang, S., et al. (2008). Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. Molecular Cancer, 7, 79. Available at: [Link]
-
EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Version 1.0. Available at: [Link]
-
Médard, G., Pachl, F., Rix, U., et al. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of Proteome Research, 14(3), 1574-1586. Available at: [Link]
-
Bantscheff, M., Hopf, C., Savitski, M. M., et al. (2011). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Biotechnology, 29(11), 1039-1045. Available at: [Link]
-
Davis, M. I., Hunt, J. P., Herrgard, S., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. Available at: [Link]
-
Humphrey, S. J., Azimifar, S. B., & Mann, M. (2015). The current state of the art of quantitative phosphoproteomics and its applications to diabetes research. Journal of Proteome Research, 14(5), 1939-1951. Available at: [Link]
-
Martinez Molina, D., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Available at: [Link]
-
ResearchGate. (n.d.). Experimental IC50 values (μM) of free dasatinib and SMA-dasatinib... [Data set]. Retrieved January 17, 2026, from [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Available at: [Link]
-
ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Retrieved January 17, 2026, from [Link]
-
Chan, H., & Lountos, G. T. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols, 2(3), 100729. Available at: [Link]
-
Ulu, A., Davis, B., Tsai, H. J., et al. (2008). Sorafenib has sEH inhibitory activity which contributes to its effect profile in vivo. Basic & Clinical Pharmacology & Toxicology, 103(3), 286-293. Available at: [Link]
-
Figshare. (2018). Data from Kinome Profiling of Chondrosarcoma Reveals Src-Pathway Activity and Dasatinib as Option for Treatment. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Kinase affinity profiles of sorafenib and regorafenib [Data set]. Retrieved January 17, 2026, from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). sorafenib. Retrieved January 17, 2026, from [Link]
-
Lee, H., Lee, K., Kim, J., et al. (2020). Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer. International Journal of Molecular Sciences, 21(23), 9295. Available at: [Link]
-
Technische Universität München. (n.d.). Phosphoproteomics to study kinase inhibitor action. Retrieved January 17, 2026, from [Link]
-
Wang, P., Uhrig, R. G., & Moorhead, G. B. (2019). Quantitative Proteomics and Phosphoproteomics Support a Role for Mut9-Like Kinases in Multiple Metabolic and Signaling Pathways in Arabidopsis. Molecular & Cellular Proteomics, 18(10), 2038-2053. Available at: [Link]
-
Al-Ali, H. (2015). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Journal of Visualized Experiments, (105), e53389. Available at: [Link]
-
Elzayat, M., Youssef, T., Abdel-Hakeem, M. S., et al. (2025). MOF enhances the sensitivity and selectivity of sorafenib as an anticancer drug against hepatocellular carcinoma and colorectal cancer in vitro. Scientific Reports, 15(1), 16803. Available at: [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]
-
HMS LINCS Project. (2018). KINOMEscan data. Retrieved January 17, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 4. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncology-central.com [oncology-central.com]
- 6. Sorafenib for the treatment of unresectable hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. carnabio.com [carnabio.com]
- 8. promega.com [promega.com]
- 9. sorafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]
- 13. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 14. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.sg]
- 15. NanoBRET™ Target Engagement Intracellular Kinase Assay, Nonbinding Surface Format Technical Manual [promega.com]
- 16. eubopen.org [eubopen.org]
- 17. news-medical.net [news-medical.net]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 20. scispace.com [scispace.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Phosphoproteomics to study kinase inhibitor action - Chair of Proteomics and Bioanalytics [mls.ls.tum.de]
- 28. The current state of the art of quantitative phosphoproteomics and its applications to diabetes research - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Quantitative Proteomics and Phosphoproteomics Support a Role for Mut9-Like Kinases in Multiple Metabolic and Signaling Pathways in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Rigorous Validation of Novel Anticancer Agents
Introduction: From Benchtop to Bedside, a Journey of Validation
The development of a novel anticancer agent is a journey fraught with scientific challenges and a high rate of attrition. A promising compound identified in an initial screen is merely at the starting line of a marathon that requires rigorous, multi-faceted validation. The preclinical phase is a critical gatekeeper, designed to systematically build a case for a molecule's potential efficacy and safety before it can be considered for human trials. This guide provides a comprehensive framework for the in vitro and in vivo validation of novel anticancer agents, grounded in the principles of scientific integrity and causality. Our objective is not just to present protocols, but to illuminate the logic behind them, enabling researchers to design robust, self-validating experimental cascades that generate reproducible and translatable data.
The validation pipeline is a sequential process, where each stage builds upon the last, moving from simplified, high-throughput systems to more complex, physiologically relevant models. This progression allows for early, cost-effective elimination of non-viable candidates while gathering increasingly detailed information on the most promising ones.[1][2]
Caption: High-level workflow for anticancer drug development.
Part 1: In Vitro Validation - Establishing Foundational Activity and Mechanism
The in vitro phase serves as the foundational proving ground. These assays are designed to confirm the anticancer activity of a compound, determine its potency across various cancer types, and elucidate its mechanism of action at a cellular level. The choice of model system is paramount, representing a trade-off between throughput and physiological relevance.
The Spectrum of In Vitro Cancer Models
A. Two-Dimensional (2D) Cell Cultures: The Workhorse of High-Throughput Screening
Traditional monolayer cultures on plastic surfaces are the initial step for screening.[3] They offer simplicity, reproducibility, and scalability. The National Cancer Institute's NCI-60 panel, a collection of 60 diverse human cancer cell lines, has been a cornerstone in cancer drug screening for decades, allowing researchers to identify patterns of activity and infer mechanisms of action by comparing a new agent's profile to those of known drugs.[4][5][6][7]
-
Causality: While efficient, 2D models lack the complexity of a real tumor.[8] Cells grown in a monolayer exhibit unnatural proliferation rates and do not experience the nutrient and oxygen gradients found in vivo.[9] This can lead to discrepancies in drug sensitivity, making 2D screens a preliminary, rather than definitive, test.
B. Three-Dimensional (3D) Models: Bridging the Gap to In Vivo Complexity
To better mimic the native tumor microenvironment, 3D culture systems are increasingly employed. These models, including spheroids and organoids, recreate cell-cell and cell-matrix interactions, which profoundly influence drug response.[8][10][11]
-
Spheroids: These are aggregates of cancer cells that form spherical structures, often with an outer proliferating layer and an inner quiescent or necrotic core, mimicking the gradients in a solid tumor.[9]
-
Patient-Derived Organoids (PDOs): These are "mini-tumors" grown in a 3D matrix from a patient's own cancer cells.[12] PDOs retain the genetic and phenotypic heterogeneity of the original tumor, making them a powerful tool for predicting patient-specific drug responses and advancing personalized medicine.[13][14][15][16]
Comparison of In Vitro Models
| Model Type | Key Advantages | Key Limitations | Best Use Case |
| 2D Cell Lines | High-throughput, low cost, reproducible, extensive historical data (e.g., NCI-60).[4][7] | Lacks physiological relevance, no tumor microenvironment, can misrepresent drug sensitivity.[8] | Initial high-throughput screening, preliminary IC50 determination. |
| 3D Spheroids | Better mimics tumor architecture, nutrient/oxygen gradients, cell-cell interactions.[9] | More complex to culture, less scalable than 2D, imaging can be challenging. | Secondary screening of hits from 2D, studying drug penetration. |
| Patient-Derived Organoids (PDOs) | Highly relevant, preserves original tumor heterogeneity and genetics, predictive of clinical response.[12][13][15] | Technically demanding, expensive, lower throughput, requires patient tissue. | Co-clinical trials, personalized medicine screening, validating hits in a patient-relevant context. |
Core In Vitro Assays for Anticancer Agents
A robust in vitro validation package should assess a compound's effect on cell viability, its ability to induce programmed cell death (apoptosis), and its impact on cell cycle progression.[17][18]
A. Cell Viability & Cytotoxicity Assay (MTT)
-
Expertise & Causality: The first question to answer is whether the agent kills or inhibits the growth of cancer cells. The MTT assay is a colorimetric method that measures the metabolic activity of a cell population, which serves as a proxy for cell viability.[19][20] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[21] The amount of formazan produced is directly proportional to the number of viable cells. This allows for the calculation of the IC50 (half-maximal inhibitory concentration), a key measure of a drug's potency.
-
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours at 37°C, 5% CO₂.[19]
-
Compound Treatment: Prepare serial dilutions of the novel anticancer agent. Remove the old media from the cells and add 100 µL of media containing the compound at various concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[22]
-
Formazan Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[22]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
B. Apoptosis Assay (Annexin V & Propidium Iodide Staining)
-
Expertise & Causality: A desirable anticancer agent should induce apoptosis, or programmed cell death, rather than necrosis, which can cause inflammation. The Annexin V/PI assay distinguishes between different stages of cell death via flow cytometry. In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[23] Annexin V is a protein that binds with high affinity to PS.[24] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is lost, staining the DNA.[25]
Caption: Principle of Annexin V / PI apoptosis assay.
-
Experimental Protocol: Annexin V/PI Staining
-
Cell Culture & Treatment: Culture cells (e.g., 1 x 10⁶ cells) and treat with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours). Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the collected cells twice with cold PBS.[26]
-
Resuspension: Resuspend the cell pellet in 1X Annexin Binding Buffer.
-
Staining: Add fluorochrome-conjugated Annexin V (e.g., FITC) and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[26] Healthy cells will be double-negative, early apoptotic cells will be Annexin V-positive/PI-negative, and late apoptotic/necrotic cells will be double-positive.
-
C. Cell Cycle Analysis (Propidium Iodide Staining)
-
Expertise & Causality: Many anticancer drugs exert their effects by arresting the cell cycle at a specific phase, preventing cancer cells from dividing. Flow cytometry with PI staining is used to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M). PI binds stoichiometrically to DNA, so the amount of fluorescence is directly proportional to the DNA content.[27] Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1. Cells in the S phase (DNA synthesis) have an intermediate amount of DNA.
-
Experimental Protocol: Cell Cycle Analysis
-
Cell Culture & Treatment: Culture cells and treat with the test compound for a relevant time period (e.g., 24 hours).
-
Harvesting: Harvest approximately 1-2 x 10⁶ cells.
-
Fixation: Fix the cells by resuspending them in ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 30 minutes.[27] This permeabilizes the cells and preserves their DNA.
-
Washing: Wash the cells twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to ensure that only DNA is stained. Incubate for 15-30 minutes.[27]
-
PI Staining: Add PI solution to the cells.
-
Analysis: Analyze the cells on a flow cytometer using a linear scale for fluorescence.[28] The resulting histogram will show peaks corresponding to the G0/G1 and G2/M phases.
-
Part 2: In Vivo Validation - Evaluating Systemic Efficacy and Behavior
After a compound has demonstrated promising activity and a clear mechanism in vitro, it must be tested in a living organism. In vivo models are indispensable for evaluating how a drug is absorbed, distributed, metabolized, and excreted (Pharmacokinetics or PK) and for confirming its biological effect on the tumor in a complex systemic environment (Pharmacodynamics or PD).[29][30][31]
Choosing the Right In Vivo Model
The selection of an appropriate animal model is critical and depends on the specific question being asked.[32] Most preclinical oncology studies use immunocompromised mice to prevent rejection of human tumor cells.[33]
-
Subcutaneous vs. Orthotopic Xenograft Models:
-
Subcutaneous Models: Tumor cells are injected under the skin, typically on the flank of the mouse. This method is technically simple, and tumor growth is easily monitored with calipers.[34] However, the subcutaneous environment does not replicate the native tumor microenvironment and these models rarely metastasize, limiting their clinical relevance.[34][35]
-
Orthotopic Models: Tumor cells are implanted into the corresponding organ of origin (e.g., breast cancer cells into the mammary fat pad).[36] These models more accurately replicate the tumor microenvironment, tumor progression, and metastatic patterns observed in patients, providing a more stringent test of therapeutic efficacy.[35][37]
-
Comparison of In Vivo Xenograft Models
| Model Type | Key Advantages | Key Limitations | Best Use Case |
| Subcutaneous | Technically simple, easy to measure tumor volume, high throughput.[34][38] | Lacks clinical relevance, poor metastasis, artificial microenvironment.[34][35] | Initial efficacy screening, dose-ranging studies. |
| Orthotopic | Clinically relevant microenvironment, models metastasis, better for studying tumor-host interactions.[35][38][39] | Technically demanding, tumor monitoring often requires imaging, more expensive.[34] | Advanced efficacy studies, evaluating anti-metastatic agents. |
-
Syngeneic Models: For immuno-oncology agents that target the immune system, syngeneic models are essential. These involve implanting murine tumor cells into immunocompetent mice of the same genetic background, ensuring a fully functional immune system is present to interact with the therapy.[33]
Core In Vivo Experiments
A. Tumor Growth Inhibition (TGI) Study
-
Expertise & Causality: The primary goal of an in vivo study is to determine if the drug can inhibit tumor growth in a living animal. This experiment measures tumor volume over time in treated versus control animals. Animal welfare is paramount, and changes in body weight are monitored as a general indicator of toxicity.
-
Experimental Protocol: Subcutaneous TGI Study
-
Cell Implantation: Inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in Matrigel) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[35]
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment and control (vehicle) groups.
-
Dosing: Administer the drug and vehicle according to a predetermined schedule (e.g., daily, via oral gavage or intraperitoneal injection).
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (Width² x Length)/2). Monitor body weight and general animal health concurrently.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a set duration.
-
Data Analysis: Plot mean tumor volume over time for each group. Calculate the Tumor Growth Inhibition (TGI) percentage to quantify efficacy.
-
Caption: Workflow for a typical in vivo tumor growth inhibition study.
B. Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
-
Expertise & Causality: A PK/PD study provides a quantitative understanding of the relationship between drug exposure and its therapeutic effect over time.[29] PK analysis determines the concentration of the drug in plasma and tissues over time, while PD analysis measures a biomarker of the drug's activity in those tissues.[30][40] This is crucial for optimizing dosing schedules and translating findings from animal models to humans.[41]
-
Experimental Protocol: Basic PK/PD Study
-
Animal Dosing: Administer a single dose of the compound to tumor-bearing mice.
-
Sample Collection (PK): At designated time points (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood samples. Euthanize cohorts of animals at each time point to collect tumor and other tissues.
-
Drug Quantification (PK): Analyze the samples using a validated method like LC-MS/MS (Liquid Chromatography-Mass Spectrometry) to determine the concentration of the drug.
-
Biomarker Analysis (PD): Process the tumor tissue collected at each time point to measure a relevant biomarker. For example, if the drug inhibits a specific kinase, measure the phosphorylation level of its downstream target via Western Blot or ELISA.
-
Data Modeling: Correlate the drug concentration (PK) with the biomarker modulation (PD) to establish an exposure-response relationship.
-
Summary of Preclinical Validation Data
| Assay Type | Key Output | Interpretation |
| MTT Assay (In Vitro) | IC50 Values | Potency of the compound against different cancer cell lines. |
| Annexin V/PI (In Vitro) | % Apoptotic Cells | Confirms the compound induces programmed cell death. |
| Cell Cycle Analysis (In Vitro) | % Cells in G1, S, G2/M | Identifies if the compound causes cell cycle arrest at a specific phase. |
| TGI Study (In Vivo) | Tumor Growth Inhibition (TGI) % | Measures the overall efficacy of the compound in reducing tumor growth in a living system. |
| PK/PD Study (In Vivo) | AUC, Cmax, Biomarker Modulation | Defines the drug's exposure-response relationship, informing optimal dosing. |
Conclusion: An Integrated Approach to De-Risking Drug Development
The validation of a novel anticancer agent is a systematic process of evidence-building. It begins with broad, high-throughput in vitro screens to establish activity and culminates in focused, physiologically relevant in vivo studies to confirm efficacy and understand systemic behavior. By logically progressing from 2D cell culture to 3D organoids, and from subcutaneous to orthotopic animal models, researchers can make informed, data-driven decisions. Each step is a self-validating system; the results of one experiment inform the design of the next, creating a cohesive narrative that de-risks the path to clinical development. This rigorous, multi-faceted approach ensures that only the most promising candidates, backed by a robust preclinical data package, advance toward the ultimate goal: improving outcomes for patients with cancer.
References
-
Corning. (n.d.). 5 Reasons Cancer Researchers Adopt 3D Cell Culture: A Review of Recent Literature. Corning Life Sciences. [Link]
-
Crown Bioscience. (n.d.). Orthotopic vs. Subcutaneous Xenograft Models: Key Differences. Crown Bioscience Blog. [Link]
-
Driehuis, E., et al. (2020). Patient-Derived Organoids as a Model for Cancer Drug Discovery. Trends in Cancer. [Link]
-
Wang, J., et al. (2021). Practical Pharmacokinetic–Pharmacodynamic Models in Oncology. Pharmaceutics. [Link]
-
National Cancer Institute. (2025). NCI-60 Human Tumor Cell Line Screen. Division of Cancer Treatment and Diagnosis. [Link]
-
University of Virginia. (n.d.). The Annexin V Apoptosis Assay. School of Medicine. [Link]
-
Wikipedia. (n.d.). NCI-60. [Link]
-
Propre, B. (2023). Orthotopic vs. Subcutaneous: Unpacking the Strengths and Limitations of Tumor Model Implantation Sites. Propre. [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
-
Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen. Nature Reviews Cancer. [Link]
-
LIDE Biotech. (2023). Orthotopic Xenografts or Subcutaneous Tumor Models: Which Provides Better Insight into Cancer?. [Link]
-
faCellitate. (n.d.). Organoids in drug screening. [Link]
-
Lazzari, G., et al. (2025). Advancing cancer research through 3D cell culture models. EXCLI Journal. [Link]
-
Current Protocols. (2017). Assaying cell cycle status using flow cytometry. Current Protocols in Immunology. [Link]
-
Oxford Academic. (n.d.). High-throughput solutions in tumor organoids: from culture to drug screening. Stem Cells. [Link]
-
Crown Bioscience. (2019). Orthotopic or Subcutaneous Tumor Homograft Models?. Crown Bioscience Blog. [Link]
-
Corning. (n.d.). 3D Cell Culture Applications and Bioprinting Change Cancer Research. Corning Life Sciences. [Link]
-
Kim, M., et al. (2020). Application of Cancer Organoid Model for Drug Screening and Personalized Therapy. Cells. [Link]
-
Norecopa. (2019). NCI-60 Human Tumor Cell Lines Screen. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Costa, E. C., et al. (2021). 3D Cell Culture Models as Recapitulators of the Tumor Microenvironment for the Screening of Anti-Cancer Drugs. Cancers. [Link]
-
International Journal of Pharmacy and Biological Sciences. (2018). In vivo Methods for Preclinical Screening of Anticancer Drugs. [Link]
-
PubMed. (2025). Organoid technologies in antitumor drug screening: past development, present applications, and future prospects. Journal of Surgical Research. [Link]
-
Promega Connections. (2024). Decades of Discovery: How the NCI-60 Revolutionized Cancer Drug Screening. [Link]
-
Bentivoglio, A. R., et al. (2013). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Current Cancer Drug Targets. [Link]
-
Eurofins Discovery. (2023). In Vivo Oncology Models for Drug Discovery. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Jove. (2018). Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. [Link]
-
Certis Oncology. (n.d.). The Subcutaneous Xenograft vs Orthotopic Xenograft Debate. Certis Oncology White Papers. [Link]
-
ResearchGate. (2018). A Review on in-vitro Methods for Screening of Anticancer Drugs. International Journal of Pharmaceutical Sciences and Research. [Link]
-
PubMed Central. (2024). Scaffold-based 3D cell culture models in cancer research. Frontiers in Bioengineering and Biotechnology. [Link]
-
PubMed. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology. [Link]
-
PubMed. (2019). In Vivo Pharmacology Models for Cancer Target Research. Methods in Molecular Biology. [Link]
-
PubMed Central. (2015). Pharmacokinetics and Pharmacodynamics in Breast Cancer Animal Models. Methods in Molecular Biology. [Link]
-
PubMed Central. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]
-
Champions Oncology. (n.d.). In Vivo Preclinical Mouse Models. [Link]
-
Moffitt Cancer Center. (n.d.). Cancer Pharmacokinetics and Pharmacodynamics. [Link]
-
NCBI Bookshelf. (2013). Assay Guidance Manual - Cell Viability Assays. [Link]
-
Oncohema Key. (2016). Pharmacokinetics and Pharmacodynamics of Anticancer Drugs. [Link]
-
Biologi. (n.d.). Standard Operating Procedure Apoptosis assay with Annexin V - PI. [Link]
-
University of Queensland. (n.d.). Cell Cycle Tutorial Contents. [Link]
-
Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide. [Link]
-
PubMed. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs. [Link]
-
Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. [Link]
-
Semantic Scholar. (2018). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology. [Link]
Sources
- 1. noblelifesci.com [noblelifesci.com]
- 2. ijpbs.com [ijpbs.com]
- 3. ijpbs.com [ijpbs.com]
- 4. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 5. NCI-60 - Wikipedia [en.wikipedia.org]
- 6. The NCI60 human tumour cell line anticancer drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promegaconnections.com [promegaconnections.com]
- 8. Advancing cancer research through 3D cell culture models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3D Cell Culture Models as Recapitulators of the Tumor Microenvironment for the Screening of Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. corning.com [corning.com]
- 11. Scaffold-based 3D cell culture models in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Patient-Derived Organoids as a Model for Cancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organoids in drug screening – faCellitate [facellitate.com]
- 14. academic.oup.com [academic.oup.com]
- 15. mdpi.com [mdpi.com]
- 16. Organoid technologies in antitumor drug screening: past development, present applications, and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro assays and techniques utilized in anticancer drug discovery | Semantic Scholar [semanticscholar.org]
- 19. clyte.tech [clyte.tech]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. broadpharm.com [broadpharm.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. biologi.ub.ac.id [biologi.ub.ac.id]
- 24. kumc.edu [kumc.edu]
- 25. Annexin V | AAT Bioquest [aatbio.com]
- 26. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 27. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 28. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 29. mdpi.com [mdpi.com]
- 30. Pharmacokinetics and Pharmacodynamics in Breast Cancer Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Pharmacokinetics and Pharmacodynamics of Anticancer Drugs | Oncohema Key [oncohemakey.com]
- 32. championsoncology.com [championsoncology.com]
- 33. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 34. blog.td2inc.com [blog.td2inc.com]
- 35. xenograft.org [xenograft.org]
- 36. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 37. whitepapers.certisoncology.com [whitepapers.certisoncology.com]
- 38. Orthotopic Xenografts or Subcutaneous Tumor Models: Which Provides Better Insight into Cancer? | LIDE Biotech [lidebiotech.com]
- 39. blog.crownbio.com [blog.crownbio.com]
- 40. moffitt.org [moffitt.org]
- 41. ascopubs.org [ascopubs.org]
A Senior Application Scientist's Guide to Linker Selection in Pyridazinone Synthesis: A Comparative Analysis
Introduction: The Pivotal Role of Pyridazinones and Their Linkers in Drug Discovery
The pyridazinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide spectrum of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[1] The remarkable versatility of the pyridazinone moiety stems from its capacity for substitution at various positions, allowing for the fine-tuning of its pharmacological profile. A key determinant of a pyridazinone derivative's function is the nature of the linker and the appended functional group. This linker, which connects the pyridazinone core to another pharmacophore or a modulating moiety, is not merely a spacer but an active participant in the molecule's interaction with its biological target.
The choice of linker can profoundly influence a compound's solubility, metabolic stability, cell permeability, and binding affinity.[2][3] Therefore, a rational approach to linker selection is paramount in the design of novel pyridazinone-based therapeutics. This guide provides a comparative analysis of the efficacy of different linker strategies in pyridazinone synthesis, offering insights into the synthetic methodologies, typical yields, and the rationale behind choosing a specific linker for a desired therapeutic application. We will delve into the practical aspects of incorporating hydrazone, piperazine, amide, ether, thioether, and triazole (via click chemistry) linkers, supported by experimental data from the literature.
Comparative Analysis of Linker Strategies in Pyridazinone Synthesis
The selection of a linker is a critical decision in the synthetic strategy for a new pyridazinone derivative. The choice is often dictated by the desired biological target and the required physicochemical properties of the final compound. Here, we compare the synthesis and utility of several common linker types.
Hydrazone Linkers: Versatility and pH-Sensitivity
Hydrazone linkers are frequently employed in the design of prodrugs, particularly in oncology, due to their characteristic pH-sensitive hydrolysis. This property allows for the targeted release of a cytotoxic payload in the acidic tumor microenvironment.
Synthetic Approach: The synthesis of pyridazinone-hydrazone derivatives is typically a straightforward condensation reaction between a pyridazinone-2-yl-acetohydrazide intermediate and an appropriate aldehyde or ketone. This reaction is often carried out in a protic solvent like ethanol under reflux conditions.
dot
Caption: General synthetic scheme for pyridazinone-hydrazone derivatives.
Experimental Data Summary: Hydrazone Linkers
| Intermediate | Reagents | Solvent | Conditions | Yield (%) | Reference |
| 6-(substituted)-3(2H)-pyridazinone-2-yl-acetohydrazide | Substituted benzaldehydes | Ethanol | Reflux, 6h | 41-86 | [4] |
| 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone-2-yl-acetohydrazide | Appropriate benzaldehyde | Ethanol | Reflux, 6h | Satisfactory | [4] |
Causality Behind Experimental Choices: The use of ethanol as a solvent is ideal for this condensation reaction as it readily dissolves the reactants and facilitates the removal of water, driving the reaction to completion. The reflux condition provides the necessary activation energy for the reaction to proceed at a reasonable rate. The wide range of reported yields (41-86%) highlights that the electronic and steric properties of the substituted benzaldehyde can significantly impact the reaction efficiency.[4]
Piperazine Linkers: Modulating Solubility and Receptor Binding
The piperazine linker is a common feature in many biologically active compounds, including those with a pyridazinone core. It often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and the ability to interact with specific receptor subtypes.
Synthetic Approach: The introduction of a piperazine linker typically involves a nucleophilic substitution reaction. A common starting material is 3,6-dichloropyridazine, where one of the chlorine atoms is displaced by a substituted piperazine. The second chlorine is then hydrolyzed to the pyridazinone carbonyl group, often by heating in glacial acetic acid.
dot
Caption: General scheme for the synthesis of pyridazinone-amide derivatives.
Experimental Data Summary: Amide Linkers
| Starting Material | Reagents | Solvent | Conditions | Yield (%) | Reference |
| Pyridazin-3(2H)-one-2-yl-acetic acid | Ethyl chloroformate, Et3N, substituted aniline | Anhydrous THF | -5 °C to rt, 12h | - | [5] |
| 6-(4-methoxyphenyl)-3(2H)-pyridazinone-2-yl-acetic acid | Various amines | - | - | - | [5] |
Causality Behind Experimental Choices: The use of coupling agents like ethyl chloroformate activates the carboxylic acid, facilitating the nucleophilic attack by the amine. The reaction is typically carried out at low temperatures to control the reactivity and minimize side reactions. The choice of solvent, such as anhydrous THF, is crucial to prevent hydrolysis of the activated acid. This method provides a versatile route to a wide array of amide-linked pyridazinone derivatives.
Ether and Thioether Linkers: Exploring Chemical Space and Modulating Lipophilicity
Ether and thioether linkers offer a means to introduce flexibility and modulate the lipophilicity of pyridazinone derivatives. These linkers are generally more stable than hydrazones and can be used to connect the pyridazinone core to various aryl or alkyl groups.
Synthetic Approach: The Williamson ether synthesis is a classic and effective method for forming ether linkages. This involves the reaction of a pyridazinone with a hydroxyl group (or its corresponding alkoxide/phenoxide) with an alkyl halide. Similarly, thioether linkages can be formed through the reaction of a chloropyridazine with a thiol.
dot
Caption: General synthetic routes for pyridazinone-ether and -thioether derivatives.
Experimental Data Summary: Ether and Thioether Linkers
| Linker Type | Starting Material | Reagents | Conditions | Yield (%) | Reference |
| Ether | 6-Chloropyridazin-3(2H)-one | Phenol, K2CO3 | Reflux in Acetic Acid | - | [6] |
| Thioether | 3-Alkoxy-6-chloropyridazine | Allyl mercaptan | - | - | [7] |
Causality Behind Experimental Choices: The Williamson ether synthesis is a robust SN2 reaction, and its success depends on the nature of the alkyl halide and the nucleophilicity of the alkoxide. [8][9]Primary alkyl halides generally give the best results. For thioether synthesis, the nucleophilic substitution of a chloropyridazine with a thiol is an efficient process. The choice of base and solvent is critical for both reactions to ensure deprotonation of the nucleophile and to facilitate the substitution reaction.
Click Chemistry Linkers: A Modern Approach to Pyridazinone Conjugation
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the synthesis of complex molecules. This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for creating triazole-linked pyridazinone derivatives.
Synthetic Approach: The CuAAC reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne, catalyzed by a copper(I) species. In the context of pyridazinone synthesis, one of the reactants will be a pyridazinone derivative functionalized with either an azide or an alkyne group.
dot
Caption: General scheme for the synthesis of triazole-linked pyridazinones using click chemistry.
Experimental Data Summary: Click Chemistry (Triazole) Linkers
| Starting Material | Reagents | Catalyst | Conditions | Yield (%) | Reference |
| 4,6-diphenyl-2-(prop-2-yn-1-yl)pyridazin-3(2H)-one | Substituted aryl azides | Cu(I) | - | - | [10] |
| 2-substituted-4,5-dichloropyridazinones | Azide, Alkyne | Cu(I) | One-pot | - | [11] |
Causality Behind Experimental Choices: The "click and activate" strategy described in the literature showcases the elegance of this approach. [11]The formation of the triazole ring can trigger subsequent nucleophilic substitution, allowing for the rapid generation of a library of diverse compounds in a one-pot process. The mild reaction conditions and high yields often associated with click chemistry make it a highly attractive method for modern drug discovery.
Conclusion: A Strategic Approach to Linker Selection
The choice of a linker in pyridazinone synthesis is a strategic decision that extends beyond mere chemical connectivity. As we have seen, each linker type offers a unique set of synthetic advantages and imparts distinct physicochemical and pharmacological properties to the final molecule.
-
Hydrazone linkers are the go-to choice for pH-responsive drug delivery systems.
-
Piperazine linkers are excellent for enhancing solubility and targeting specific receptors.
-
Amide linkers provide stability and can mimic peptide interactions.
-
Ether and thioether linkers offer a way to explore new chemical space and modulate lipophilicity.
-
Triazole linkers , formed via click chemistry, represent a modern, highly efficient, and versatile approach to creating complex pyridazinone conjugates.
The optimal linker is ultimately determined by the specific goals of the research program. By understanding the synthetic nuances and the structure-activity relationships associated with each linker type, researchers can make informed decisions to accelerate the discovery and development of novel pyridazinone-based therapeutics.
References
-
Qian, W., Winternheimer, D., & Allen, J. (2011). A "click and activate" approach in one-pot synthesis of a triazolyl-pyridazinone library. Organic letters, 13(7), 1682–1685. [Link]
-
El Malah, T., Nour, H. F., Dehbi, O., et al. (2021). Click Synthesis, Anticancer Activity and Molecular Docking Studies on Pyridazinone Scaffolds. Molecules, 26(15), 4463. [Link]
-
Sandham, D. A., Taylor, R. J., & Carey, J. S. (2009). Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine. The Journal of organic chemistry, 74(18), 7046–7052. [Link]
-
Özdemir, Z., Türkmen, N. B., Ayhan, İ., Çiftçi, O., Uysal, M., Gökçe, M., ... & Kaplancıklı, Z. A. (2021). Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3 (2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker. Pharmaceuticals, 14(3), 183. [Link]
- BenchChem. (2025). A Comparative Guide to the Synthesis of Pyridazinones: A Novel One-Pot, Three-Component Approach vs. Traditional Two-Step Condensation.
- Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghorbani, M., & Al-Salahi, R. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. Molecules, 29(13), 3045.
- El-Hashash, M. A., Essawy, A., & Fawzy, A. S. (2014). Synthesis and Antimicrobial Activity of Some Novel Heterocyclic Candidates via Michael Addition Involving 4-(4-Acetamidophenyl)-4-oxobut-2-enoic Acid. International Journal of Organic Chemistry, 4(3), 199-211.
- BenchChem. (2025). A Comparative Guide to Pyridazinone Synthesis: Benchmarking New Methods Against a Published Approach.
- Samanta, K. C., et al. (2012). Synthesis of Different Substituted Pyridazinone Derivatives and Their Anticonvulsant Activity. International Journal of Pharmaceutical Sciences and Research, 3(1), 246-249.
-
Allam, M. A., El-Sayed, M. A. A., & El-Gohary, N. S. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of the Iranian Chemical Society, 20(1), 1-27. [Link]
- Sandham, D. A., et al. (2009). Polysubstituted Pyridazinones from Sequential Nucleophilic Substitution Reactions of Tetrafluoropyridazine. The Journal of Organic Chemistry, 74(18), 7046-7052.
-
SpiroChem. (n.d.). Linker Design. Retrieved from [Link]
- Amaro, R. E., et al. (2008). Impact of linker strain and flexibility in the design of a fragment-based inhibitor. Journal of the American Chemical Society, 130(41), 13612-13613.
- Al-Suwaidan, I. A., et al. (2022).
- Takahayashi, N. (1955). Synthesis of Pyridazine Derivatives. VIII. Nucleophilic Substitution of 3, 6-Dichloro-4-Methylpyridazine. Pharmaceutical Bulletin, 3(4), 225-228.
- Gökçe, M., et al. (2009). Studies on some 3(2H)-pyridazinone derivatives with antinociceptive activity. Arzneimittel-Forschung, 59(7), 357-363.
- Ibrahim, T. H., et al. (2017). Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. Archiv der Pharmazie, 350(9), 1700093.
- Ohta, K., et al. (2024). Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. ACS Medicinal Chemistry Letters.
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Ashenhurst, J. (2023). The Williamson Ether Synthesis. In Master Organic Chemistry. Retrieved from [Link]
-
Kwon, S. K., & Moon, A. (2005). Synthesis of 3-alkylthio-6-allylthiopyridazine derivatives and their antihepatocarcinoma activity. Archives of pharmacal research, 28(4), 391–394. [Link]
- Ibrahim, T. H., et al. (2017). Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2 H )-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. Archiv der Pharmazie, 350(9), 1700093.
- Biller, E., Fuhrmann, E., & Hagena, D. (2004). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents.
- Yusuf, M., et al. (2022). In Silico Molecular Studies and Synthesis of Some Pyridazinone Scaffolds as Anti-proliferative Agents. International Journal of Heterocyclic Chemistry, 12(1), 1-10.
-
Organic Chemistry Tutor. (2023, November 7). Williamson Ether Synthesis [Video]. YouTube. [Link]
- Kumar, A., et al. (2023). Synthesis of 6-alkoxy and 6-hydroxy-alkyl amine derivatives of braylin as vasorelaxing agents. Bioorganic & Medicinal Chemistry Letters, 89, 129311.
- Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- Toma, L., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of medicinal chemistry, 45(18), 4011–4017.
Sources
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linker Design | SpiroChem [spirochem.com]
- 3. Impact of linker strain and flexibility in the design of a fragment-based inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on some 3(2H)-pyridazinone derivatives with antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 3-alkylthio-6-allylthiopyridazine derivatives and their antihepatocarcinoma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. mdpi.com [mdpi.com]
- 11. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Orthogonal Purity Confirmation of Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate for Pharmaceutical Development
Introduction: The Imperative of Purity in Pharmaceutical Synthesis
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Impurities, which can arise from starting materials, synthetic by-products, degradation, or residual solvents, can have unintended pharmacological or toxicological effects.[1][2] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (ICH Q3A/B/C/D) that mandate the identification, quantification, and control of these impurities.[1][3]
To achieve a comprehensive and reliable purity profile, relying on a single analytical method is insufficient. A single technique may fail to detect impurities that have similar physical or chemical properties to the main compound, leading to co-elution in chromatography or overlapping signals in spectroscopy. This is where the principle of orthogonal analysis becomes indispensable. Orthogonal methods are independent analytical techniques that measure the same attribute (in this case, purity) based on different scientific principles.[4] By employing a suite of orthogonal methods, we create a robust, self-validating system that significantly increases the confidence in the reported purity value.[4][5]
This guide provides an in-depth comparison of key orthogonal methods for confirming the purity of Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate , a keto-ester intermediate common in organic synthesis. We will explore the causality behind experimental choices, provide detailed protocols, and present a logical workflow for its comprehensive characterization.
Analyte Profile: this compound
-
Structure:
-
Key Functional Groups: Aromatic chloride, ketone, ethyl ester.[6][7]
-
Expected Impurities:
Integrated Workflow for Orthogonal Purity Assessment
A systematic approach ensures all potential impurities are addressed. The following workflow illustrates how different orthogonal methods complement each other to build a complete purity profile.
Caption: Integrated workflow for orthogonal purity analysis.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: RP-HPLC separates compounds based on their differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. It is the industry-standard technique for quantifying non-volatile organic impurities in drug substances.[2]
Causality: The dichlorophenyl ring and aliphatic chain of the target molecule provide sufficient hydrophobicity for strong retention on a C18 column, allowing for effective separation from more polar (e.g., hydrolyzed acid) or less polar (e.g., synthesis by-products) impurities. A UV detector is ideal due to the strong chromophore of the aromatic ring. A potential challenge with β-keto esters is keto-enol tautomerism, which can cause peak splitting or broadening.[10] This can often be mitigated by controlling the mobile phase pH (acidic conditions can speed up interconversion) or by increasing the column temperature.[10]
Experimental Protocol: HPLC Purity Assay
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD) or UV detector.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
Time (min) %A %B 0.0 60 40 20.0 10 90 25.0 10 90 25.1 60 40 | 30.0 | 60 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Acetonitrile/Water (50:50 v/v) to a final concentration of 1.0 mg/mL.
-
Purity Calculation: Purity is determined by area percent normalization, assuming all impurities have a similar response factor at the detection wavelength.
Method 2: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
Principle: This method is designed to detect and quantify volatile organic compounds (VOCs), primarily residual solvents from the manufacturing process.[8][9] The sample is heated in a sealed vial (headspace), allowing volatile compounds to partition into the gas phase. This gas is then injected into a GC system, which separates the components based on their boiling points and interaction with the capillary column. The mass spectrometer provides definitive identification and quantification.[11][12]
Causality: HS-GC-MS is orthogonal to HPLC as it relies on volatility and gas-phase separation, whereas HPLC uses liquid-phase partitioning.[2] This makes it ideal for analyzing residual solvents (e.g., Toluene, Ethyl Acetate, Dichloromethane) that are often difficult or impossible to analyze by HPLC. The headspace technique prevents non-volatile matrix components, like the target molecule itself, from contaminating the GC system.
Experimental Protocol: Residual Solvent Analysis
-
Instrumentation: GC-MS system equipped with a headspace autosampler.
-
Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Headspace Parameters:
-
Oven Temperature: 80 °C
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
Vial Equilibration Time: 15 min
-
-
GC Oven Program:
-
Initial Temperature: 40 °C, hold for 5 min.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: Hold at 240 °C for 5 min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 35-350 amu.
-
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO) and seal immediately.
-
Quantification: Use an external standard calibration curve for each expected residual solvent, prepared in the same diluent.
Method 3: Quantitative ¹H Nuclear Magnetic Resonance (qNMR)
Principle: qNMR determines the purity of a compound by relating the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight.[13][14] The signal intensity in ¹H NMR is directly proportional to the number of protons giving rise to the signal, making it a powerful primary ratio method for quantification without the need for identical reference materials for the analyte.[15]
Causality: qNMR is highly orthogonal to chromatographic techniques because it does not involve a separation step.[16] It is a bulk analysis method based on the fundamental nuclear properties of the molecules in solution. It can detect any proton-containing impurity, including those that are structurally similar and might co-elute in HPLC, as long as they have at least one signal that is resolved from the analyte and standard signals.[13][16]
Experimental Protocol: Absolute Purity by qNMR
-
Instrumentation: NMR Spectrometer (≥400 MHz recommended for better signal dispersion).
-
Internal Standard: Maleic acid (certified reference material). It has a simple spectrum (a single sharp singlet) in a relatively clear region of the spectrum and is non-volatile and stable.
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound into a vial.
-
Accurately weigh ~5 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
-
Acquisition Parameters (Critical for Quantification):
-
Pulse Angle: 30° (to ensure full relaxation between pulses).
-
Relaxation Delay (D1): At least 5 times the longest T₁ relaxation time of both the analyte and standard protons (typically 30-60 seconds).
-
Number of Scans: ≥ 16 (for good signal-to-noise ratio).
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Carefully integrate a well-resolved signal from the analyte (e.g., the aromatic protons) and the singlet from the internal standard.
-
-
Purity Calculation: [14]
-
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
-
Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P = Purity of the standard.
-
Method 4: Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a pure crystalline substance, melting occurs at a sharp, distinct temperature.[17] Impurities disrupt the crystal lattice, causing the melting point to be depressed and the melting range to broaden.[18][19] Based on the van't Hoff equation, the mole fraction of impurities can be calculated from the shape of the melting endotherm.[20]
Causality: DSC provides a measure of the total mole fraction of soluble (eutectic) impurities, making it an excellent orthogonal technique to chromatography, which measures impurities on a weight/weight basis.[19][21] It is a bulk property method that is insensitive to the chemical structure of the impurities, offering a fundamentally different perspective on purity. However, it is not suitable for compounds that decompose upon melting or for detecting insoluble impurities.[19]
Experimental Protocol: Purity by Melting Point Depression
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
Thermal Program:
-
Equilibrate at a temperature at least 20 °C below the expected melting point.
-
Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through the melting transition.
-
-
Data Analysis:
-
The instrument's software uses the van't Hoff equation to analyze the slope of the leading edge of the melting peak.
-
The analysis yields a purity value in mole percent.
-
Comparative Summary of Orthogonal Methods
| Method | Principle | Information Provided | Strengths | Limitations |
| RP-HPLC | Liquid-solid partitioning | Relative purity (area %), impurity profile, retention times. | High sensitivity and resolution for non-volatile impurities; widely used and accepted. | May fail to separate co-eluting impurities; assumes equal detector response for area % calculation. |
| HS-GC-MS | Gas-solid partitioning & volatility | Identification and quantification of volatile impurities and residual solvents. | Highly specific and sensitive for VOCs; prevents matrix interference. | Not suitable for non-volatile or thermally labile compounds.[9] |
| qNMR | Nuclear magnetic resonance | Absolute purity (w/w %) against a certified standard; structural confirmation. | Primary analytical method; no separation required; highly accurate and precise.[13][16] | Lower sensitivity than HPLC; requires a pure internal standard; signal overlap can be an issue. |
| DSC | Thermodynamics (melting point depression) | Total mole % of soluble impurities. | True bulk property measurement; orthogonal to separation methods; fast.[17] | Insensitive to insoluble impurities; compound must be crystalline and melt without decomposition.[19] |
Conclusion
Confirming the purity of a pharmaceutical intermediate like this compound requires a multi-faceted strategy. No single analytical technique can provide a complete picture. By strategically combining orthogonal methods—RP-HPLC for primary impurity profiling, HS-GC-MS for residual solvents, qNMR for absolute purity assessment, and DSC for thermodynamic confirmation—we construct a rigorous and reliable data package. This approach not only ensures the quality and safety of the material but also stands up to the intense scrutiny of regulatory bodies, ultimately facilitating a smoother and more successful drug development pathway.
References
- Determination of % purity of a compound by by Using DSC | PDF - Slideshare.
- Orthogonal method in pharmaceutical product analysis - Alphalyse.
-
The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed . Available at: [Link]
-
Pharmaceutical Impurity Testing and Identification - Intertek . Available at: [Link]
-
How to Identify Functional Groups in FTIR Spectra - Patsnap Eureka . Available at: [Link]
-
Quality: impurities | European Medicines Agency (EMA) . Available at: [Link]
-
GC MS Volatile Impurity Testing . Available at: [https://www. JordiLabs.com/gc-ms-volatile-impurity-testing/]([Link]. JordiLabs.com/gc-ms-volatile-impurity-testing/)
-
Impurity guidelines in drug development under ICH Q3 - AMSbiopharma . Available at: [Link]
-
Purity Determination and DSC Tzero Technology - TA Instruments . Available at: [Link]
-
DSC Purity Determination - AZoM . Available at: [Link]
-
Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts . Available at: [Link]
-
Use of Orthogonal Methods During Pharmaceutical Development: Case Studies . Available at: [Link]
-
How Pharmaceutical Impurity Analysis Works - ResolveMass Laboratories Inc. Available at: [Link]
-
Differential scanning calorimetry method for purity determination: A case study on polycyclic aromatic hydrocarbons and chloramphenicol | Request PDF - ResearchGate . Available at: [Link]
-
Guideline for Impurities in New Active Pharmaceutical Ingredient . Available at: [Link]
-
(PDF) Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models - ResearchGate . Available at: [Link]
-
Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System . Available at: [Link]
-
Gas Chromatography Mass Spectrometry (GC-MS) Analysis - Emery Pharma . Available at: [Link]
-
EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY - COP Bela . Available at: [Link]
-
Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - NIH . Available at: [Link]
-
Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA . Available at: [Link]
-
(PDF) Quantitative 1H NMR spectroscopy - ResearchGate . Available at: [Link]
-
Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances | Request PDF - ResearchGate . Available at: [Link]
-
The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermediates . Available at: [Link]
-
Volatile Organic Compounds - by GC/MS Capillary Column Technique . Available at: [Link]
-
(PDF) Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures: An Undergraduate Instrumental Analysis Experiment - ResearchGate . Available at: [Link]
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination | Journal of Medicinal Chemistry - ACS Publications . Available at: [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Publications . Available at: [Link]
-
beta keto esters by HPLC - Chromatography Forum . Available at: [Link]
Sources
- 1. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 5. researchgate.net [researchgate.net]
- 6. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. testinglab.com [testinglab.com]
- 9. emerypharma.com [emerypharma.com]
- 10. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 11. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]
- 12. dem.ri.gov [dem.ri.gov]
- 13. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. tainstruments.com [tainstruments.com]
- 18. Determination of % purity of a compound by by Using DSC | PDF [slideshare.net]
- 19. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. azom.com [azom.com]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate
Greetings, colleagues. In the fast-paced environment of drug discovery and development, our focus is rightly on innovation and results. However, the integrity of our work and the safety of our community hinge upon the rigorous and compliant management of the chemical reagents we use daily. This guide provides a detailed, technically grounded protocol for the proper disposal of Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate (CAS No. 342636-46-8), a compound whose molecular structure necessitates a specific and cautious approach to waste management.
The fundamental principle guiding this protocol is the "cradle-to-grave" responsibility for hazardous waste, a framework established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). As the generator of the waste, we are the first and most critical link in ensuring its safe and compliant final disposition.
Part 1: Hazard Profile and Initial Characterization
Before we can dispose of a chemical, we must understand its inherent risks. This compound is a halogenated aromatic ketone ester. While a comprehensive, peer-reviewed safety data sheet for this specific molecule is not widely available, its structural components—a dichlorophenyl group and a ketoester chain—dictate its classification.
The presence of the dichlorophenyl moiety firmly places this compound in the category of halogenated organic waste .[1] Halogenated compounds are subject to stringent disposal regulations because their improper incineration can lead to the formation of persistent and highly toxic byproducts, such as dioxins and hydrogen chloride gas.[1] Furthermore, halogenated organic compounds are prohibited from landfill disposal.
Based on the Safety Data Sheet (SDS) for a closely related structural analog, Ethyl 3-(3,5-dichlorophenyl)-2-propenoate, we can anticipate a similar hazard profile.[2]
Anticipated Hazard Profile
| Hazard Category | GHS Pictogram | Hazard Statement |
| Acute Toxicity (Oral) | H302: Harmful if swallowed.[2] | |
| Skin Irritation | H315: Causes skin irritation.[2] | |
| Eye Irritation | H319: Causes serious eye irritation.[2] | |
| Respiratory Irritation | H335: May cause respiratory irritation.[2] |
Disclaimer: This table is based on a structural analog. Always refer to the specific SDS provided by your supplier and your institution's Chemical Hygiene Plan.
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The following protocol is designed to ensure safety and regulatory compliance. It is not merely a list of steps but a self-validating system to manage this waste stream from point of generation to final hand-off.
Step 1: Waste Segregation at the Point of Generation
This is the most critical step. Combining different waste streams can create dangerous reactions and significantly increases disposal costs.[2][3]
-
Action: Immediately designate any waste containing this compound, including reaction residues, contaminated solvents (e.g., from chromatography), and contaminated consumables (pipette tips, etc.), as HALOGENATED ORGANIC WASTE .
-
Causality: Halogenated solvents require high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like HCl).[1] Non-halogenated solvents, in contrast, can often be recycled as fuel. Mixing the two forces the entire volume to be treated by the more expensive and complex incineration process.[1] Even trace amounts can contaminate a large drum of non-halogenated solvent waste.
Step 2: Proper Containerization
The integrity of the waste stream begins with the integrity of its container.
-
Action: Collect waste in a designated, chemically compatible container (e.g., a high-density polyethylene or glass bottle) with a secure, vapor-tight screw-top cap.
-
Labeling: The container must be clearly and accurately labeled. Affix your institution's hazardous waste tag immediately upon adding the first drop of waste. The label must include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "Waste this compound " (and any other components in the mixture). Do not use abbreviations or chemical formulas.
-
The approximate concentration or volume of each component.
-
The relevant hazard pictograms (as shown in the table above).
-
-
Causality: Proper labeling prevents accidental mixing of incompatible wastes and ensures the safety of laboratory personnel and EHS staff who will handle the container. Keeping containers closed prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
Step 3: Safe Accumulation in the Laboratory
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory where it was generated.
-
Action: Store the sealed and labeled waste container in a designated SAA, which is typically within or near the chemical fume hood where the work is being performed. The SAA must be under the control of laboratory personnel.
-
Secondary Containment: Place the waste container inside a larger, chemically resistant secondary containment bin or tray.
-
Causality: Secondary containment ensures that any potential leaks or spills are captured, preventing environmental release and personnel exposure. Storing the waste in the generating lab ensures it remains under the control of trained personnel who understand its hazards.
Step 4: Arranging for Final Disposal
Under no circumstances should this chemical be disposed of via sink drains or allowed to evaporate in a fume hood.[2]
-
Action: Once the waste container is full or you have finished the project generating this waste, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EHS) department.
-
The Professional Hand-Off: Your EHS department will then consolidate this waste for pickup by a licensed and certified hazardous waste disposal company.
-
Causality: Licensed disposal contractors have the permits and specialized facilities required to handle and destroy halogenated organic compounds in an environmentally sound and legally compliant manner, typically via high-temperature incineration. This final step completes your "cradle-to-grave" responsibility.[2]
Part 3: Visualization of the Disposal Workflow
To provide a clear, at-a-glance summary of the process, the following workflow diagram illustrates the decision-making and procedural steps for proper disposal.
Caption: Workflow for compliant disposal of halogenated organic waste.
By adhering to this structured protocol, you not only ensure the safety of yourself and your colleagues but also uphold the scientific integrity and regulatory compliance of our institution. Trust in these validated procedures is paramount to responsible research.
References
-
Safety & Risk Services. In-Laboratory Treatment of Chemical Waste.[Link]
-
AA Blocks. Safety Data Sheet: Ethyl 3-(3,5-dichlorophenyl)-2-propenoate.[Link]
-
New Jersey Department of Health. Hazard Summary: Dichlorophenyl Trichlorosilane.[Link]
-
Convenience Products. Safety Data Sheet.[Link]
-
CPAChem. Safety Data Sheet: Isoxadifen-ethyl.[Link]
-
Kitamura, S., et al. (2008). Toxicity and Carcinogenicity of Dichlorodiphenyltrichloroethane (DDT). PubMed Central. [Link]
-
Wikipedia. DDT.[Link]
-
U.S. Environmental Protection Agency. Learn the Basics of Hazardous Waste.[Link]
Sources
Personal protective equipment for handling Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced environment of drug discovery and development, the imperative of safety is absolute. While Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate is a valuable intermediate, its molecular structure—featuring a dichlorinated aromatic ring, a ketone, and an ester functional group—necessitates a rigorous and informed approach to handling. This guide moves beyond mere compliance, offering a framework for integrating safety into your workflow, thereby protecting personnel, ensuring experimental integrity, and fostering a culture of scientific excellence.
The Foundation of Safety: Hazard Assessment & Your Chemical Hygiene Plan
Before the first container is opened, a thorough understanding of the potential hazards is critical. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, a presumptive hazard profile can be constructed based on its constituent functional groups.
Presumed Hazard Profile:
-
Dichlorophenyl Group: Chlorinated aromatic compounds are often associated with skin and eye irritation, and potential for long-term health effects. Compounds like dichlorophenyl trichlorosilane are known corrosives that can cause severe burns.[1] Furthermore, many chlorinated organics are toxic to aquatic life and are not readily biodegradable. Some complex chlorinated molecules, like DDT, are known endocrine disruptors and probable carcinogens.[2]
-
Aromatic Ketone: Ketones as a class can have narcotic or anesthetic effects at high concentrations and can be irritating to the eyes and respiratory tract.[3] They are often flammable, and their vapors can form explosive mixtures with air.[3] Acetophenone, a simple aromatic ketone, is known to be an irritant and can react violently with strong acids, bases, and oxidizing agents.[4]
-
Ethyl Ester: Low molecular weight esters are often volatile and flammable.[5] They can be irritating to the eyes, skin, and respiratory system.[6]
This presumptive profile mandates that this compound be treated as a hazardous substance. All handling must be governed by your institution's Chemical Hygiene Plan (CHP) , a comprehensive written program that outlines protective policies and procedures as required by OSHA's Laboratory Standard (29 CFR 1910.1450).[7][8][9] The CHP is the master document that should detail everything from standard operating procedures to emergency protocols.[10][11]
The Hierarchy of Controls: Engineering Safeguards First
Personal Protective Equipment (PPE) is the final layer of defense. The primary methods for protection involve robust engineering controls designed to minimize exposure at the source.
-
Chemical Fume Hood: All manipulations of this compound—including weighing, transferring, and mixing—must be conducted within a certified chemical fume hood.[12][13] This is the most critical engineering control to prevent inhalation of potentially harmful vapors.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors in the general workspace.
-
Designated Area: As per OSHA guidelines for particularly hazardous substances (including potential carcinogens or reproductive toxins), it is prudent to establish a designated area within the lab for working with this compound.[9][11] This area should be clearly marked, and access should be restricted to authorized personnel.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE must be deliberate and based on a thorough hazard assessment.[14][15] For this compound, a multi-layered approach is essential.
| PPE Category | Specification | Rationale & Best Practices |
| Eye & Face Protection | ANSI Z87.1-compliant chemical splash goggles.[14] A full-face shield should be worn over goggles during procedures with a high splash potential (e.g., transferring large volumes).[12][14] | Protects against splashes of the chemical which, based on its functional groups, is presumed to be a severe eye irritant.[1] Safety glasses are insufficient as they do not provide a seal against splashes.[14] |
| Hand Protection | Chemically resistant gloves. Based on data for chlorinated and organic solvents, Butyl or Viton® rubber are excellent choices.[12][16] Heavy-duty nitrile can be used for incidental contact, but breakthrough times must be verified with the manufacturer's data. | The dichlorophenyl and ketone moieties necessitate high chemical resistance. Standard latex gloves offer poor protection against many organic chemicals and should be avoided.[14] Always inspect gloves for tears or holes before use. Remove gloves using a technique that avoids skin contact and wash hands thoroughly after removal. |
| Body Protection | A flame-resistant laboratory coat, fully buttoned.[17] For larger-scale work or where significant splashing is possible, a chemical-resistant apron over the lab coat is required.[16] | Protects skin and personal clothing from splashes and spills. The use of a flame-resistant coat addresses the potential flammability of the ketone functional group. |
| Foot Protection | Closed-toe and closed-heel shoes, constructed of a material that offers chemical resistance. | Prevents injury from dropped objects and protects feet from spills.[13] |
| Respiratory Protection | Typically not required when work is performed within a certified chemical fume hood. If a fume hood is not available or fails, or in the event of a large spill, a NIOSH-approved respirator with organic vapor cartridges would be necessary.[16] | The fume hood is the primary means of respiratory protection. Respirator use requires a formal respiratory protection program, including fit-testing and training, as mandated by OSHA. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A standardized workflow minimizes variability and the potential for error. The following logical progression should be adapted into a formal Standard Operating Procedure (SOP) within your CHP.
Caption: Decision workflow for responding to a chemical spill.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
By embedding these principles of hazard assessment, control, and preparedness into your daily operations, you not only ensure compliance but also build a foundation of trust and scientific integrity that is the hallmark of a leading research enterprise.
References
-
OSHA. (n.d.). Laboratory Safety Chemical Hygiene Plan (CHP). Occupational Safety and Health Administration. Retrieved from [Link]
-
Triumvirate Environmental. (n.d.). Chemical Hygiene Plans. Retrieved from [Link]
-
Youngstown State University. (n.d.). OSHA Laboratory Standard: Chemical Hygiene Plan (CHP) Implementation. Retrieved from [Link]
-
University of Washington Environmental Health & Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
SUNY System Administration. (n.d.). Chemical Hygiene Plan Checklist. Retrieved from [Link]
-
SmartLabs. (n.d.). Esterification. Retrieved from [Link]
-
Purdue University Environmental Health and Safety. (n.d.). Chemical Hygiene Plan. Retrieved from [Link]
-
AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Recommendations for Chemical Protective Clothing Disclaimer | NIOSH. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, November 19). 1.31: Experiment_731_Esters _1_0. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from [Link]
-
National Toxicology Program. (2025, August 10). Toxicology and Carcinogenesis Studies of p,p'-Dichlorodiphenyl Sulfone in Rats and Mice. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicity and Carcinogenicity of Dichlorodiphenyltrichloroethane (DDT). Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Dichlorophenyl Trichlorosilane. Retrieved from [Link]
-
University of Colorado Colorado Springs. (n.d.). UCCS Task Specific PPE Requirements - Chemical Use Hazards. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
CPAChem. (2020, January 28). Safety data sheet. Retrieved from [Link]
-
Oxford Academic. (n.d.). Toxicology and Carcinogenesis Studies of p,p'-Dichlorodiphenyl Sulfone in Rats and Mice. Retrieved from [Link]
-
International Labour Organization. (2011, August 9). Ketones: Health Hazards. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. Retrieved from [Link]
-
Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Retrieved from [Link]
-
HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE) - CHEMM. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
Wikipedia. (n.d.). Hazardous waste. Retrieved from [Link]
-
Just In Time Disaster Training. (2015, August 14). Chlorine - Personal Protection Equipment [Video]. YouTube. Retrieved from [Link]
-
ILO Encyclopaedia of Occupational Health and Safety. (2011, August 9). Ketones: Physical & Chemical Hazards. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Acetophenone - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Overview. Retrieved from [Link]
-
American Chemical Society. (2021, December 13). Dichlorodiphenyltrichloroethane. Retrieved from [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. Toxicity and Carcinogenicity of Dichlorodiphenyltrichloroethane (DDT) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ketones | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. nj.gov [nj.gov]
- 5. smartlabs.co.za [smartlabs.co.za]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. osha.gov [osha.gov]
- 8. triumvirate.com [triumvirate.com]
- 9. OSHA Laboratory Standard: Chemical Hygiene Plan (CHP) Implementation | YSU [ysu.edu]
- 10. system.suny.edu [system.suny.edu]
- 11. Chemical Hygiene Plan - Environmental Health and Safety - Purdue University [purdue.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 14. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 15. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 16. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 17. dess.uccs.edu [dess.uccs.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
